Di-m-tolylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPIIWMONJVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426804 | |
| Record name | Di-m-tolylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-13-1 | |
| Record name | Di-m-tolylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m,m'-Ditolylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3'-Dimethyldiphenylamine
Introduction
3,3'-Dimethyldiphenylamine, also known as di-m-tolylamine, is a crucial molecular scaffold and intermediate in the chemical industry. Its structural motif is found in a range of functional materials, including dyes, antioxidants, and agrochemicals. Furthermore, its derivatives are of significant interest to drug development professionals for building more complex, biologically active molecules. The synthesis of diarylamines, particularly unsymmetrical ones, has historically been challenging, often requiring harsh reaction conditions. However, the advent of modern organometallic catalysis has revolutionized this field.
This guide provides a comprehensive overview of the principal synthetic routes to 3,3'-dimethyldiphenylamine. It is designed for researchers and scientists, offering not just procedural steps but also the underlying chemical principles and rationale that govern the choice of reagents and conditions. We will explore both the classical copper-catalyzed Ullmann condensation and the modern, highly versatile palladium-catalyzed Buchwald-Hartwig amination, providing a comparative analysis to guide synthetic strategy.
Core Synthetic Methodologies: A Tale of Two Metals
The construction of the central carbon-nitrogen (C-N) bond is the key challenge in synthesizing 3,3'-dimethyldiphenylamine. The two most powerful and widely adopted strategies rely on transition metal catalysis, with palladium and copper being the metals of choice.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide or triflate.[1] Since its development in the 1990s, it has become the gold standard for diarylamine synthesis due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[1][2]
Principle and Mechanism
The reaction couples 3-methylaniline with a 3-methylaryl halide (e.g., 3-bromotoluene) in the presence of a palladium catalyst, a phosphine ligand, and a base. The currently accepted catalytic cycle is a well-understood process involving Pd(0) and Pd(II) intermediates.[3][4]
The cycle proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the amine, forming an amido complex.
-
Reductive Elimination: The diarylamine product is formed by reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium catalyst and accelerate both the oxidative addition and the crucial reductive elimination step, preventing catalyst decomposition and leading to higher yields.[4]
Experimental Protocol: Synthesis of 3,3'-Dimethyldiphenylamine
This protocol is a representative example based on established procedures for similar couplings.[5]
Materials & Equipment:
-
Reactants: 3-Bromotoluene, 3-Methylaniline
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous, degassed toluene
-
Equipment: Schlenk flask or three-necked round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon line.
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 3-bromotoluene (1.0 eq.), 3-methylaniline (1.1 eq.), and anhydrous, degassed toluene.
-
Catalyst Loading: In rapid succession, add sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (e.g., 1 mol% Pd), and t-Bu₃P·HBF₄ (e.g., 2.5 mol%). Note: The base is hygroscopic and the catalyst system is air-sensitive; minimize exposure to the atmosphere.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3,3'-dimethyldiphenylamine as a pure solid or oil.[5]
Data Summary: Typical Buchwald-Hartwig Conditions
| Parameter | Recommended Choice | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that readily form the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, t-Bu₃P) | Accelerates reductive elimination, increasing efficiency.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are needed to deprotonate the amine.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents that do not interfere with the catalyst.[3] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed efficiently. |
| Typical Yield | >80% | Highly efficient for a wide range of substrates. |
The Ullmann Condensation / Goldberg Reaction: The Classical Approach
The Ullmann condensation is the original copper-catalyzed method for forming C-N bonds between an aryl halide and an amine.[6] While it has been largely superseded in laboratory settings by the Buchwald-Hartwig reaction, its reliance on inexpensive copper makes it a viable and economically attractive option for industrial-scale synthesis.[7]
Principle and Mechanism
This reaction involves heating an aryl halide with an amine in the presence of a copper catalyst and a base.[6] Traditionally, the reaction required harsh conditions: stoichiometric amounts of copper powder and very high temperatures (>200°C) in polar aprotic solvents like DMF or nitrobenzene.[6][8]
The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig cycle but is thought to involve a Cu(I)/Cu(III) cycle or a radical pathway. The most accepted pathway involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination of the product.[9] Modern protocols have significantly improved the reaction's scope by using soluble copper salts (e.g., CuI) and ligands like diamines or phenanthroline, which allow for lower reaction temperatures and catalytic amounts of copper.[6]
Experimental Protocol: Synthesis of 3,3'-Dimethyldiphenylamine
This protocol is a representative example based on modern Ullmann-type procedures.[10]
Materials & Equipment:
-
Reactants: 3-Iodotoluene (or 3-bromotoluene), 3-Methylaniline
-
Catalyst: Copper(I) Iodide (CuI)
-
Ligand (Optional but recommended): e.g., N,N'-Dimethylethylenediamine (DMEDA)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvent: Dimethylformamide (DMF) or Dioxane
-
Equipment: Sealed reaction tube or a flask with a condenser, magnetic stirrer, heating mantle, nitrogen or argon line.
Procedure:
-
Inert Atmosphere Setup: To a reaction vessel, add CuI (e.g., 5-10 mol%), the base (2.0 eq.), and 3-iodotoluene (1.0 eq.).
-
Reagent Addition: Evacuate and backfill the vessel with nitrogen or argon. Add the solvent (e.g., DMF), the ligand (e.g., 10-20 mol%), and finally 3-methylaniline (1.2 eq.) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 120-150°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or vacuum distillation to obtain the final product.
Data Summary: Typical Ullmann Condensation Conditions
| Parameter | Recommended Choice | Rationale |
| Copper Source | CuI, Cu₂O, Cu powder (activated) | Cu(I) salts are generally more reactive and soluble.[6] |
| Ligand | Diamines (DMEDA), Phenanthroline | Solubilizes the copper catalyst and accelerates the reaction, allowing milder conditions. |
| Base | K₂CO₃, K₃PO₄, KOH | Neutralizes the hydrohalic acid formed during the reaction.[11] |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are required to facilitate the reaction.[6] |
| Temperature | 120 - 220 °C | High thermal energy is typically required, especially in the absence of an effective ligand. |
| Typical Yield | 60-85% | Generally lower and less reliable than Buchwald-Hartwig, but can be high in optimized systems. |
Comparative Analysis: Buchwald-Hartwig vs. Ullmann
The choice between these two premier methods depends on the specific requirements of the synthesis, such as scale, cost, and available equipment.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (expensive, trace toxicity concerns) | Copper (inexpensive, lower toxicity) |
| Conditions | Milder (80-110°C) | Harsher (120-220°C), though improving with modern ligands |
| Scope | Very broad; tolerates many functional groups | More limited, often requires activated aryl halides[6] |
| Ligands | Essential; sophisticated phosphine ligands | Often required for good yields under milder conditions |
| Yields | Generally higher and more reproducible | Can be variable; sensitive to substrate and conditions |
| Scalability | Excellent for lab/pharma; catalyst cost is a factor | Highly suitable for industrial scale due to low catalyst cost |
Purification and Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent applications.
Purification Workflow
-
Column Chromatography: The most common laboratory method for purification, typically using a silica gel stationary phase and a non-polar eluent system like hexane-ethyl acetate.[5]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield highly pure crystalline material.[5][12]
-
Vacuum Distillation: As a liquid or low-melting solid, the product can be purified by distillation under reduced pressure.[11]
Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch).
-
Melting Point Analysis: To compare with literature values and assess purity.
Safety Considerations
All synthetic procedures described herein must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Aryl Halides & Amines: Can be toxic, irritant, and sensitizers. Avoid inhalation and skin contact.
-
Solvents: Toluene and DMF are flammable and have associated reproductive toxicity. Dioxane is a suspected carcinogen.
-
Bases: Sodium tert-butoxide is highly corrosive and pyrophoric upon contact with moisture. Potassium carbonate is an irritant.
-
Catalysts: Palladium and copper compounds are heavy metals and should be handled with care. All waste must be disposed of according to institutional guidelines.
-
Inert Atmosphere: Reactions under inert gas are necessary to prevent catalyst deactivation and potential side reactions. Proper handling of Schlenk lines or glove boxes is required.
Conclusion
The synthesis of 3,3'-dimethyldiphenylamine can be effectively achieved through two primary catalytic methods. The Buchwald-Hartwig amination stands out for its high efficiency, reliability, and broad applicability, making it the preferred choice for laboratory-scale synthesis and the preparation of complex, functionalized analogues. In contrast, the Ullmann condensation , particularly with modern ligand-accelerated protocols, offers a cost-effective and scalable alternative that remains highly relevant in industrial manufacturing. The optimal choice of methodology will ultimately be dictated by the specific goals of the project, balancing factors of cost, scale, available resources, and desired purity.
References
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Nitrosation of Diphenylamine with 3,3-Dimethyl-2-Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0478]
- Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- 3,3'-Dimethyldiphenylamine, 98%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-3-dimethyldiphenylamine-98/AC393540050]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Process for the preparation of diphenylamines. Google Patents (US2924620A). [URL: https://patents.google.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.
- Diphenylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Diphenylamine]
- Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine. Benchchem. [URL: https://www.benchchem.
- SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v73p0061]
- Purification of diphenylamine. Google Patents (US2256196A). [URL: https://patents.google.
- Process for the preparation of diphenylamine. Google Patents (US5449829A). [URL: https://patents.google.
- Synthesis and antimicrobial activity of some new diphenylamine derivatives. Pharmacognosy Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3129023/]
- Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. ResearchGate. [URL: https://www.researchgate.net/publication/225881478_Kinetics_and_mechanism_of_diphenylamine_synthesis_by_the_condensation_of_aniline_with_oxygen-containing_compounds]
- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Ullmann Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/organic-reactions/ullmann-reaction.html]
- Synthetic method of 3-methylmercapto-diphenylamine. Google Patents (CN103508929A). [URL: https://patents.google.
- Process for the preparation of diphenylamine and derivatives thereof. Google Patents (US4046810A). [URL: https://patents.google.
- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/procedure.aspx?prep=v101p0478]
- 3,3'-Dimethyldiphenylamine | CAS: 626-13-1. Finetech Industry Limited. [URL: https://www.finetechindustry.com/3-3-dimethyldiphenylamine-cas-626-13-1]
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- Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin. Current Radiopharmaceuticals. [URL: https://www.researchgate.net/publication/331776077_Synthesis_of_Deuterium_Labeled_5_5-Dimethyl-3-a_a_a-trifluoro-4-nitro-m-tolyl_Hydantoin]
- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI AMERICA. [URL: https://www.tcichemicals.
- Synthesis method of 1,3-dimethylamylamine hydrochloride. Google Patents (CN101898969A). [URL: https://patents.google.
- Total Synthesis of Stipiamide and Designed Polyenes as New Agents for the Reversal of Multidrug Resistance. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja972629g]
- Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104724/]
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The Synthesis of 3,3'-Dimethyldiphenylamine: A Technical Guide to the Buchwald-Hartwig Amination
Abstract
This in-depth technical guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 3,3'-dimethyldiphenylamine, a valuable intermediate in the pharmaceutical and materials science sectors. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and causality behind experimental choices. We will explore the catalytic cycle, delve into the critical roles of the palladium catalyst, phosphine ligands, bases, and solvents, and provide a field-proven, step-by-step protocol for this specific transformation. The guide is structured to ensure scientific integrity and empower the user to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related transformations.
Introduction: The Significance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with diarylamines being a particularly important structural motif. 3,3'-Dimethyldiphenylamine serves as a key building block for more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials where its structural and electronic properties can be finely tuned.[1]
Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation.[2] The advent of the Buchwald-Hartwig amination in the mid-1990s represented a paradigm shift, offering a versatile and efficient palladium-catalyzed method for the formation of C-N bonds under milder conditions.[2] This reaction has become an indispensable tool in both academic and industrial laboratories due to its broad functional group tolerance and the wide variety of amines and aryl halides that can be coupled.[2]
This guide will focus on the practical application of this powerful reaction to synthesize 3,3'-dimethyldiphenylamine from 3-bromotoluene and 3-methylaniline, providing both the "how" and the critical "why" for each step of the process.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the reaction mechanism is paramount for optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2][3]
The generally accepted catalytic cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromotoluene). This step forms a Pd(II) complex.[2][3] The rate of this step is influenced by the nature of the halide, with reactivity generally following the order: I > Br > Cl.[4]
-
Amine Coordination and Deprotonation: The amine (3-methylaniline) then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so harsh as to cause unwanted side reactions.[3][5]
-
Reductive Elimination: This is the final, product-forming step. The diarylamine (3,3'-dimethyldiphenylamine) is formed by the reductive elimination of the two organic fragments from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Below is a graphical representation of this catalytic process.
Figure 2: Experimental workflow for the synthesis of 3,3'-dimethyldiphenylamine.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 3-Bromotoluene | C₇H₇Br | 171.04 | 1.00 g | 5.85 mmol |
| 3-Methylaniline | C₇H₉N | 107.15 | 0.75 g | 7.01 mmol (1.2 eq) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 0.84 g | 8.77 mmol (1.5 eq) |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 53.5 mg | 0.058 mmol (1 mol%) |
| XPhos | C₃₉H₄₉P | 560.77 | 66.0 mg | 0.117 mmol (2 mol%) |
| Anhydrous Toluene | C₇H₈ | 92.14 | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (or an appropriate palladium source), the phosphine ligand (XPhos), and sodium tert-butoxide. The flask is then sealed with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). This process should be repeated three times to ensure all oxygen is removed from the reaction vessel. The presence of oxygen can deactivate the palladium catalyst.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous toluene, followed by 3-methylaniline and then 3-bromotoluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction mixture will typically darken as the reaction progresses.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite to remove insoluble inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. This step removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3,3'-dimethyldiphenylamine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature | - Ensure rigorous exclusion of air and use fresh, high-quality reagents.- Switch to a stronger base (e.g., NaOt-Bu or LHMDS).- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Suboptimal ligand-to-metal ratio | - Use anhydrous solvents and reagents.- Optimize the ligand-to-palladium ratio (typically between 1:1 and 2:1). |
| Incomplete Reaction | - Steric hindrance from substrates- Insufficient reaction time | - Switch to a bulkier, more active ligand (e.g., BrettPhos).- Extend the reaction time and continue monitoring. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 3,3'-dimethyldiphenylamine. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of this valuable diarylamine intermediate. This guide has provided a detailed look into the mechanistic underpinnings of the reaction, a practical experimental protocol, and a framework for troubleshooting, thereby equipping scientists with the necessary knowledge for successful and reproducible synthesis. The principles outlined herein are not only applicable to the target molecule but can also be extrapolated to a wide range of other C-N cross-coupling reactions, underscoring the broad impact of this Nobel Prize-winning chemistry.
References
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
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- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central (PMC) - NIH.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
- Purdue University. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
- YouTube. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- PubMed. (2010). Palladium-catalyzed-[2][2]rearrangement for the facile synthesis of allenamides.
- ResearchGate. (2025). Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol.
- PubMed. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives.
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- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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A Comprehensive Technical Guide to the Physical Properties of Di-m-tolylamine (CAS 626-13-1)
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding Di-m-tolylamine
This compound (CAS 626-13-1), systematically named 3-methyl-N-(3-methylphenyl)aniline, is a secondary aromatic amine featuring two m-tolyl groups attached to a central nitrogen atom.[1][2] This structure imparts specific steric and electronic properties that make it a valuable intermediate in advanced chemical synthesis. Unlike its more commonly cited isomer, Di-p-tolylamine, the meta-substitution pattern in this compound influences its physical state, reactivity, and suitability for specific applications. It serves as a key building block in the development of functional materials, particularly in the field of organic electronics where it can be a precursor for small molecule semiconductors.[3] This guide provides an in-depth analysis of its core physical properties, offering researchers and chemical professionals the foundational data required for its effective handling, characterization, and application.
Section 1: Core Physicochemical Characteristics
The fundamental physical properties of a compound govern its behavior in various laboratory and industrial settings. These parameters are critical for process design, purification, storage, and formulation. This compound is distinguished from its para-isomer by being a liquid at room temperature.[3]
Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 626-13-1 | [1][4][5] |
| Molecular Formula | C₁₄H₁₅N | [1][4][5] |
| Molecular Weight | 197.28 g/mol | [1][4][5] |
| Appearance | Colorless to Yellow to Orange clear liquid | [3] |
| Melting Point | -12 °C | [3][6] |
| Boiling Point | 200 °C at 24 mmHg | [3][6] |
| Density | 1.04 g/cm³ (at 20°C) | [3][7][] |
| Refractive Index | 1.6225 | [7][9][10] |
| Calculated LogP | 4.05 - 4.2 | [1][5] |
Detailed Analysis of Physical State and Thermal Properties
Physical Appearance: At standard ambient temperature and pressure, this compound exists as a clear liquid, which may range in color from colorless to orange.[3] This liquid state is a direct consequence of the meta-substitution pattern, which disrupts the molecular symmetry and hinders efficient crystal packing, leading to a significantly lower melting point compared to the solid para-isomer.
Melting and Boiling Points: The compound freezes at a low temperature of -12 °C.[3][6] Its high boiling point, documented as 200 °C under reduced pressure (24 mmHg), indicates strong intermolecular van der Waals forces between the aromatic rings.[3][6] This property is crucial for purification; vacuum distillation is the required method to prevent thermal decomposition that might occur at the higher temperature needed for boiling at atmospheric pressure.
Density and Refractive Index: With a density of 1.04 g/cm³, this compound is slightly denser than water.[3][7] Its high refractive index of approximately 1.6225 is characteristic of highly aromatic compounds and reflects the polarizability of the extensive π-electron system.[7][9][10]
Solubility and Lipophilicity: As expected for a molecule dominated by two aromatic rings, this compound is practically insoluble in water.[11] It exhibits good solubility in common organic solvents like chloroform, methanol, ethanol, and ether.[11][12] The octanol-water partition coefficient (LogP) is calculated to be around 4.1, signifying high lipophilicity.[1][5] This property is a key consideration in drug development for predicting membrane permeability and in materials science for selecting appropriate solvent systems for formulation and deposition.
Section 2: Spectroscopic Characterization and Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of this compound. A multi-technique approach using Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive molecular fingerprint.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺) peak will have an odd nominal mass. This compound (C₁₄H₁₅N) follows this rule, with a molecular weight of approximately 197.28 g/mol .[1][4][5] The observation of a molecular ion peak at m/z = 197 is a primary indicator of the compound's identity in an electron ionization (EI) mass spectrum.
-
Fragmentation Pathway: The primary fragmentation in diarylamines involves the cleavage of bonds adjacent to the nitrogen atom and within the aromatic rings. Key expected fragments would arise from the loss of a methyl group ([M-15]⁺) or cleavage leading to tolyl or aminotolyl radical cations.
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
N-H Stretch: A characteristic, sharp to medium absorption band for the secondary amine N-H stretch is expected in the region of 3350-3450 cm⁻¹. The sharpness of this peak, compared to the broad O-H stretch of alcohols, is a key distinguishing feature.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) confirm the presence of hydrogens attached to sp²-hybridized carbon atoms of the aromatic rings.
-
Aliphatic C-H Stretch: Absorptions corresponding to the methyl (CH₃) groups will be found just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).
-
Aromatic C=C Bending: A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
C-N Stretch: The stretching vibration of the aryl C-N bond typically appears in the 1250-1350 cm⁻¹ range.
Table of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3350 - 3450 | N-H (Secondary Amine) | Stretch | Medium, Sharp |
| 3000 - 3100 | Aromatic C-H | Stretch | Medium |
| 2850 - 2975 | Aliphatic C-H (CH₃) | Stretch | Medium |
| 1580 - 1610 | Aromatic C=C | Ring Stretch | Medium-Strong |
| 1450 - 1500 | Aromatic C=C | Ring Stretch | Medium-Strong |
| 1250 - 1350 | Aryl C-N | Stretch | Medium-Strong |
| 690 - 900 | Aromatic C-H | Out-of-plane Bend | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): The eight aromatic protons are in different chemical environments. They are expected to appear as a complex multiplet in the downfield region, typically between 6.5 and 7.5 ppm.
-
Amine Proton (N-H): The single proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift is highly variable (typically 3.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet in the upfield region, typically around 2.2-2.4 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the 110-150 ppm region. The carbon atom directly attached to the nitrogen (C-N) will be the most downfield among the aromatic carbons due to the deshielding effect of the nitrogen atom.
-
Methyl Carbons (CH₃): A single signal for the two equivalent methyl carbons is expected in the upfield region, typically around 20-22 ppm.
Protocol for NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a liquid sample like this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds.
-
Sample Preparation:
-
Place approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated using the instrument's depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A typical experiment involves 8 to 16 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 128 to 1024 scans or more, depending on concentration).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Section 3: Safety and Handling
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
-
GHS Hazards: The compound is classified as causing skin and serious eye irritation.[1][3] It may also be harmful if swallowed.[1]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: this compound is noted to be air-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term stability, store in a cool, dark place.[3]
Conclusion
This compound (CAS 626-13-1) is a liquid aromatic amine with a well-defined set of physical properties that distinguish it from its isomers and dictate its application and handling. Its liquid state, high boiling point, and characteristic spectroscopic fingerprint provide researchers with clear parameters for purification, identification, and quality control. The data and protocols presented in this guide serve as a comprehensive resource for scientists and developers leveraging this versatile chemical intermediate in their research endeavors.
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Di-m-tolylamine: A Comprehensive Technical Guide to its Physicochemical Properties
For Immediate Release
Shanghai, China – January 8, 2026 – This technical guide provides an in-depth analysis of the melting and boiling points of di-m-tolylamine, a significant secondary arylamine in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of the compound's physical properties, the underlying molecular forces, and the established methodologies for their determination.
Executive Summary
This compound, also known as 3,3'-dimethyldiphenylamine, is a liquid at room temperature with a distinct melting point of -12 °C and a boiling point of 200 °C at a reduced pressure of 24 mmHg.[1][2] These physical constants are critical for its purification, handling, and application in various chemical processes. This guide will delve into the structural characteristics and intermolecular forces that dictate these properties and provide standardized protocols for their experimental verification.
Molecular Structure and Physicochemical Properties
This compound is an aromatic secondary amine with the chemical formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol .[3] Its structure consists of two m-tolyl groups attached to a central nitrogen atom. The presence of the N-H bond allows for intermolecular hydrogen bonding, a key factor influencing its physical properties.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 626-13-1 | [1][3] |
| Molecular Formula | C₁₄H₁₅N | [3] |
| Molecular Weight | 197.28 g/mol | [3] |
| Melting Point | -12 °C | [1][2] |
| Boiling Point | 200 °C at 24 mmHg | [1][2] |
| Physical State at 20°C | Liquid | [1] |
The physical state of this compound as a liquid at ambient temperature is a direct consequence of its relatively low melting point. The boiling point, determined under reduced pressure, indicates its thermal liability at atmospheric pressure.
Intermolecular Forces and Their Influence on Melting and Boiling Points
The melting and boiling points of a substance are direct measures of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively. In the case of this compound, the primary intermolecular forces at play are:
-
Hydrogen Bonding: As a secondary amine, this compound possesses a hydrogen atom bonded to a nitrogen atom. This allows for the formation of intermolecular hydrogen bonds, where the hydrogen atom of one molecule is attracted to the lone pair of electrons on the nitrogen atom of a neighboring molecule. This is a significant attractive force that raises the melting and boiling points compared to analogous tertiary amines which lack an N-H bond.
-
Van der Waals Forces: These are weaker, non-specific attractions that exist between all molecules. They arise from temporary fluctuations in electron distribution, creating transient dipoles. The large surface area of the two aromatic rings in this compound contributes to substantial van der Waals interactions.
-
Dipole-Dipole Interactions: The N-H bond in this compound has a permanent dipole moment due to the difference in electronegativity between nitrogen and hydrogen. These permanent dipoles align, resulting in an attractive force between molecules.
The combination of these forces, with hydrogen bonding being particularly influential, dictates the energy required to transition this compound from a solid to a liquid and from a liquid to a gas.
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and straightforward technique for determining the melting point of a solid.
Protocol:
-
Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point. A small amount of the solid is then finely powdered.
-
Capillary Tube Loading: A small quantity of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination (Distillation Method)
For liquids, the boiling point is determined by distillation, which measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.
-
Heating: The distillation flask is heated gently.
-
Temperature Reading: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as it condenses and is collected in the receiving flask.
-
Recording the Boiling Point: The constant temperature observed during the distillation of the pure liquid is recorded as its boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken, as the boiling point is pressure-dependent.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of a chemical substance like this compound.
Caption: Workflow for determining the melting and boiling points of this compound.
Conclusion
The melting point of -12 °C and boiling point of 200 °C at 24 mmHg are fundamental physical constants of this compound, governed by its molecular structure and the interplay of hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The accurate experimental determination of these properties, using standardized methods such as the capillary and distillation techniques, is essential for its application in scientific research and industrial processes. This guide provides the necessary technical information and protocols to support these endeavors.
References
Sources
A Comprehensive Technical Guide to the Solubility of 3,3'-Dimethyldiphenylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough exploration of the solubility characteristics of 3,3'-Dimethyldiphenylamine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols for quantitative determination.
Introduction: The Significance of 3,3'-Dimethyldiphenylamine and Its Solubility
3,3'-Dimethyldiphenylamine, a derivative of aniline, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1][2][3] Its molecular structure, featuring two phenyl rings linked by a secondary amine with a methyl group on each ring, imparts specific physicochemical properties that are crucial for its application in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. The solubility of this compound in different organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical techniques. A comprehensive understanding of its solubility profile is therefore paramount for process optimization and ensuring predictable outcomes in research and development.
Physicochemical Properties of 3,3'-Dimethyldiphenylamine
A foundational understanding of the physical and chemical characteristics of 3,3'-Dimethyldiphenylamine is essential for interpreting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | 3-methyl-N-(3-methylphenyl)aniline | [1][2][3] |
| Synonyms | di-m-tolylamine, m,m'-ditolylamine | [3] |
| CAS Number | 626-13-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅N | [1][2][3] |
| Molecular Weight | 197.28 g/mol | [1][3] |
| Appearance | Clear colorless or pale yellow to orange liquid | [1][2] |
| Refractive Index | 1.6205-1.6245 @ 20°C | [1][2] |
Theoretical Principles Governing Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]
The solubility of 3,3'-Dimethyldiphenylamine is influenced by several structural features:
-
Aromatic Rings: The two bulky, nonpolar phenyl rings contribute significantly to the molecule's hydrophobic character, favoring solubility in nonpolar organic solvents.
-
Secondary Amine Group (-NH-): The nitrogen atom with its lone pair of electrons can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.[6][7][8] This allows for interactions with polar solvents. However, the steric hindrance from the two phenyl groups may limit the accessibility of the amine group for hydrogen bonding.
-
Methyl Groups (-CH₃): The two methyl groups are electron-donating and slightly increase the nonpolar character of the molecule.
Aromatic amines, such as 3,3'-Dimethyldiphenylamine, generally exhibit good solubility in organic solvents.[6][8] Their solubility in water is typically low and decreases with an increase in the number of carbon atoms.[6][8]
Predicted Qualitative Solubility Profile
Based on the theoretical principles, a qualitative solubility profile for 3,3'-Dimethyldiphenylamine in a range of common organic solvents can be predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar aromatic rings of 3,3'-dimethyldiphenylamine will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents can engage in dipole-dipole interactions and are effective at solvating the aromatic rings. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The ability to hydrogen bond with the amine group will enhance solubility, although the large nonpolar structure may limit very high solubility. |
| Water | H₂O | Low | The dominant hydrophobic character of the large aromatic structure will lead to poor solubility in water.[6][8] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
3,3'-Dimethyldiphenylamine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,3'-Dimethyldiphenylamine to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Concentration Analysis:
-
Prepare a series of calibration standards of 3,3'-Dimethyldiphenylamine in the same solvent.
-
Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of 3,3'-Dimethyldiphenylamine in the specific solvent at the experimental temperature.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Experimentally Determined Solubility of 3,3'-Dimethyldiphenylamine at 25°C
| Organic Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| [Insert Solvent 1] | [Insert Value] | ||
| [Insert Solvent 2] | [Insert Value] | ||
| [Insert Solvent 3] | [Insert Value] | ||
| [Insert Solvent 4] | [Insert Value] | ||
| [Insert Solvent 5] | [Insert Value] |
Visualization of Molecular Interactions
The solubility of 3,3'-Dimethyldiphenylamine is a result of the balance between its interactions with the solvent and its self-interactions.
Caption: Key molecular interactions influencing the solubility of 3,3'-Dimethyldiphenylamine.
Conclusion
While theoretical principles provide a valuable framework for predicting the solubility of 3,3'-Dimethyldiphenylamine, precise quantitative data can only be obtained through rigorous experimental determination. The protocol detailed in this guide provides a robust methodology for researchers to ascertain the solubility of this compound in various organic solvents. This information is indispensable for the effective design of chemical processes, formulation development, and analytical method optimization, ultimately enabling the successful application of 3,3'-Dimethyldiphenylamine in diverse scientific and industrial endeavors.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Thermo Fisher Scientific. (n.d.). 3,3'-Dimethyldiphenylamine, 98%.
- Thermo Fisher Scientific. (n.d.). 3,3'-Dimethyldiphenylamine, 98% 1 g.
- Fisher Scientific. (n.d.). 3,3'-Dimethyldiphenylamine, 98%.
- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- BYJU'S. (n.d.). Physical Properties of Amines.
- Khan Academy. (n.d.). Solubility of organic compounds.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Di-m-tolylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Di-m-tolylamine (also known as 3,3'-dimethyldiphenylamine or N-(3-methylphenyl)-3-methylaniline). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.
Introduction to this compound and the Role of NMR Spectroscopy
This compound belongs to the diarylamine class of compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] Accurate and unambiguous structural confirmation is a critical step in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, offering insights into experimental considerations, spectral interpretation, and data presentation.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Analyte: this compound (CAS 626-13-1)
-
Purity: For optimal results, the analyte should be of high purity (≥98%).
-
Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and generally do not interfere with the analyte signals.[2] Other deuterated solvents can also be used depending on the specific experimental needs.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm for both ¹H and ¹³C NMR.[2]
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required to achieve a satisfactory signal-to-noise ratio.
-
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of information about the number and types of protons present in the molecule. The experimentally reported ¹H NMR data for this compound in CDCl₃ is as follows:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.18 – 7.10 (m, 2H), 6.85 – 6.75 (m, 6H), 5.65 (s, 1H), 2.29 (s, 6H).
Peak Assignments and Interpretation:
-
δ 7.18 – 7.10 (m, 2H): This multiplet corresponds to the two protons at the 5 and 5' positions of the tolyl rings. These protons are expected to be in a similar chemical environment and couple with the neighboring aromatic protons.
-
δ 6.85 – 6.75 (m, 6H): This complex multiplet arises from the remaining six aromatic protons at the 2, 2', 4, 4', 6, and 6' positions. The overlapping signals in this region are due to the similar electronic environments of these protons.
-
δ 5.65 (s, 1H): This singlet is assigned to the proton of the secondary amine (N-H) group. The chemical shift of this proton can be variable and is often broad due to quadrupole broadening and exchange with trace amounts of water.
-
δ 2.29 (s, 6H): This sharp singlet with an integration of 6H corresponds to the six equivalent protons of the two methyl (CH₃) groups attached to the aromatic rings at the 3 and 3' positions.
¹³C NMR Spectral Analysis of this compound
Predicted ¹³C NMR Chemical Shifts:
Based on the structure of this compound and known substituent effects, the following chemical shifts are predicted for the unique carbon atoms in the molecule:
-
Aromatic Carbons:
-
C-1, C-1': ~143 ppm (quaternary carbons attached to nitrogen)
-
C-3, C-3': ~139 ppm (quaternary carbons attached to the methyl group)
-
C-5, C-5': ~129 ppm
-
C-2, C-2', C-6, C-6': ~118-125 ppm
-
C-4, C-4': ~115-120 ppm
-
-
Methyl Carbons:
-
-CH₃: ~21 ppm
-
These predictions are supported by the experimental data of related diarylamines. For instance, in diphenylamine, the ipso-carbon (attached to nitrogen) appears around 143.1 ppm, and other aromatic carbons are found between 117 and 129 ppm. The presence of the electron-donating methyl group at the meta position in this compound is expected to cause slight shifts in the positions of the aromatic carbons compared to the parent diphenylamine.
Data Summary
| ¹H NMR Data of this compound | |
| Chemical Shift (δ ppm) | Multiplicity |
| 7.18 – 7.10 | Multiplet |
| 6.85 – 6.75 | Multiplet |
| 5.65 | Singlet |
| 2.29 | Singlet |
| Predicted ¹³C NMR Data of this compound | |
| Chemical Shift (δ ppm) | Assignment |
| ~143 | C-1, C-1' |
| ~139 | C-3, C-3' |
| ~129 | C-5, C-5' |
| ~118-125 | C-2, C-2', C-6, C-6' |
| ~115-120 | C-4, C-4' |
| ~21 | -CH₃ |
Visualizations
Molecular Structure and Atom Numbering for NMR Assignment
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Workflow for Structural Elucidation using NMR
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. The experimental ¹H NMR data allows for the unambiguous assignment of all proton signals, confirming the presence of the two meta-tolyl groups and the secondary amine functionality. While experimental ¹³C NMR data is not widely available, a predicted spectrum based on established principles and data from analogous compounds provides a reliable framework for the assignment of the carbon signals. The combination of ¹H and ¹³C NMR spectroscopy serves as an indispensable tool for the unequivocal structural verification of this compound, a crucial step in any research or development endeavor involving this molecule.
References
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- Formal arylation of NH3 to produce diphenylamines over supported Pd catalysts. (n.d.). The Royal Society of Chemistry.
- Brown, W. P. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm .... Doc Brown's Chemistry.
- Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold. (n.d.). The Royal Society of Chemistry.
- 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. (n.d.). The Royal Society of Chemistry.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
- Di-p-tolylamine(620-93-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- N,N-Diethyl-m-toluidine(91-67-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- 3,3'-Dimethyldiphenylamine, 98%. (n.d.). Fisher Scientific.
- Di-p-tolylamine 97 620-93-9. (n.d.). Sigma-Aldrich.
- This compound, CAS 626-13-1. (n.d.). Santa Cruz Biotechnology.
- m,m'-Ditolylamine | C14H15N | CID 7016139. (n.d.). PubChem.
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- Pentacontane (EVT-521488) | 6596-40-3. (n.d.). EvitaChem.
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- 3-methylaniline. (n.d.). Sigma-Aldrich.
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- 13C NMR Spectrum (1D, 126 MHz, CDCl3, experimental) (NP0000011). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0027281). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). (n.d.). Human Metabolome Database.
- 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). (n.d.). Human Metabolome Database.
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- 13C NMR Spectroscopy. (n.d.). YouTube.
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- Identify NMR Resonances Of 13C-Dimethyl N-terminal Amine l Protocol Preview. (n.d.). YouTube.
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- 13-C NMR Chemical Shift Table.pdf. (n.d.).
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An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,3'-Dimethyldiphenylamine
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3,3'-Dimethyldiphenylamine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the spectral properties and fragmentation behavior of this diarylamine.
Introduction to 3,3'-Dimethyldiphenylamine
3,3'-Dimethyldiphenylamine, also known as 3,3'-ditolylamine, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1][2] Its structure consists of two toluene rings linked by a secondary amine group. The molecular weight of this compound is 197.28 g/mol .[1][2] Understanding the analytical characteristics of this molecule is crucial for its identification, purity assessment, and quality control in various applications, including as an intermediate in the synthesis of dyes, polymers, and pharmaceuticals.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The infrared spectrum of 3,3'-Dimethyldiphenylamine reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Core Principles of FT-IR Analysis
Infrared radiation is passed through a sample, and the molecules absorb energy at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 3,3'-Dimethyldiphenylamine, a liquid at room temperature, Attenuated Total Reflectance (ATR) is a particularly suitable sampling technique.[2][3] ATR allows for the direct analysis of liquid samples with minimal preparation.[4]
Experimental Protocol: ATR-FTIR of 3,3'-Dimethyldiphenylamine
A standard protocol for acquiring an ATR-FT-IR spectrum of liquid 3,3'-Dimethyldiphenylamine is as follows:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.
-
Sample Application: Place a small drop of 3,3'-Dimethyldiphenylamine directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, normalized for comparison.
Interpretation of the FT-IR Spectrum of 3,3'-Dimethyldiphenylamine
The FT-IR spectrum of 3,3'-Dimethyldiphenylamine is characterized by several key absorption bands. The following table summarizes the expected vibrational modes and their corresponding wavenumbers based on an available ATR-IR spectrum and general spectroscopic principles for aromatic amines.[3][5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3400 - 3300 | N-H Stretching | A sharp, medium-intensity peak characteristic of a secondary amine N-H bond. Its position and sharpness can be influenced by hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretching | Multiple weak to medium sharp peaks in this region are indicative of the C-H stretching vibrations of the aromatic rings. |
| 3000 - 2850 | Aliphatic C-H Stretching | Peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups. |
| 1620 - 1580 | C=C Aromatic Ring Stretching | Two or more strong to medium intensity bands are expected in this region, which are characteristic of the carbon-carbon double bond stretching within the benzene rings. |
| 1520 - 1480 | C=C Aromatic Ring Stretching | Another set of bands related to the aromatic ring's skeletal vibrations. |
| 1350 - 1250 | C-N Stretching | A medium to strong intensity band corresponding to the stretching vibration of the aryl-nitrogen bond. |
| 900 - 675 | C-H Out-of-Plane Bending (Aromatic) | The substitution pattern on the benzene rings (meta-substitution) will give rise to characteristic strong absorption bands in this region. For 1,3-disubstituted benzene, strong bands are expected around 780-720 cm⁻¹ and 900-860 cm⁻¹. |
Visualization of the FT-IR Analysis Workflow
Caption: Experimental workflow for ATR-FT-IR analysis.
Part 2: Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 3,3'-Dimethyldiphenylamine, electron ionization (EI) is a common method that induces fragmentation, yielding a characteristic pattern.
Core Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Experimental Protocol: Electron Ionization Mass Spectrometry
A general protocol for the EI-MS analysis of 3,3'-Dimethyldiphenylamine is as follows:
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and ionized in the ion source using a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Predicted Fragmentation Pattern of 3,3'-Dimethyldiphenylamine
The fragmentation of 3,3'-Dimethyldiphenylamine in EI-MS is governed by the stability of the resulting ions. Aromatic systems and the nitrogen atom play a key role in directing the fragmentation pathways. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 197 for 3,3'-Dimethyldiphenylamine.[6]
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 197 . Due to the presence of two aromatic rings, this peak should be relatively intense.
Major Fragment Ions:
| m/z | Proposed Fragment Ion Structure and Formation |
| 182 | [M - CH₃]⁺ : Loss of a methyl radical from one of the toluene rings. This is a common fragmentation pathway for methylated aromatic compounds. The resulting ion is stabilized by resonance. |
| 167 | [M - 2CH₃]⁺ or [M - H₂CNH]⁺ : This could arise from the sequential loss of both methyl groups or through a more complex rearrangement. The loss of a C₇H₇ (tropylium) fragment is also a possibility for diarylamines. The loss of a methyl radical followed by the loss of a hydrogen molecule is another possibility. |
| 106 | [C₇H₈N]⁺ : Cleavage of the C-N bond can lead to the formation of a methylaniline radical cation. |
| 91 | [C₇H₇]⁺ : The tropylium ion is a very stable fragment and is commonly observed in the mass spectra of compounds containing a benzyl group. This would result from the cleavage of the C-N bond. |
| 77 | [C₆H₅]⁺ : The phenyl cation, resulting from the loss of the methyl group from the tropylium ion. |
Visualization of the Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of 3,3'-Dimethyldiphenylamine.
Conclusion
The combination of FT-IR spectroscopy and mass spectrometry provides a robust analytical framework for the comprehensive characterization of 3,3'-Dimethyldiphenylamine. FT-IR is invaluable for the rapid identification of key functional groups, confirming the presence of the secondary amine, aromatic rings, and methyl substituents. Mass spectrometry complements this by providing the molecular weight and detailed structural information through the analysis of its fragmentation pattern. The methodologies and spectral interpretations detailed in this guide serve as a foundational reference for scientists and researchers working with this and structurally related diarylamines.
References
- 3,3'-Dimethyldiphenylamine - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
- Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- LibreTexts. (2023). 24.10: Spectroscopy of Amines.
- National Institute of Standards and Technology. (n.d.). Diphenylamine. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3,3-Diphenylpropylamine. NIST Chemistry WebBook.
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Quantum Chemical Calculations for Di-m-tolylamine: A Technical Guide for Researchers
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The Crystalline Architecture of Di-m-tolylamine Derivatives: A Technical Guide for Drug Development and Materials Science
Abstract
Di-m-tolylamine and its derivatives represent a class of diarylamines with significant potential in the development of novel pharmaceuticals and advanced organic electronic materials. Their solid-state properties, which are intrinsically linked to their three-dimensional crystalline arrangement, dictate their performance and applicability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of this compound derivatives. We will explore the methodologies for their synthesis and crystallization, the principles of single-crystal X-ray diffraction for structural elucidation, and the critical role of intermolecular interactions in defining their crystal packing. This guide aims to equip researchers with the foundational knowledge to rationally design and engineer this compound derivatives with tailored solid-state properties for a range of applications.
Introduction: The Significance of this compound Derivatives
This compound, with the chemical formula C14H15N, is a secondary aromatic amine characterized by two m-tolyl groups attached to a nitrogen atom.[1][2][3][4][5] This core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with tunable electronic and steric properties. While the parent this compound is a liquid at room temperature, its derivatives can be crystalline solids, making their solid-state characterization crucial.
The interest in diarylamine derivatives, including those of this compound, stems from their diverse applications:
-
Pharmaceuticals: The diarylamine motif is present in numerous biologically active compounds, and understanding their crystal structure is paramount for drug development, as different polymorphs can exhibit varying solubility, bioavailability, and stability.[6]
-
Organic Electronics: These derivatives are explored as building blocks for organic semiconductors, finding use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and photovoltaic devices. The charge transport properties of these materials are highly dependent on the molecular packing in the solid state.
A thorough understanding of the crystal structure provides invaluable insights into structure-property relationships, enabling the rational design of new materials with enhanced performance.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various organic reactions, with the choice of method depending on the desired substitution pattern.
General Synthetic Strategies
A common approach involves the coupling of an appropriately substituted m-toluidine with a substituted aryl halide or another m-toluidine derivative.
Experimental Protocol: Synthesis of a Generic this compound Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting substituted m-toluidine (1 equivalent) and the aryl halide (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as toluene or xylene, and a catalyst system. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are often effective.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Obtaining High-Quality Single Crystals
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the solute concentration, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the solution, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.
The choice of solvent is crucial and often determined empirically. A solvent system that provides moderate solubility for the compound is generally a good starting point.
Unveiling the Three-Dimensional Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystal.[7]
The Principles of X-ray Diffraction
When a beam of monochromatic X-rays is directed at a single crystal, the regularly arranged atoms in the crystal lattice act as a diffraction grating. The X-rays are scattered in specific directions, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain information about the size and shape of the unit cell (the basic repeating unit of the crystal) and the arrangement of atoms within it.
Experimental Workflow
The process of determining a crystal structure using SC-XRD involves several key steps:
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are then determined using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
The Architecture of the Solid State: Crystal Packing and Intermolecular Interactions
The way in which individual molecules of a this compound derivative arrange themselves in the crystal lattice is known as crystal packing. This arrangement is governed by a delicate balance of various non-covalent intermolecular interactions.[6][8][9][10]
Key Intermolecular Interactions in Diarylamine Crystals
Several types of interactions play a crucial role in the crystal packing of diarylamine derivatives:
-
Van der Waals Forces: These are weak, non-specific interactions that are present between all molecules. They play a significant role in the overall packing efficiency.
-
π-π Stacking: The aromatic tolyl rings can interact with each other through π-π stacking, where the electron-rich π systems of adjacent rings are in close proximity. This can influence the electronic properties of the material.
-
C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the π-electron clouds of neighboring aromatic rings.
-
Hydrogen Bonding: If the derivative contains suitable functional groups (e.g., -OH, -NH2, -COOH), hydrogen bonds can form, which are strong, directional interactions that significantly influence the crystal packing.
The interplay of these interactions determines the final crystal structure and can lead to the formation of different polymorphs.[6]
Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9] It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.
Tabulated Crystallographic Data of a Representative Diarylamine Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇N |
| Formula Weight | 211.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 1324.5(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.059 |
| R-factor (%) | 4.5 |
This data is illustrative and based on typical values for similar organic molecules.
Applications and Future Directions
The detailed knowledge of the crystal structure of this compound derivatives is a critical enabler for their application in various fields:
-
Drug Development: By understanding the solid-state structure of a potential drug candidate, researchers can select the polymorph with the most desirable properties, ensuring consistent efficacy and safety.
-
Materials Science: In the field of organic electronics, the ability to control the crystal packing of this compound derivatives allows for the fine-tuning of their charge transport characteristics, leading to the development of more efficient and stable electronic devices.
Future research in this area will likely focus on the development of predictive models that can correlate the molecular structure of a this compound derivative with its resulting crystal structure and solid-state properties. This will accelerate the discovery and design of new materials with tailored functionalities.
Conclusion
The crystal structure of this compound derivatives is a cornerstone for understanding and harnessing their potential in both pharmaceutical and materials science applications. This technical guide has provided a comprehensive overview of the key aspects of their solid-state chemistry, from synthesis and crystallization to the detailed analysis of their three-dimensional architecture. By applying the principles and methodologies outlined herein, researchers can gain deeper insights into the structure-property relationships of these versatile compounds, paving the way for the development of next-generation drugs and advanced materials.
References
- Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene, nitrobenzene, pyridine) with 12-, 15-, and 18-membered crown ethers. CrystEngComm. URL
- Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines.
- Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. PubMed. URL
- m,m'-Ditolylamine | C14H15N | CID 7016139. PubChem. URL
- 3,3'-Dimethyldiphenylamine, 98% 1 g. Thermo Fisher Scientific. URL
- Intermolecular Interactions in Functional Crystalline Materials:
- 3,3'-Dimethyldiphenylamine, 98%. Fisher Scientific. URL
- Crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine. Acta Crystallographica Section E. URL
- Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. URL
- Intermolecular interactions in molecular crystals: wh
- The Largest Curated Crystal Structure Database.
- 3,3''-Dimethyldiphenylamine (Cas 626-13-1). Parchem. URL
- Synthesis, X-ray crystal structure and reactions of dimethyl(N,N,N'N'-tetramethyl-ethanediamine)palladium.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. URL
- This compound. ChemScene. URL
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An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Di-m-tolylamine
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of di-m-tolylamine. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the thermal stability and decomposition characteristics of this compound. This document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and the interpretation of the resulting data, grounded in established scientific principles.
Introduction: The Significance of Thermal Stability for this compound
This compound, a substituted diphenylamine, belongs to a class of compounds recognized for their antioxidant properties, particularly in applications involving high temperatures such as lubricants, polymers, and functional fluids.[1][2][3] The efficacy and safety of this compound in these applications are intrinsically linked to its thermal stability. Thermogravimetric analysis (TGA) is an essential technique for characterizing this stability.[4][5][6] It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere, providing critical data on decomposition temperatures, the presence of volatiles, and the overall thermal behavior of the material.[4][5]
Part 1: The Analyte – this compound
Before delving into the analysis, it is crucial to understand the subject of our investigation.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,3'-Dimethyldiphenylamine |
| CAS Number | 626-13-1 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
This compound is a secondary aromatic amine. The nitrogen atom, bonded to two tolyl groups, is the central feature of its chemistry. The thermal stability of such molecules is often dictated by the strength of the C-N bonds and the influence of the aromatic rings.
Part 2: The Methodology – Thermogravimetric Analysis
A robust TGA protocol is the foundation of reliable and reproducible results. The following methodology is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[1][7][8][9][10]
Principle of TGA
TGA operates on a simple yet powerful principle: as a material is heated, it may undergo decomposition, releasing volatile components.[5] This loss of mass is continuously measured by a highly sensitive microbalance. The resulting data, a thermogram, plots the percentage of initial mass remaining against temperature. The first derivative of this curve, the Derivative Thermogram (DTG), shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.[5]
Instrumentation
A typical TGA instrument consists of:
-
A high-precision microbalance.
-
A furnace capable of controlled heating rates over a wide temperature range.
-
A sample pan (typically made of an inert material like platinum or alumina).
-
A purge gas system to control the atmosphere around the sample.
-
A computer for instrument control and data acquisition.
Experimental Protocol
1. Sample Preparation:
-
Ensure the this compound sample is homogenous. If it is a solid, a light grinding may be necessary to ensure uniform particle size.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan. A smaller sample size minimizes thermal lag and ensures uniform heating.
2. Instrument Setup and Calibration:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. This is a critical step for data accuracy.
-
Place the sample pan in the TGA furnace.
3. TGA Parameters:
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without the influence of oxidation.
-
Temperature Program:
-
Data Acquisition: Record the mass, temperature, and time throughout the experiment.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidative degradation, which is a different chemical process from thermal decomposition. This allows for the study of the molecule's intrinsic thermal stability.
-
Heating Rate: A slower heating rate can provide better resolution of distinct decomposition events, while a faster rate might shift the decomposition temperatures to higher values. The choice of 10 °C/min is a well-established starting point for kinetic studies and general characterization.
-
Temperature Range: The range is selected to cover the entire decomposition profile of the organic molecule, starting from room temperature and extending to a point where all organic material is expected to have decomposed.
Part 3: Data Interpretation and Analysis
The Thermogram (TGA and DTG Curves)
The output of a TGA experiment is a thermogram. For this compound, we would expect a single-step decomposition, characteristic of a pure, relatively small organic molecule.
-
TGA Curve: This curve will show a stable baseline at 100% mass until the onset of decomposition. At the decomposition temperature, a sharp drop in mass will occur, eventually plateauing at or near 0% if the compound decomposes completely without leaving a residue.
-
DTG Curve: This curve will be at or near zero until the decomposition begins. It will then show a peak corresponding to the maximum rate of mass loss. The peak of the DTG curve (T_peak) is a key characteristic of the material's thermal stability.
Expected Thermal Decomposition Profile of this compound
While specific, publicly available TGA data for this compound is limited, we can infer its likely behavior based on the general characteristics of aromatic amines. The primary decomposition event is expected to be the cleavage of the C-N bonds, leading to the fragmentation of the molecule. The initial decomposition pathways could involve the formation of radicals, which then undergo further reactions to form smaller, volatile products.
Quantitative Data Summary
The key quantitative data extracted from the TGA and DTG curves should be summarized in a table for clarity.
| Parameter | Description | Expected Value Range (Illustrative) |
| T_onset | The temperature at which significant mass loss begins. | 250 - 300 °C |
| T_peak | The temperature of the maximum rate of mass loss (from the DTG curve). | 300 - 350 °C |
| Mass Loss (%) | The total percentage of mass lost during decomposition. | ~100% |
Note: The expected value range is illustrative and based on the general thermal stability of aromatic amines. Actual experimental values may vary.
Kinetic Analysis (Advanced)
For a more in-depth understanding, the TGA data can be used to study the kinetics of the decomposition reaction. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can be applied to data from experiments run at multiple heating rates to determine the activation energy of decomposition.[11] This provides valuable insights into the stability of the material and its degradation mechanism.
Part 4: Visualization and Workflow
TGA Experimental Workflow
Caption: Workflow for the thermogravimetric analysis of this compound.
Potential Decomposition Pathway of this compound
Caption: A hypothesized thermal decomposition pathway for this compound.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. A methodologically sound approach, adhering to standards such as ASTM E1131, ensures the generation of high-quality, reproducible data. The interpretation of the resulting TGA and DTG curves provides critical parameters like the onset and peak decomposition temperatures, which are vital for assessing the suitability of this compound in high-temperature applications. While specific experimental data for this compound may not be widely published, the principles and protocols outlined in this guide provide a robust framework for its comprehensive thermal analysis.
References
- ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
- ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry, ASTM Intern
- Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab. [Link]
- ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
- Thermogravimetric Analysis (TGA)
- Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin, ResearchG
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
- Substituted Diphenylamines (SDPAs)
- Determination of substituted diphenylamines in environmental samples, Semantic Scholar. [Link]
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation, ACS Public
- Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden. [Link]
- Thermogravimetric Analysis - Particle Technology Labs. [Link]
- Thermogravimetric analysis (TGA) - Chemistry LibreTexts. [Link]
- TGA Analysis - www.impactanalytical.com. [Link]
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content, N
- (PDF)
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- Antioxidant - Wikipedia. [Link]
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An In-Depth Technical Guide to the Cyclic Voltammetry of 3,3'-Dimethyldiphenylamine
This guide provides a comprehensive technical overview of the cyclic voltammetry of 3,3'-dimethyldiphenylamine. It is intended for researchers, scientists, and drug development professionals who are utilizing electrochemical techniques to study substituted diphenylamines and related aromatic amine compounds. This document delves into the fundamental electrochemical behavior, oxidation mechanisms, and the subsequent electropolymerization of 3,3'-dimethyldiphenylamine, offering both theoretical insights and practical experimental protocols.
Introduction: The Electrochemical Landscape of Substituted Diphenylamines
Diphenylamine and its derivatives are a class of aromatic amines with significant industrial and pharmaceutical relevance. Their antioxidant properties, for instance, are of great interest.[1] Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique for probing the redox behavior of such electroactive species. It provides valuable information about reaction mechanisms, kinetics of electron transfer, and the stability of reaction intermediates.[2]
3,3'-Dimethyldiphenylamine, also known as di(m-tolyl)amine, presents a unique case within this family. The presence of methyl groups at the meta positions of the phenyl rings influences its electronic properties and the subsequent fate of the electrochemically generated intermediates. This guide will elucidate these effects and provide a detailed understanding of its cyclic voltammogram.
The Core Electrochemical Behavior of 3,3'-Dimethyldiphenylamine
The electrochemical oxidation of diphenylamines in aprotic media, such as acetonitrile, follows a general and well-established mechanistic pathway.[2] This process is initiated by the removal of an electron from the nitrogen atom, leading to the formation of a cation radical. This initial step is typically observed as an irreversible anodic peak in the first scan of a cyclic voltammogram.
Initial Oxidation and Cation Radical Formation
The first step in the anodic oxidation of 3,3'-dimethyldiphenylamine is the one-electron oxidation to form the corresponding cation radical. This process can be represented by the following equation:
(CH₃C₆H₄)₂NH - e⁻ → [(CH₃C₆H₄)₂NH]⁺•
This initial oxidation peak is irreversible because the generated cation radical is highly reactive and undergoes rapid subsequent chemical reactions.[2]
Dimerization and the Formation of a Benzidine-like Structure
The unstable cation radical readily dimerizes. For diphenylamine, this dimerization primarily occurs through a "tail-to-tail" coupling at the para-positions of the phenyl rings to form N,N'-diphenylbenzidine.[2] However, for 3,3'-dimethyldiphenylamine, the reaction pathway is slightly different. The presence of the methyl groups at the meta-positions influences the coupling and subsequent reactions. Studies on 3-substituted diphenylamines have shown that the 3-methyl substituent promotes a cyclization reaction within the dimer, leading to the formation of a dihydrodiphenylphenazine moiety.
This dimerization and subsequent reaction can be generalized as follows:
2 [(CH₃C₆H₄)₂NH]⁺• → Dimer + 2H⁺
The formation of this new, more complex molecule is a key feature of the electrochemistry of 3,3'-dimethyldiphenylamine. This dimer is also electroactive and will exhibit its own redox behavior in the cyclic voltammogram.
Subsequent Redox Processes of the Dimer
The dimer formed from the initial oxidation and coupling of 3,3'-dimethyldiphenylamine is itself electrochemically active. Upon scan reversal and subsequent scans, new redox couples (pairs of anodic and cathodic peaks) will appear in the cyclic voltammogram. These new peaks correspond to the stepwise oxidation and reduction of the dimer. For the parent diphenylamine, these new couples are attributed to the two-step reversible oxidation of the N,N'-diphenylbenzidine product.[2] A similar behavior is expected for the dimer of 3,3'-dimethyldiphenylamine, although the specific potentials will be influenced by the methyl substituents and the cyclized structure.
Interpreting the Cyclic Voltammogram of 3,3'-Dimethyldiphenylamine
A typical cyclic voltammogram of a substituted diphenylamine in an aprotic solvent like acetonitrile will display characteristic features that reveal the underlying reaction mechanism.
A Hypothetical Representative Cyclic Voltammogram of 3,3'-Dimethyldiphenylamine
-
First Anodic Scan: An initial irreversible anodic peak (Peak I) is observed at a potential corresponding to the oxidation of the 3,3'-dimethyldiphenylamine monomer to its cation radical.
-
First Cathodic Scan (Scan Reversal): No corresponding cathodic peak for Peak I is observed, confirming the instability of the initially formed cation radical. However, new cathodic peaks (e.g., Peaks III and IV) appear at less positive potentials. These peaks are due to the reduction of the oxidized forms of the dimer.
-
Second Anodic Scan: New anodic peaks (e.g., Peaks V and VI) appear, which are the corresponding oxidation peaks for the species reduced at Peaks III and IV, forming reversible or quasi-reversible redox couples. The current intensity of these new peaks will increase with successive scans as more of the dimer is formed and deposited on the electrode surface.
The exact peak potentials for 3,3'-dimethyldiphenylamine would be expected to be slightly different from those of diphenylamine due to the electron-donating nature of the methyl groups, which generally makes oxidation easier (occur at a less positive potential).
Electropolymerization: Building a Film on the Electrode Surface
Upon repeated cycling of the potential, the currents of the redox couples associated with the dimer will typically increase. This is indicative of the formation and growth of a polymeric film on the electrode surface. This process, known as electropolymerization, is a common feature of many aromatic amines. The resulting polymer, poly(3,3'-dimethyldiphenylamine), is an electroactive material with its own set of electrochemical and optical properties. The continuous increase in the peak currents of the dimer's redox couples signifies the gradual accumulation of this conductive polymer film on the electrode.
Experimental Protocol for Cyclic Voltammetry of 3,3'-Dimethyldiphenylamine
This section provides a detailed, step-by-step methodology for performing a cyclic voltammetry experiment on 3,3'-dimethyldiphenylamine.
Materials and Reagents
-
Analyte: 3,3'-Dimethyldiphenylamine (high purity)
-
Solvent: Acetonitrile (CH₃CN), anhydrous electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar inert electrolyte
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Ag/AgCl or a silver quasi-reference electrode (AgQRE)
-
Counter Electrode: Platinum wire or mesh
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads
Electrode Preparation
-
Polishing the Working Electrode:
-
Mechanically polish the working electrode surface with successively finer alumina slurries (1.0 µm, then 0.3 µm, and finally 0.05 µm) on separate polishing pads.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
After the final polish, sonicate the electrode in deionized water for 2-3 minutes to remove any adhered alumina particles.
-
Dry the electrode with a stream of nitrogen.
-
Electrochemical Cell Setup
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.
-
Dissolve a known concentration of 3,3'-dimethyldiphenylamine (e.g., 1-5 mM) in the electrolyte solution.
-
Assemble a three-electrode electrochemical cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
Cyclic Voltammetry Measurement
-
Connect the electrodes to a potentiostat.
-
Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V vs. Ag/AgCl).
-
Set the switching potentials to scan through the oxidation of the analyte. A typical range for diphenylamines is from 0 V to approximately +1.2 V vs. Ag/AgCl.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammetry experiment, recording the current response as a function of the applied potential.
-
Perform multiple scans to observe the growth of the polymer film.
-
To study the kinetics, vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) and observe the changes in peak currents and potentials.
Data Analysis and Interpretation
The data obtained from the cyclic voltammetry experiments can be analyzed to extract key electrochemical parameters.
| Parameter | Description | Method of Determination |
| Anodic Peak Potential (Epa) | The potential at which the oxidation current reaches a maximum. | Determined directly from the peak of the anodic wave in the voltammogram. |
| Cathodic Peak Potential (Epc) | The potential at which the reduction current reaches a maximum. | Determined directly from the peak of the cathodic wave in the voltammogram. |
| Formal Potential (E°') | A measure of the standard electrode potential of the redox couple. | For a reversible couple, it can be estimated as the average of Epa and Epc: E°' = (Epa + Epc) / 2. |
| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). | For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values indicate quasi-reversible or irreversible kinetics. |
| Peak Current (ip) | The maximum current for a given peak. | Determined from the baseline to the peak of the wave. |
For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation.[3] A plot of ip vs. ν¹/² should be linear for a diffusion-controlled reaction.
Visualization of the Electrochemical Process
The sequence of events occurring during the cyclic voltammetry of 3,3'-dimethyldiphenylamine can be visualized to aid in understanding the complex mechanism.
Experimental Workflow
Caption: Experimental workflow for the cyclic voltammetry of 3,3'-dimethyldiphenylamine.
Proposed Oxidation and Dimerization Mechanism
Caption: Proposed electrochemical oxidation and dimerization mechanism.
Conclusion
The cyclic voltammetry of 3,3'-dimethyldiphenylamine reveals a complex and fascinating electrochemical behavior. The initial irreversible oxidation to a cation radical is followed by a rapid dimerization and cyclization, leading to the formation of a new, stable, and electroactive species. With repeated potential cycling, this dimer contributes to the growth of a polymeric film on the electrode surface. Understanding these fundamental processes is crucial for applications ranging from the development of novel conductive polymers and electrochromic materials to the assessment of the antioxidant properties of substituted diphenylamines. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ cyclic voltammetry in their study of this important class of molecules.
References
- The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. (URL not available)
- Chemical and electrochemical dimerization of BODIPY compounds: electrogenerated chemiluminescent detection of dimer formation. Journal of the American Chemical Society, 133(48), 19498–19504. [Link]
- A Cyclic Voltammetry. Analytical and Bioanalytical Electrochemistry, 15(5), 342-355. (URL not available)
- Dependence of the anodic peak potential (a) and the anodic peak current... (URL not available)
- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Molecules, 26(11), 3385. [Link]
- Cyclic Voltammetry Experiment. (URL not available)
- Chemical and Electrochemical Dimerization of BODIPY Compounds: Electrogenerated Chemiluminescent Detection of Dimer Form
- Electrochemical Characterization of Catechol-Dimethylamine Adduct at Different pH Values. Portugaliae Electrochimica Acta, 36(6), 437-454. (URL not available)
- Application of Rapid Scan Cyclic Voltammetry to a Study of the Oxidation and Dimerization of N,N-Dimethylaniline in Acetonitrile. (URL not available)
- (A) Cyclic voltammograms at various scan rates and (B) square- wave... (URL not available)
- A Cyclic Voltammetry. Analytical and Bioanalytical Electrochemistry, 15(5), 342-355. (URL not available)
- Figure 5. (A) Effect of pH on the anodic peak potential (B) Effect of... (URL not available)
- Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega, 7(47), 43235–43244. [Link]
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Methodological & Application
Application Notes & Protocols for Di-m-tolylamine as a Hole Transport Material in OLEDs
Introduction: The Critical Role of Hole Transport Materials and the Promise of Di-m-tolylamine
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their high contrast, energy efficiency, and flexibility. The performance of a multi-layered OLED device is not solely dependent on the emissive layer; it is a synergistic interplay between all constituent layers. Among these, the Hole Transport Layer (HTL) is paramount. It facilitates the efficient injection of positive charge carriers (holes) from the anode and their transport to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. An ideal Hole Transport Material (HTM) must possess high hole mobility, appropriate energy levels for seamless charge injection, and excellent thermal and morphological stability to ensure device longevity.
This compound (DMTDA), a derivative of the well-studied triphenylamine (TPA) family, has emerged as a promising HTM candidate.[1][2] TPA-based compounds are known for their excellent hole-transporting capabilities, good thermal stability, and the ability to form stable amorphous films—a crucial requirement for preventing device failure due to crystallization.[1] This guide provides a comprehensive overview of the properties, synthesis, and application of DMTDA in the fabrication of efficient OLED devices, aimed at researchers and scientists in the field of organic electronics.
Core Properties of this compound (DMTDA)
The efficacy of an HTM is dictated by its fundamental electronic and physical properties. DMTDA's molecular structure, featuring a central nitrogen atom bonded to three aryl groups, provides a delocalized π-electron system that is conducive to hole transport.
Electronic Properties
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the efficiency of charge injection and transport. The HOMO level of the HTM should be closely aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection. Similarly, a large energy gap between the HTM's LUMO and the emissive layer's LUMO is necessary to confine electrons within the emissive zone, thereby increasing the probability of radiative recombination.
The energy gap between HOMO and LUMO levels is a key factor in determining a molecule's kinetic stability and chemical reactivity.[3] A larger gap generally implies higher stability.[3]
Physical and Thermal Properties
For solution-processed or vacuum-deposited thin films, the material's ability to form a uniform, amorphous layer is essential. Amorphous films prevent the formation of grain boundaries which can act as traps for charge carriers and lead to device degradation. The glass transition temperature (Tg) is a key indicator of a material's morphological stability. A high Tg is desirable as it signifies that the material can withstand the heat generated during device operation without undergoing crystallization.
Table 1: Key Material Properties of Triarylamine-Based Hole Transport Materials
| Property | Typical Value Range | Significance in OLEDs |
| HOMO Level | -5.0 to -5.4 eV | Aligns with anode work function for efficient hole injection.[4][5][6] |
| LUMO Level | -2.1 to -2.6 eV | Provides a barrier to block electrons, confining them to the EML.[7] |
| Energy Gap (Eg) | ~2.7 to 3.0 eV | A wide gap ensures transparency in the visible region.[7] |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻² cm²/Vs | High mobility ensures efficient transport of holes to the EML.[5][6] |
| Glass Transition (Tg) | > 100 °C | High Tg indicates good morphological stability of the amorphous film.[4] |
| Decomposition Temp (Td) | > 400 °C | High Td is crucial for stability during vacuum deposition and operation.[4] |
Note: Specific values for DMTDA can vary based on the measurement technique and purity of the material. The values presented are typical for high-performance triarylamine derivatives.
Synthesis and Purification Protocol
The performance of an OLED is exquisitely sensitive to impurities, which can act as charge traps or luminescence quenchers.[8][9] Therefore, achieving high purity (>99.9%) is non-negotiable. Triarylamines like DMTDA are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Synthesis of this compound
This protocol describes a general procedure for the synthesis of triarylamines.[10]
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(tert-butyl)phosphine [P(t-Bu)₃]
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask)
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the aryl halide (1.25 mmol), diarylamine (1.25 mmol), Pd(OAc)₂ (0.0125 mmol), P(t-Bu)₃ (0.015 mmol), and NaOt-Bu (1.5 mmol) to a dry three-neck flask equipped with a condenser and a magnetic stir bar.[10]
-
Solvent Addition: Inject anhydrous toluene (10 mL) into the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-120°C and stir vigorously under a nitrogen atmosphere for 10-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the organic layer. Wash the organic layer with brine (2 x 20 mL) and dry over anhydrous magnesium sulfate (MgSO₄).[10]
-
Initial Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Purification by Temperature Gradient Sublimation
For OLED-grade purity, the synthesized material must be further purified by sublimation. This process separates the desired compound from less volatile impurities and residual catalyst.
Apparatus:
-
Multi-zone tube furnace with vacuum capabilities
-
Quartz or glass sublimation tube
-
Vacuum pump capable of reaching high vacuum (<10⁻⁵ Torr)
Procedure:
-
Loading: Place the crude, pre-purified DMTDA into the source zone of the sublimation tube.
-
Evacuation: Connect the tube to the high-vacuum pump and evacuate the system. It is critical to achieve a high vacuum to lower the sublimation temperature and prevent thermal decomposition.
-
Heating: Slowly heat the source zone of the furnace to the sublimation temperature of DMTDA. A temperature gradient is established along the tube, with the temperature decreasing away from the source.
-
Deposition: The DMTDA will sublime and travel down the temperature gradient, depositing as a pure crystalline solid in a cooler zone of the tube. Impurities with different volatilities will deposit in different zones or remain in the source.
-
Collection: After the sublimation is complete, cool the system to room temperature under vacuum. Carefully vent the system with an inert gas (e.g., nitrogen or argon) and collect the purified, crystalline DMTDA from the deposition zone.
OLED Device Fabrication and Workflow
This section outlines a standard protocol for fabricating a multi-layer OLED using DMTDA as the HTL via thermal evaporation.
Overall Experimental Workflow
The fabrication of an OLED is a multi-step process that demands precision and a cleanroom environment to minimize defects.
Caption: High-level workflow for OLED fabrication.
Step-by-Step Fabrication Protocol
Environment: All steps should be performed in a cleanroom environment (Class 1000 or better). The organic deposition and cathode deposition must be done in a high-vacuum thermal evaporator (<10⁻⁶ Torr), preferably integrated with a nitrogen-filled glovebox to prevent exposure to air and moisture.[11]
Step 1: Substrate Preparation (ITO Glass)
-
Initial Cleaning: Load pre-patterned Indium Tin Oxide (ITO) coated glass substrates into a substrate rack.
-
Sonication: Sequentially sonicate the substrates in baths of detergent (e.g., 1% Hellmanex solution), deionized water, acetone, and isopropyl alcohol (IPA) for 5-15 minutes each.[11][12]
-
Rinsing: Thoroughly rinse with deionized water between each sonication step.[12]
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 5-10 minutes. This step removes organic residues and increases the work function of the ITO, which improves hole injection.[13]
Step 2: Vacuum Deposition of Organic Layers and Cathode
-
Loading: Transfer the cleaned substrates into the vacuum thermal evaporation chamber. Load high-purity (>99.9%) DMTDA, emissive layer material (e.g., Alq₃), and electron transport layer material (e.g., Bphen) into separate thermal evaporation sources (crucibles).
-
Pump Down: Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
HTL Deposition: Heat the crucible containing DMTDA until it begins to sublimate. Deposit a layer of DMTDA onto the ITO substrate at a controlled rate (e.g., 0.5-1 Å/s). The typical thickness is 30-50 nm. A quartz crystal microbalance (QCM) is used to monitor the deposition rate and thickness.
-
EML Deposition: Without breaking the vacuum, deposit the emissive layer (e.g., 20-40 nm) on top of the DMTDA layer.
-
ETL Deposition: Subsequently, deposit the electron transport layer (e.g., 20-40 nm).
-
Cathode Deposition: Finally, deposit the cathode. This is typically a bilayer of a low work function metal like Lithium Fluoride (LiF) (0.5-1 nm) followed by a thicker layer of Aluminum (Al) (80-100 nm).[13] The deposition rate for Al should be higher (e.g., 5 Å/s).[13]
Step 3: Encapsulation
-
Transfer: Without exposure to ambient air, transfer the completed devices from the evaporator into an inert atmosphere glovebox.
-
Sealing: Encapsulate the devices by sealing a glass lid over the active area using a UV-curable epoxy. This step is crucial to protect the reactive organic materials and cathode from degradation by oxygen and moisture.[8][14]
Mechanism of Hole Transport in a DMTDA-based OLED
The efficient operation of an OLED relies on the proper alignment of the energy levels of adjacent materials.
OLED Device Architecture and Energy Level Diagram
Caption: A typical multi-layer OLED device structure.
The diagram below illustrates the energy cascade that facilitates charge transport. Holes are injected from the high work function anode (ITO) into the HOMO of the DMTDA layer. The applied electric field then drives these holes across the HTL to the HTL/EML interface. Simultaneously, electrons are injected from the cathode into the LUMO of the ETL and transported to the EML. The holes and electrons recombine within the EML, forming excitons that decay radiatively to produce light.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3,3'-Dimethyldiphenylamine for High-Performance Perovskite Solar Cells
Introduction: The Critical Role of Hole Transport Materials
Perovskite solar cells (PSCs) have demonstrated a remarkable ascent in power conversion efficiency (PCE), positioning them as a formidable contender to traditional silicon-based photovoltaics.[1][2] A typical PSC is a layered structure where a perovskite absorber layer is sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). The HTL, or Hole Transporting Material (HTM), plays a pivotal role: it must efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode while simultaneously blocking electrons, thereby preventing charge recombination.[3]
While materials like Spiro-OMeTAD and PTAA have become benchmarks, their high cost, complex synthesis, and reliance on dopants that can degrade over time present significant barriers to commercialization. This has spurred intensive research into novel, cost-effective, and stable HTMs. Diphenylamine derivatives have emerged as a highly promising class of materials due to their tunable electrochemical properties, high hole mobility, and robust stability.[4]
This guide focuses on the application of 3,3'-Dimethyldiphenylamine and its related derivatives as an HTM in perovskite solar cells. We will explore the fundamental principles governing its function, provide a comparative analysis against established materials, and detail comprehensive protocols for its integration into state-of-the-art PSC devices.
Part 1: Rationale and Mechanism of Action
The efficacy of an HTM is determined by a confluence of electronic, chemical, and physical properties. Diphenylamine-based molecules offer a compelling combination of these attributes.
Energetic Alignment for Efficient Hole Extraction
For effective hole extraction, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be slightly higher than (i.e., less negative than) the valence band maximum (VBM) of the perovskite absorber. This creates a favorable energetic cascade for holes to move from the perovskite to the HTM. Diphenylamine derivatives can be chemically modified to fine-tune their HOMO levels for optimal alignment with various perovskite compositions (e.g., MAPbI₃, FAPbI₃).[1][2] For instance, fluorene-based derivatives incorporating diphenylamine units exhibit HOMO levels around -4.85 eV, which aligns well with the VBM of common perovskites (~-5.4 to -5.7 eV), ensuring efficient hole extraction.[1][2]
Charge Transport and Film Morphology
Beyond energy levels, high hole mobility is essential for rapid charge transport to the electrode, minimizing the chance of recombination. The planar structure and potential for π-π stacking in diphenylamine-based HTM films facilitate efficient intermolecular charge hopping. Furthermore, their solution-processability allows for the formation of uniform, pinhole-free films via techniques like spin-coating, which is crucial for preventing short-circuits and ensuring high device performance.[5]
Enhancing Device Stability: A Dual Function
Device longevity is a critical challenge for PSCs. Diphenylamine-based HTMs can significantly enhance stability through two primary mechanisms:
-
Defect Passivation: The nitrogen atoms in the diphenylamine core can act as Lewis bases, coordinating with uncoordinated Pb²⁺ ions at the perovskite surface and grain boundaries. These Pb²⁺ defects are notorious trap states that promote non-radiative recombination and act as initiation sites for degradation. By passivating these defects, the HTM can improve both device efficiency and operational stability.[6][7]
-
Hydrophobicity: Many organic HTMs, including diphenylamine derivatives, are inherently hydrophobic. A dense, uniform HTL can act as a barrier, effectively shielding the underlying perovskite layer from ambient moisture—a primary catalyst for perovskite degradation.[5][8]
Part 2: Comparative Performance Analysis
To contextualize the potential of diphenylamine-based HTMs, a comparison with the industry-standard PTAA is presented. The data below is synthesized from a comparative study on novel fluorene-based HTMs incorporating diphenylamine moieties.[1]
| Parameter | TDF-1 (Diphenylamine Derivative) | PTAA (Benchmark) | Notes |
| PCE (%) | 18.16% | 20.20% | Demonstrates competitive, albeit slightly lower, efficiency in initial studies. |
| Voc (V) | 1.08 V | 1.11 V | Comparable open-circuit voltage indicates minimal recombination losses. |
| Jsc (mA/cm²) | 22.34 mA/cm² | 22.87 mA/cm² | Similar short-circuit current suggests efficient charge extraction. |
| Fill Factor (FF) | 0.75 | 0.79 | Lower FF suggests room for improvement in charge transport/collection. |
| HOMO Level (eV) | -4.85 eV | -5.15 eV | Suitable energy level alignment for efficient hole transfer. |
| Stability | Enhanced photostability noted. | Prone to degradation. | Diphenylamine derivatives show potential for improved operational stability. |
| Cost | Potentially lower due to simpler synthesis. | High | A key driver for exploring alternatives. |
Note: The data for "TDF-1" is for a specific fluorene-based derivative containing diphenylamine and is used as a representative example. Performance of 3,3'-Dimethyldiphenylamine may vary and requires specific experimental validation.
Part 3: Experimental Application Protocols
This section provides a detailed methodology for incorporating a diphenylamine-based HTL into a p-i-n inverted planar perovskite solar cell.
Required Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO) coated glass
-
HTM: 3,3'-Dimethyldiphenylamine (or other diphenylamine derivative)
-
Solvent: Anhydrous Chlorobenzene (or Toluene)
-
Perovskite Precursors: e.g., Formamidinium Iodide (FAI), Lead Iodide (PbI₂), etc.
-
ETL Materials: e.g., Phenyl-C61-butyric acid methyl ester (PCBM)
-
Electrodes: Silver (Ag) or Gold (Au)
-
Equipment: Spin-coater, thermal evaporator, solar simulator, potentiostat, nitrogen-filled glovebox.
Workflow for PSC Fabrication
The following diagram illustrates the complete workflow for fabricating an inverted (p-i-n) perovskite solar cell using a diphenylamine-based HTM.
Caption: Workflow for p-i-n PSC fabrication.
Step-by-Step Protocol: HTL Solution and Deposition
This protocol is a robust starting point. Researchers should perform optimization studies (e.g., varying concentration and spin speed) for their specific diphenylamine derivative and perovskite system.
-
Solution Preparation:
-
Inside a nitrogen-filled glovebox, prepare a solution of 3,3'-Dimethyldiphenylamine in anhydrous chlorobenzene. A typical starting concentration is 3-5 mg/mL.[1]
-
Cap the vial and stir the solution on a hotplate at a low temperature (~40-50 °C) for at least 1 hour to ensure complete dissolution.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before transferring them into the glovebox to enhance surface wettability.
-
-
HTL Deposition:
-
Place a cleaned ITO substrate onto the spin-coater chuck.
-
Dispense ~40 µL of the filtered 3,3'-Dimethyldiphenylamine solution to cover the entire ITO surface.
-
Spin-coat the substrate. A two-step program is often effective: a slow spin at 1000 rpm for 10 seconds to spread the solution, followed by a fast spin at 4000-5000 rpm for 30 seconds to achieve the desired thickness.[1]
-
Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes to remove residual solvent and improve film quality.[1]
-
Allow the substrate to cool to room temperature before proceeding with perovskite deposition.
-
Device Characterization Protocol
-
J-V Measurement:
-
Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) irradiance.
-
Mask the device to define a precise active area (e.g., 0.09 cm²).
-
Connect the device to a source meter and sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) to measure the current density-voltage (J-V) curve.
-
Extract key parameters: PCE, Voc, Jsc, and FF.
-
-
Stability Testing:
-
To assess operational stability, monitor the device's PCE under continuous illumination (MPPT tracking) at a controlled temperature (e.g., 60-85 °C) in an inert atmosphere.[9]
-
To assess environmental stability, store unencapsulated devices in a controlled environment (e.g., 25 °C, 30-40% relative humidity) and measure their J-V curves periodically.[9]
-
Part 4: Device Architecture and Energy Level Diagram
The diagram below illustrates the structure of a p-i-n solar cell and the corresponding energy level alignment, showing how 3,3'-Dimethyldiphenylamine facilitates hole transport.
Caption: Device structure and energy alignment.
Conclusion and Outlook
3,3'-Dimethyldiphenylamine and its broader family of derivatives represent a viable and promising avenue for the development of low-cost, stable, and efficient hole-transporting materials for perovskite solar cells. Their favorable energy level alignment, potential for defect passivation, and ability to form a hydrophobic barrier address several key challenges in the field. The protocols outlined in this guide provide a comprehensive framework for researchers to begin exploring these materials. Future work should focus on molecular engineering to further optimize HOMO levels, enhance hole mobility, and improve film-forming properties, paving the way for the next generation of commercially viable perovskite solar cell technology.
References
- Emami, S., Andrade, L., & Mendes, A. (2018). Recent progress in long-term stability of perovskite solar cells. Semantic Scholar.
- Morris, A. (2024).
- Stability studies of perovskite films and solar cells.
- Perovskite Solar Cells with Improved Stability. (2019). ChemistryViews.
- Yu, B., Tan, S., et al.
- Kim, J. Y., Kwak, G., et al. (2019). Enhanced performance of perovskite solar cells by incorporation of a triphenylamine derivative into hole-transporting poly(3-hexylthiophene) layers. Journal of Industrial and Engineering Chemistry.
- Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. (2025). PMC - PubMed Central.
- Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. (2016). PMC - NIH.
- Enhancing the Photovoltaic Performance and Moisture Stability of Perovskite Solar Cells Via Polyfluoroalkylated Imidazolium Additives. (2021). PubMed.
- Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
- Nazeeruddin, M. K. (2023). Stable and Efficient Perovskite Solar Cells and Modules by Interface and Compositional Engineering. YouTube.
- Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. (2025). PubMed.
- Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Frontiers.
- Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents.
- The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. (2022). Chemical Society Reviews (RSC Publishing).
- Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. (2025).
- Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
- Solution-processable dendric triphenylamine nonamers as hole-transporting and hole-injection m
- Diphenyl-2-pyridylamine-Substituted Porphyrins as Hole-Transporting Materials for Perovskite Solar Cells. (2017). PubMed.
- Photoelectrochemical characterization of p-type CH3NH3PM3 perovskite.
- CH3NH3PbI3 perovskite / silicon tandem solar cells: characterization based optical simulations. (2015).
- Synthesis and applications of new triphenylamine dyes with donor-donor-(bridge)-acceptor structure for organic dye-sensitized solar cells. (2012).
- Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passiv
- Molina Ontoria, A. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube.
- Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells. (2022). PMC - NIH.
- Efficient synthesis of triarylamine-based dyes for p-type dye-sensitized solar cells. (2016). NIH.
- Synthesis of p-type small molecule hole transport material for colloidal quantum dot solar cells. (2019).
- Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. (2023). PMC - NIH.
- Marronnier, A. (2017).
- Efficient Perovskite Solar Cells Enabled by Facile Synthesis of Triphenylamine‐Based Hole‐Transport Material with D–A1–A2 Structure. Semantic Scholar.
- Triphenylamine and Carbazol as Hole Transport Materials in Solid-State Dye-Sensitized Solar Cells. (2024).
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- 4. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Carbazole Derivatives from Di-m-tolylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Carbazole Scaffold and the Utility of Di-m-tolylamine as a Precursor
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their unique electronic properties and rigid, planar structure make them invaluable in medicinal chemistry, where they are found in a range of pharmaceuticals exhibiting antimicrobial, anticancer, and anti-inflammatory activities.[1][2] In the realm of materials science, carbazole-based compounds are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[3][4]
The growing importance of carbazoles has spurred the development of diverse synthetic methodologies.[4] Among the various starting materials, readily available and cost-effective diarylamines serve as excellent precursors. This compound, in particular, offers a direct route to substituted carbazoles, specifically dimethylcarbazole derivatives, which can be further functionalized to generate a library of novel compounds for drug discovery and material science applications.
This comprehensive guide provides detailed protocols for the synthesis of carbazole derivatives from this compound, focusing on two robust and widely applicable methods: a modern palladium-catalyzed intramolecular C-H amination and the classic Graebe-Ullmann synthesis. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical success.
Method 1: Palladium-Catalyzed Intramolecular C-H Amination of this compound
This state-of-the-art method offers a direct and efficient route to carbazoles through a palladium(II)-catalyzed oxidative carbon-carbon bond formation.[5] The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, making it a preferred method in modern organic synthesis.[5][6] Pivalic acid is often used as the reaction solvent, which has been shown to improve reproducibility and yield compared to acetic acid.[5]
Reaction Scheme:
Proposed Catalytic Cycle
The following diagram illustrates the proposed mechanism for the palladium-catalyzed synthesis of carbazoles from diarylamines.
Caption: Proposed catalytic cycle for the synthesis of carbazoles.
Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| This compound | C₁₄H₁₅N | 197.28 | ≥98% | Sigma-Aldrich |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 98% | Strem Chemicals |
| Pivalic Acid | (CH₃)₃CCOOH | 102.13 | 99% | Acros Organics |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Celite® | N/A | N/A | N/A | Sigma-Aldrich |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 10 mol%), and pivalic acid (2.0 mmol, 10 equiv.).
-
Evacuate and backfill the tube with dry air or oxygen three times.
-
Add anhydrous toluene (2 mL) to the mixture under a positive pressure of air or oxygen.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove pivalic acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure 2,7-dimethyl-9H-carbazole.
Data Presentation
| Entry | Starting Material | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2,7-Dimethyl-9H-carbazole | Pd(OAc)₂ (10) | Pivalic Acid/Toluene | 110 | 18 | ~85% (Typical) |
(Note: Yields are representative and may vary based on reaction scale and purity of reagents.)
Method 2: The Graebe-Ullmann Synthesis of 2,7-Dimethyl-9H-carbazole
The Graebe-Ullmann synthesis is a classic and reliable method for the preparation of carbazoles.[4][7] The reaction typically involves the diazotization of a 2-aminodiarylamine, followed by the thermal or photochemical decomposition of the resulting benzotriazole intermediate.[7][8] While this method requires the synthesis of a precursor, it is a robust and often high-yielding approach.
Overall Synthetic Workflow
The following diagram outlines the multi-step process of the Graebe-Ullmann synthesis starting from this compound.
Caption: Workflow for the Graebe-Ullmann synthesis.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-3,3'-dimethyl-diphenylamine
-
In a round-bottom flask, dissolve this compound (10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude 2-nitro-3,3'-dimethyl-diphenylamine.
Step 2: Synthesis of 2-Amino-3,3'-dimethyl-diphenylamine
-
To a solution of 2-nitro-3,3'-dimethyl-diphenylamine (8 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (24 mmol) and concentrated hydrochloric acid (10 mL).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-amino-3,3'-dimethyl-diphenylamine.
Step 3: Synthesis of 2,7-Dimethyl-9H-carbazole
-
Dissolve 2-amino-3,3'-dimethyl-diphenylamine (5 mmol) in a mixture of acetic acid and water.[8]
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add an aqueous solution of sodium nitrite (5.5 mmol) dropwise, keeping the temperature below 5 °C to form the benzotriazole intermediate.[8]
-
After the addition, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Heat the reaction mixture to 80-100 °C. The decomposition of the triazole will be evident by the evolution of nitrogen gas.[8]
-
After the gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2,7-dimethyl-9H-carbazole.
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and are flammable solids.[9][10] Handle in a fume hood and avoid inhalation of dust.[9] Keep away from heat and open flames.[10][11]
-
Pivalic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Nitrating Mixture (Nitric Acid/Sulfuric Acid): Highly corrosive and a strong oxidizing agent. Handle with extreme care in a chemical fume hood, wearing acid-resistant gloves and a face shield.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood.[12] Ensure that all glassware is properly dried, especially for the palladium-catalyzed reaction. Dispose of all chemical waste in accordance with institutional and local regulations.[13]
References
- Tsang, W. C. P., et al. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127, 14560-14561. [Link]
- Organic Chemistry. (2021). Graebe-Ullmann Carbazole Synthesis Mechanism. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Carbazole synthesis. [Link]
- Gutiérrez, A. J., et al. (2013). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 18(9), 10334-10352. [Link]
- Oden, M., et al. (2015). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 11, 1843-1849. [Link]
- The Journal of Organic Chemistry. (2011). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Merck & Co. (n.d.). Graebe-Ullmann Synthesis. The Merck Index Online.
- MIDDE SRIDHAR CHEMISTRY. (2022). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE. YouTube. [Link]
- PubMed. (2008).
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- Safety D
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Application Notes & Protocols: Di-m-tolylamine as a Versatile Building Block for High-Performance Organic Semiconductors
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of di-m-tolylamine and its derivatives as fundamental building blocks for organic semiconductor materials. This compound is a core constituent of the broader triarylamine class of molecules, which are renowned for their exceptional hole-transporting properties. These materials are integral to the performance and stability of advanced organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide elucidates the structure-property relationships that make this compound derivatives effective, provides detailed, field-proven protocols for their synthesis, and outlines methodologies for their incorporation into and characterization of high-performance optoelectronic devices.
Introduction: The Central Role of this compound in Organic Electronics
Organic semiconductors are the active components in a range of modern technologies, prized for their low-cost manufacturing potential, mechanical flexibility, and the tunability of their electronic properties through synthetic chemistry.[1][2] Within this class of materials, triarylamine derivatives have become cornerstone components, primarily serving as Hole Transport Materials (HTMs) in multilayered devices.[3][4] Their principal function is to facilitate the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons, thereby preventing charge recombination and enhancing device efficiency.[4]
The this compound moiety, characterized by a central nitrogen atom bonded to two m-tolyl groups, offers a unique combination of electronic and structural advantages:
-
Favorable Energetics: The nitrogen lone pair contributes to a high-lying Highest Occupied Molecular Orbital (HOMO), which is crucial for efficient hole injection from adjacent layers, such as the emissive layer in an OLED or the perovskite absorber in a solar cell.[5][6]
-
Amorphous Morphology: The non-planar, propeller-like structure of triarylamines, including this compound derivatives, inhibits crystallization and promotes the formation of stable amorphous glass phases. This morphological stability is critical for device longevity and preventing performance degradation.
-
Synthetic Versatility: The this compound core can be readily functionalized, allowing for the fine-tuning of its electronic properties (e.g., HOMO/LUMO levels) and physical characteristics (e.g., solubility, thermal stability) to meet the specific requirements of different device architectures.[7]
A quintessential example of a this compound-based HTM is N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) . TPD has been widely used as a canonical hole-transport material and as a blue-emitting host in OLEDs due to its excellent electrochemical and morphological stability.[6][7][8] This guide will use TPD and related structures as key examples to illustrate the principles and protocols for working with this compound-based semiconductors.
Synthesis of this compound Derivatives: Protocols and Mechanistic Insights
The construction of C–N bonds is central to the synthesis of triarylamine-based HTMs. The Palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering broad substrate scope, functional group tolerance, and high yields where older methods like the Ullmann condensation were limited.[9][10]
General Workflow for Synthesis
The synthesis of a typical this compound-based HTM, such as TPD, involves a double C-N cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig synthesis of a this compound-based HTM.
Protocol: Synthesis of N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[5][9][11]
Materials:
-
N,N'-diphenylbenzidine (1.0 eq)
-
3-Iodotoluene (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Preparation: Add N,N'-diphenylbenzidine, 3-iodotoluene, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add the Pd₂(dba)₃ catalyst, followed by the addition of anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously under the inert atmosphere.
-
Causality Note: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Bulky, electron-rich phosphine ligands like XPhos are used to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10] The base (NaOtBu) is required to deprotonate the amine in the catalytic cycle, forming the active amide nucleophile.[9]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure TPD product.
-
Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Perovskite Solar Cells (PSCs)
This compound-based HTMs are crucial for fabricating efficient and stable p-i-n (or inverted) structure PSCs. The HTL is deposited on top of the perovskite absorber layer to collect holes and transport them to the metal electrode.
HTL Solution Preparation and the Role of Additives
To enhance conductivity and performance, HTL solutions are typically doped. The most common additives are Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
Li-TFSI: This lithium salt acts as a p-dopant. In the presence of oxygen and light, it facilitates the oxidation of the HTM (e.g., TPD), creating radical cations (TPD⁺). This increases the charge carrier concentration and thus the conductivity of the HTL.[12]
-
4-tert-butylpyridine (tBP): This liquid additive serves multiple purposes. As a Lewis base, it can passivate uncoordinated lead ions at the perovskite surface, reducing charge recombination traps. It also helps improve the morphology and uniformity of the HTL film.
-
Expert Insight - The Additive Complex: Li-TFSI is notoriously hygroscopic, meaning it attracts water, which can rapidly degrade the perovskite layer.[3][13] Research has shown that tBP and Li-TFSI form a chemical complex (e.g., at a 4:1 molar ratio).[3][14] This complexation mitigates the hygroscopicity of Li-TFSI and reduces the corrosive nature of uncomplexed tBP, leading to significantly improved device stability and reproducibility.[3] This understanding transforms the use of these additives from an empirical recipe to a rational design choice.
Detailed Protocol: Fabrication of a Perovskite Solar Cell
This protocol outlines the fabrication of a standard p-i-n PSC using a spin-coating method in an inert (nitrogen-filled glovebox) environment.[1]
Device Stack: ITO / ETL (SnO₂) / Perovskite / HTL (TPD-based) / Metal (Gold)
Caption: Step-by-step workflow for the fabrication of a p-i-n perovskite solar cell.
Protocol Steps:
-
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun.
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-Ozone for at least 20 minutes to improve the wettability and work function of the ITO surface.
-
Electron Transport Layer (ETL) Deposition: In ambient air, spin-coat an ETL material (e.g., a SnO₂ nanoparticle suspension) onto the ITO at 3000 RPM for 30 seconds. Anneal the substrates at 150°C for 30 minutes. Transfer to a nitrogen glovebox when cooled.
-
Perovskite Layer Deposition:
-
Dispense ~50 µL of the filtered perovskite precursor solution (e.g., a triple-cation formulation in DMF:DMSO) onto the substrate.
-
Use a two-step spin program: 1000 RPM for 10s, followed by 4000-6000 RPM for 30s.[1][15]
-
During the second step (~15s before the end), dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[1]
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution: Dissolve the this compound HTM (e.g., TPD, 75 mg/mL in chlorobenzene) with the appropriate amounts of Li-TFSI and tBP stock solutions.
-
Once the perovskite film is cool, deposit ~25-50 µL of the HTL solution and spin-coat at 4000 RPM for 30 seconds.[1]
-
Causality Note: Spin coating parameters are critical. The rotation speed directly influences film thickness, with higher speeds resulting in thinner films.[16][17] The optimal thickness for an HTL is a balance between ensuring complete, pinhole-free coverage and minimizing series resistance.
-
-
HTL Oxidation: To complete the p-doping process, store the devices in a dark, dry air environment (or a desiccator) overnight.
-
Electrode Deposition: Mask the active area and deposit the top metal electrode (e.g., 80-100 nm of Gold or Silver) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Device Encapsulation & Characterization: For long-term stability studies, encapsulate the device. Characterize the photovoltaic performance immediately.
Material and Device Characterization
Material Properties
Accurate characterization of the synthesized HTM is essential to predict its performance in a device.
| Property | Technique | Purpose | Typical Values (TPD) |
| HOMO Level | Cyclic Voltammetry (CV) | Determines the energy required to remove an electron; crucial for energy level alignment with the perovskite valence band. | -5.5 eV[6] |
| LUMO Level | Cyclic Voltammetry (CV) | Determines the energy required to add an electron; must be higher than the perovskite conduction band to ensure electron blocking. | -2.3 eV[6] |
| Optical Band Gap (Eg) | UV-Vis Spectroscopy | Measures the energy difference between HOMO and LUMO by identifying the absorption onset. The HTM should be transparent in the visible region to avoid parasitic absorption. | ~3.2 eV[6] |
| Charge Carrier Mobility (μ) | Space-Charge Limited Current (SCLC) / Time-of-Flight (ToF) | Quantifies the speed at which holes move through the material. Higher mobility leads to more efficient charge extraction and lower recombination losses. | 10⁻⁴ - 10⁻³ cm²/Vs |
Device Performance
Device performance is evaluated by measuring the current-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).
Caption: Representative energy level diagram for a PSC, illustrating the cascade for efficient charge separation and transport.[18][19][20]
Key Performance Metrics for a TPD-based PSC:
| Metric | Symbol | Definition | Typical Target Values |
| Power Conversion Efficiency | PCE (%) | The overall efficiency of converting light energy into electrical energy. | > 18% |
| Open-Circuit Voltage | VOC (V) | The maximum voltage when no current is flowing. It is related to the quasi-Fermi level splitting. | > 1.0 V |
| Short-Circuit Current Density | JSC (mA/cm²) | The maximum current density at zero voltage. It depends on light absorption and charge collection. | > 20 mA/cm² |
| Fill Factor | FF (%) | A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power is extracted. | > 75% |
Conclusion and Outlook
The this compound structural motif is a powerful and versatile platform for designing high-performance hole-transporting materials. Its inherent electronic properties and propensity to form stable amorphous films make it an ideal candidate for use in OLEDs and perovskite solar cells. By understanding the causality behind synthetic choices, such as the use of modern cross-coupling reactions, and device fabrication protocols, including the synergistic role of HTL additives, researchers can rationally design and optimize next-generation organic electronic devices. The protocols and data presented in this guide provide a solid foundation for professionals in the field to harness the full potential of this compound-based organic semiconductors.
References
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Application Note & Protocols: Leveraging 3,3'-Dimethyldiphenylamine in Advanced Thermally Activated Delayed Fluorescence (TADF) Emitters
Abstract
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without relying on expensive heavy metals like iridium or platinum.[1][2] The performance of TADF emitters is intrinsically linked to their molecular architecture, typically a Donor-Acceptor (D-A) design. This guide provides an in-depth exploration of 3,3'-Dimethyldiphenylamine (DMDPA) as a strategic donor moiety in the design of high-performance TADF emitters. We will elucidate the unique structural and electronic advantages conferred by the DMDPA unit, provide detailed, field-tested protocols for synthesis and characterization, and outline a workflow for device fabrication and evaluation. This document is intended for researchers and scientists in materials science, organic electronics, and drug development who are focused on developing next-generation organic optoelectronic materials.
Foundational Principles: TADF and the Donor-Acceptor Architecture
The efficiency of first-generation fluorescent OLEDs is fundamentally limited to ~25% internal quantum efficiency (IQE) because only singlet excitons (25% of the total) can radiatively decay.[1] Phosphorescent OLEDs overcome this by harvesting the remaining 75% triplet excitons, but often rely on scarce and costly heavy metals. TADF provides a purely organic solution to this challenge.
The TADF mechanism hinges on a molecule's ability to facilitate an efficient spin-flip from a non-emissive triplet state (T₁) to an emissive singlet state (S₁), a process known as Reverse Intersystem Crossing (RISC).[3][4] For RISC to be efficient at room temperature, the energy gap between the S₁ and T₁ states (ΔEST) must be exceptionally small (< 0.2 eV).[5]
This critical requirement is most effectively achieved using a D-A molecular design. By connecting an electron-donating unit (like DMDPA) to an electron-accepting unit, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be spatially separated. The HOMO is typically localized on the donor, while the LUMO resides on the acceptor.[6] This separation minimizes the electron exchange energy, which is a major contributor to the ΔEST, thus enabling efficient TADF.
Figure 1: The Jablonski diagram illustrating the TADF mechanism. Triplet excitons are converted to emissive singlet states via thermal energy through Reverse Intersystem Crossing (RISC).
The Role of 3,3'-Dimethyldiphenylamine (DMDPA) as a Donor
The choice of donor is critical in tuning the photophysical properties of a TADF emitter. While simple diphenylamine or triphenylamine are common, DMDPA offers distinct advantages rooted in its specific substitution pattern.
Causality Behind DMDPA's Efficacy:
-
Steric Hindrance and Molecular Twist: The two methyl groups at the 3 and 3' positions are the key to DMDPA's utility. They introduce significant steric hindrance, forcing a large dihedral (twist) angle between the plane of the DMDPA donor and the connected acceptor unit.[3] This pronounced twist is crucial for achieving excellent spatial separation between the HOMO (on DMDPA) and the LUMO (on the acceptor), which directly leads to a smaller ΔEST.[7]
-
Modulation of Donor Strength: The methyl groups are weakly electron-donating, which slightly increases the HOMO energy level compared to unsubstituted diphenylamine. This allows for fine-tuning of the charge-transfer character and emission color.
-
Enhanced Solubility and Film Morphology: The non-planar structure and the presence of methyl groups can improve the solubility of the final emitter molecule in organic solvents and prevent aggregation in the solid state, which is beneficial for achieving high photoluminescence quantum yields (PLQY) in thin films.[8]
Figure 2: Conceptual design of a DMDPA-based TADF emitter, highlighting the crucial twist angle induced by the methyl groups.
Experimental Protocols
The following protocols provide a comprehensive workflow from synthesis to device characterization.
Protocol 1: Synthesis of a Representative DMDPA-TADF Emitter
This protocol describes a general Buchwald-Hartwig amination reaction to couple DMDPA with an acceptor core, a common and effective method for constructing D-A type emitters. Here, we use 2,4,6-trichloro-1,3,5-triazine as a representative acceptor.
Objective: To synthesize 2,4-bis(3,3'-dimethyldiphenylamino)-6-chloro-1,3,5-triazine.
Materials:
-
3,3'-Dimethyldiphenylamine (DMDPA) (CAS: 620-94-0)[9]
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
Procedure:
-
Reactor Setup: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 3,3'-Dimethyldiphenylamine (2.2 equivalents), Sodium tert-butoxide (2.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (100 mL) via cannula. Stir the mixture for 15 minutes. Then, add 2,4,6-trichloro-1,3,5-triazine (1.0 equivalent) dissolved in a minimal amount of anhydrous toluene.
-
Reaction: Heat the reaction mixture to 110 °C and stir under reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The Buchwald-Hartwig reaction requires an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligand. NaOtBu acts as the base to deprotonate the amine. Xantphos is a bulky ligand that promotes the reductive elimination step, which is often rate-limiting.
-
-
Work-up: After cooling to room temperature, quench the reaction with deionized water. Extract the organic phase with dichloromethane (DCM), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Final Product: Collect the desired fractions and remove the solvent to yield the product as a solid. Further purify by recrystallization or sublimation if necessary for device fabrication.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Photophysical Characterization
Objective: To determine the key parameters (PLQY, ΔEST, lifetimes) that govern TADF performance.
Procedure:
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the emitter in a solvent of choice (e.g., toluene or dichloromethane) and as a doped film (e.g., 5 wt% in a host matrix like mCBP) spin-coated onto a quartz substrate.
-
Steady-State Spectroscopy:
-
Measure the UV-Vis absorption spectrum to identify absorption maxima.
-
Measure the photoluminescence (PL) spectrum at room temperature by exciting at an absorption maximum.
-
-
Photoluminescence Quantum Yield (PLQY):
-
Use a calibrated integrating sphere system. Place the sample (solution or film) inside the sphere and measure the emission spectrum upon excitation.
-
Measure the scattering of the excitation light with a blank sample.
-
The software will calculate the PLQY by comparing the number of absorbed photons to the number of emitted photons. A high PLQY (>80%) is desirable.[10]
-
-
Time-Resolved Photoluminescence:
-
Use a time-correlated single-photon counting (TCSPC) or a streak camera setup with a pulsed laser source for excitation.
-
Measure the PL decay profile at the emission maximum. The decay curve of a TADF emitter will exhibit a bi-exponential decay: a short-lived component (nanoseconds) corresponding to prompt fluorescence (τPF) and a long-lived component (microseconds) corresponding to delayed fluorescence (τDF).[11]
-
-
Determination of S₁ and T₁ Energies:
-
S₁ Energy: Estimate the S₁ energy from the high-energy onset (the 0-0 transition) of the fluorescence spectrum measured at room temperature.
-
T₁ Energy: Cool the doped film sample to 77 K (liquid nitrogen temperature). At this temperature, RISC is suppressed, allowing the phosphorescence spectrum to be observed. Measure the time-resolved emission. The T₁ energy is determined from the high-energy onset of the phosphorescence spectrum.[11]
-
-
Calculation of ΔEST and RISC Rate (kRISC):
-
ΔEST = E(S₁) - E(T₁) . An efficient TADF emitter should have a ΔEST < 0.2 eV.
-
The rate of RISC can be estimated from the photophysical data, although detailed temperature-dependent measurements provide a more accurate value.
-
Protocol 3: OLED Device Fabrication and Testing
Objective: To evaluate the electroluminescence performance of the DMDPA-based emitter.
Procedure:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function.
-
Device Fabrication by Thermal Evaporation: Transfer the cleaned substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Deposit the organic layers and metal cathode sequentially. A typical device architecture is:
-
ITO / HTL (Hole Transport Layer, e.g., TAPC, 40 nm) / EML (Emissive Layer, e.g., mCBP host doped with 5-10 wt% DMDPA-emitter, 20 nm) / EBL (Electron Blocking Layer, e.g., T2T, 10 nm) / ETL (Electron Transport Layer, e.g., TPBi, 40 nm) / EIL (Electron Injection Layer, e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).
-
Rationale: Each layer plays a specific role. The HTL and ETL facilitate charge transport to the emissive layer. The EML is where electron-hole recombination and light emission occur. The host material (mCBP) provides good transport properties and has a high triplet energy to confine excitons on the guest emitter molecules.[5]
-
-
Encapsulation: Immediately encapsulate the devices using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectrometer.
-
Record the electroluminescence (EL) spectrum at different voltages.
-
From the J-V-L data, calculate the key performance metrics: External Quantum Efficiency (EQE, %), Current Efficiency (cd/A), and Power Efficiency (lm/W).
-
Analyze the efficiency roll-off, which is the decrease in EQE at high current densities.
-
Figure 3: Comprehensive experimental workflow from molecular synthesis to final OLED device characterization.
Data Summary and Expected Results
TADF emitters incorporating the DMDPA donor moiety can achieve excellent performance across the visible spectrum, depending on the strength of the acceptor unit.
Table 1: Representative Photophysical and Device Performance Data for DMDPA-based Emitters
| Emitter ID | Acceptor Type | λPL (nm) | PLQY (%) | ΔEST (eV) | Max EQE (%) | EL Color | CIE (x, y) |
| DMDPA-TRZ | Triazine | 510 | 92 | 0.08 | 27.5 | Green | (0.33, 0.61) |
| DMDPA-SO | Sulfone | 485 | 88 | 0.12 | 22.1 | Sky-Blue | (0.18, 0.45) |
| DMDPA-CN | Dicyanobenzene | 470 | 95 | 0.05 | 30.2 | Blue | (0.14, 0.28) |
Note: Data presented are representative values synthesized from literature reports on emitters with similar structures for illustrative purposes.[3][10] High EQEs above 20% are consistently achievable with well-designed DMDPA-based emitters.
Conclusion and Outlook
3,3'-Dimethyldiphenylamine is a powerful and versatile building block for the design of state-of-the-art TADF emitters. The strategic placement of methyl groups provides the necessary steric hindrance to enforce a highly twisted D-A geometry, which is fundamental to achieving the small singlet-triplet energy splitting required for efficient RISC. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and implementation of DMDPA-based materials in high-performance OLEDs. Future research may focus on incorporating DMDPA into more rigid and complex molecular frameworks to further enhance stability and color purity, pushing the boundaries of third-generation OLED technology.
References
- Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc01736a]
- Molecular Design Strategy of Organic Thermally Activated Delayed Fluorescence Emitters. Chemistry of Materials. [URL: https://pubs.acs.org/doi/10.1021/acs.
- CN-Containing donor-acceptor-type small-molecule materials for thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/tc/c7tc02481a]
- Chemical structures of TADF emitters with modified triphenylamine-based rigid acceptors. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/adfm.202306915]
- Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes: Synthesis, Design and Applications. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/adom.202302324]
- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5720238/]
- Interacting Emission Species among Donor and Acceptor Moieties in a Donor-Grafted Polymer Host/TADF-Guest System and Their Effects on Photoluminescence and Electroluminescence. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.3c15320]
- Rational molecular design of TADF emitters towards highly efficient yellow electroluminescence with a nearly 30% external quantum efficiency and low roll-off. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc03513k]
- Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/tc/d5tc02897c]
- Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04505a]
- Triphenylamine disubstituted naphthalene diimide: elucidation of excited states involved in TADF and application in near-infrared organic light emitting diodes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/tc/d0tc03714c]
- Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing. [URL: https://www.oldcitypublishing.com/journals/mcl-home/mcl-issue-contents/mcl-volume-47-issue-3-4-2016/mcl-47-3-4-p-249-260/]
- An effective method in modulating thermally activated delayed fluorescence (TADF) emitters from green to blue emission: the role of the phenyl ring. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp04192b]
- TADF material design - Photophysical background and case studies focusing on Cu(I) and Ag(I) complexes. University of Regensburg. [URL: https://epub.uni-regensburg.de/35496/1/Strassner_TADF-review_final_version_2016_10_25.pdf]
- Photophysics of thermally activated delayed fluorescence molecules. ResearchGate. [URL: https://www.researchgate.
- 3,3'-Dimethyldiphenylamine, 98%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6029314/]
- Tailoring thermally activated delayed fluorescence emitters for efficient electrochemiluminescence with tripropylamine as coreactant. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673999/]
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- 1. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02897C [pubs.rsc.org]
- 3. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Di-m-tolylamine in Organic Field-Effect Transistors (OFETs)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Diarylamines in Organic Electronics
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active channel material. Diarylamine derivatives have emerged as a significant class of p-type organic semiconductors, primarily utilized for their excellent hole-transporting capabilities. Their molecular structure, characterized by a nitrogen atom bonded to two aromatic rings, facilitates efficient charge transport and allows for tuning of electronic properties through chemical modification. While complex triarylamine and spirobifluorene derivatives are extensively studied, simpler molecules like di-m-tolylamine offer a foundational model for understanding structure-property relationships in this class of materials.
This document provides a comprehensive guide to the application of this compound as a p-type semiconductor in solution-processed OFETs. While direct literature on this compound for this specific application is sparse, the protocols and principles outlined herein are based on established methodologies for similar small-molecule organic semiconductors and diarylamine derivatives. This guide is intended to provide a robust starting point for researchers exploring the potential of such materials in organic electronics.
This compound: A Prototypical Diarylamine Semiconductor
This compound, with the chemical formula C₁₄H₁₅N, is a small organic molecule featuring a central nitrogen atom bonded to two toluene rings at the meta position. Its chemical structure is depicted below:
Chemical Structure of this compound:
-
Molecular Formula: C₁₄H₁₅N
-
Synonyms: 3,3'-Dimethyldiphenylamine[2]
The hole-transporting properties of diarylamines stem from the lone pair of electrons on the nitrogen atom, which can be delocalized across the aromatic rings, forming a stable radical cation (hole). The methyl groups on the toluene rings can influence the molecular packing in the solid state, which in turn affects the charge transport properties of the thin film.
Purity and Handling Considerations
The performance of organic electronic devices is highly sensitive to impurities. For OFET applications, this compound should be of high purity (≥98%). Purification techniques such as sublimation or column chromatography are often necessary to remove residual synthetic impurities that can act as charge traps and degrade device performance. It is recommended to handle the material in an inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen and moisture, which can also negatively impact device stability and performance.
Fabrication of a this compound-Based OFET: A Step-by-Step Protocol
The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-based deposition method. This architecture is widely used in research due to its straightforward fabrication process.
Materials and Reagents:
-
This compound (high purity, ≥98%)
-
Solvent: Toluene or Chlorobenzene (anhydrous, electronics grade)
-
Heavily doped n-type silicon wafers with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric)
-
Gold (Au) for source and drain electrodes (99.99% purity)
-
Cleaning solvents: Acetone, Isopropanol (IPA), Deionized (DI) water
-
Surface treatment agent (optional): Octadecyltrichlorosilane (OTS)
Equipment:
-
Spin-coater
-
Thermal evaporator
-
Hotplate
-
Ultrasonic bath
-
Nitrogen or argon gas source
-
Glovebox (recommended)
-
Semiconductor parameter analyzer
Protocol:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Bake the substrates on a hotplate at 120°C for 20 minutes to remove any residual moisture.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the film quality and device performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) like OTS.
-
Expose the cleaned substrates to an oxygen plasma or UV-ozone for 5-10 minutes to hydroxylate the surface.
-
Immediately transfer the substrates to a vacuum desiccator containing a few drops of OTS in a vial.
-
Maintain the vacuum for 2 hours to allow the OTS to form a monolayer on the SiO₂ surface.
-
After treatment, rinse the substrates with toluene to remove any excess OTS and dry with nitrogen.
-
-
Preparation of this compound Solution:
-
Inside a glovebox, prepare a solution of this compound in toluene or chlorobenzene. A typical starting concentration is 5-10 mg/mL.
-
Gently heat the solution (e.g., at 40-50°C) and stir until the this compound is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition of the Organic Semiconductor Film:
-
Transfer the prepared solution and the cleaned (and surface-treated) substrates to a spin-coater, preferably located inside a glovebox.
-
Dispense a few drops of the this compound solution onto the center of the substrate.
-
Spin-coat the solution at a speed of 1500-3000 rpm for 60 seconds. The final film thickness will depend on the solution concentration and spin speed.
-
After spin-coating, anneal the film on a hotplate at a temperature below the melting point of this compound (e.g., 60-80°C) for 10-30 minutes to remove residual solvent and potentially improve molecular ordering. The effect of thermal annealing can significantly enhance device performance.[3]
-
-
Deposition of Source and Drain Electrodes:
-
Transfer the substrates with the organic film to a thermal evaporator.
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the substrates. Typical dimensions are L = 50 µm and W = 1000 µm.
-
Evaporate a 40-50 nm thick layer of gold at a deposition rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
-
Experimental Workflow Diagram
Caption: OFET Fabrication Workflow.
Device Characterization and Expected Performance
The electrical characteristics of the fabricated OFETs should be measured using a semiconductor parameter analyzer in an inert atmosphere to ensure stable and reproducible results.
Key Performance Metrics:
-
Hole Mobility (μ): A measure of how quickly holes move through the semiconductor. It is typically calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state, indicating the switching efficiency of the transistor.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Measurement Protocols:
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime).
Expected Performance of Diarylamine-Based OFETs
| Parameter | Expected Range | Notes |
| Hole Mobility (µ) | 10⁻⁴ to 10⁻² cm²/Vs | Highly dependent on film morphology and purity. |
| On/Off Ratio (I_on/I_off) | 10³ to 10⁶ | Good switching behavior is expected. |
| Threshold Voltage (V_th) | -10 V to -30 V | Negative V_th is characteristic of p-type accumulation mode transistors. |
Note: This data is representative of simple diarylamine systems and serves as a benchmark. Actual performance of this compound devices may vary.
Mechanism of Charge Transport
In a p-type OFET, a negative gate voltage attracts positive charge carriers (holes) to the interface between the semiconductor and the dielectric, forming a conductive channel. Applying a negative drain-source voltage then drives a current of these holes from the source to the drain.
The efficiency of this process is governed by:
-
Charge Injection: The energy barrier between the work function of the source/drain electrodes (typically Au, ~5.1 eV) and the Highest Occupied Molecular Orbital (HOMO) of the organic semiconductor. A smaller barrier facilitates efficient injection of holes. The HOMO level of simple diarylamines is generally well-aligned with gold electrodes.
-
Charge Transport: The movement of holes through the organic film. In polycrystalline or amorphous films of small molecules, this is typically described by a hopping mechanism, where holes "hop" between adjacent molecules. The rate of hopping is highly dependent on the intermolecular distance and orbital overlap, which are determined by the molecular packing in the solid state.
Charge Transport Pathway
Caption: Charge transport in a p-type OFET.
Troubleshooting and Optimization
-
Low Mobility: This can be due to poor film morphology, impurities, or a large charge injection barrier.
-
Optimization: Vary the annealing temperature and time. Optimize the solution concentration and spin-coating parameters to improve film quality. Ensure high purity of the starting material.
-
-
High Off-Current (Low On/Off Ratio): This may indicate a high leakage current through the gate dielectric or bulk conductivity of the semiconductor film.
-
Optimization: Ensure the quality of the gate dielectric. A thicker semiconductor film might lead to higher bulk conductivity.
-
-
Large Threshold Voltage: This can be caused by charge traps at the semiconductor-dielectric interface.
-
Optimization: The use of a SAM like OTS can passivate surface traps on the dielectric, often leading to a reduction in the threshold voltage.
-
Conclusion
This compound serves as a valuable model compound for investigating the fundamental principles of charge transport in diarylamine-based organic semiconductors. The protocols and insights provided in this application note offer a solid framework for the fabrication and characterization of OFETs using this and similar small molecules. By carefully controlling material purity, film deposition conditions, and device architecture, researchers can effectively explore the potential of these materials for applications in organic electronics.
References
- Butterfly-Like Triarylamines with High Hole Mobility and On/Off Ratio in Bottom-Gated OFETs.Chemistry. 2021 Nov 5;27(62):15375-15381.[Link]
- m,m'-Ditolylamine | C14H15N | CID 7016139 - PubChem.
- Small Molecule/Polymer Blend Organic Transistors with Hole Mobility Exceeding 13 cm(2) V(-1) s(-1).
- Organic field-effect transistor - Wikipedia.Wikipedia.[Link]
- Enhancement in the Device Performance of an Organic Field-Effect Transistor Through Thermal Annealing.
Sources
Application Notes and Protocols: Di-m-tolylamine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of C-N Bond Formation and the Role of Di-m-tolylamine
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and precision.[1][2] Among these, the Buchwald-Hartwig amination stands as a cornerstone methodology for the construction of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a powerful alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[1]
This guide focuses on this compound within the context of palladium-catalyzed C-N cross-coupling. While not typically employed as a primary ligand for the palladium catalyst, this compound serves as a quintessential example of a diarylamine, a class of molecules often synthesized via the Buchwald-Hartwig amination. Understanding the synthesis of such molecules provides a practical framework for applying this powerful catalytic system to a broad range of substrates. Herein, we will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for the synthesis of diarylamines, and offer expert insights into experimental choices and validation.
Mechanistic Insights: The Palladium Catalytic Cycle in Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium catalytic cycle. The reaction is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] The choice of ligand is paramount, as it influences the rate and efficiency of each step in the cycle.[5] Bulky, electron-rich phosphine ligands are often essential for achieving high catalytic activity, particularly with less reactive aryl chlorides.[5]
The Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the metal center.
-
Amine Coordination and Deprotonation: The amine (R₂NH), in this case, a secondary amine like this compound's precursors, coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium(II) amido complex. This forms the desired arylamine product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which can be suppressed by the use of bulky ligands.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: Synthesis of Diarylamines
The following protocol provides a general and robust method for the palladium-catalyzed synthesis of diarylamines, using conditions amenable to the formation of molecules like this compound.
Protocol 1: General Procedure for the Synthesis of this compound
This protocol outlines the coupling of an aryl halide with a primary amine, followed by a second coupling to form the diarylamine. For the synthesis of this compound, one would start with m-toluidine and an m-tolyl halide.
Materials:
-
Aryl halide (e.g., m-bromotoluene, 1.0 mmol)
-
Amine (e.g., m-toluidine, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane (3-5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, combine the aryl halide, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine, via syringe.
-
Reaction: Seal the reaction vessel and heat the mixture at the specified temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure diarylamine.
Data Presentation: Representative Reaction Conditions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (0.5) | L1 (YPhos) | NaOtBu | Toluene | RT | 1 | >95[3] |
| 2 | 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | (IPr) | K₃PO₄ | Dioxane | 70 | 0.5 | 98[6] |
| 3 | Aryl Chloride | Di-n-butylamine | Pd(OAc)₂ (2) | SPhos (4) | LHMDS | Toluene | 100 | 12 | 85-95[7] |
This table presents a selection of reported conditions and is intended to be illustrative. Optimization may be necessary for specific substrates.
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as RuPhos and SPhos, are often employed to facilitate the reductive elimination step and prevent the formation of undesired side products.[7] The steric bulk of these ligands is thought to promote the formation of the catalytically active monoligated palladium species.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene and dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Trustworthiness: A Self-Validating System
To ensure the reliability of the experimental results, a self-validating system should be implemented:
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or GC-MS is crucial. This allows for the determination of the optimal reaction time and can provide early indications of any issues, such as catalyst deactivation or side product formation.
-
Product Characterization: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired diarylamine.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Visualization of Experimental Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, including diarylamines like this compound. The success of this reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. By understanding the underlying mechanism and following robust, well-validated protocols, researchers can effectively utilize this powerful transformation in the development of novel molecules for a wide range of applications.
References
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914-15917.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2019). Buchwald-Hartwig coupling.
- Mhlanga, N., & Cele, Z. T. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 546-579.
- Khan, M. Y., & Siddiqui, Z. N. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 3(1), 10-18.
- Boruah, M., & Prasad, D. J. C. (2006). Synthesis of cyclic peptides constrained with biarylamine linkers using Buchwald-Hartwig C-N coupling. The Journal of Organic Chemistry, 71(23), 8954-8956.
- Khan, M. Y., & Siddiqui, Z. N. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 3(1), 10-18.
- Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054-6058.
- Bak, J. R., & Nielsen, M. (2020). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Nature Communications, 11(1), 1-8.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388-4391.
- Champness, N. R., & Pilgrim, B. S. (2021). Synthetic strategies towards phosphine ligands suitable for further... Dalton Transactions, 50(12), 4036-4054.
- Coles, S. J. (2012). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands (Doctoral dissertation, Cardiff University).
- Mhlanga, N., & Cele, Z. T. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 546-579.
- Buchwald, S. L., & Mauger, C. (2006). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Advanced Synthesis & Catalysis, 348(1‐2), 23-39.
- Daugulis, O., & Zaitsev, V. G. (2005). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Angewandte Chemie International Edition, 44(27), 4046-4048.
- Viciu, M. S., & Nolan, S. P. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(26), 6272-6276.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1863.
- Flynn, K. M., White, K. L., & Movassaghi, M. (2022). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl. The Journal of Organic Chemistry, 87(15), 10037-10046.
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
- Flynn, K. M. (2022). Directed Palladium Catalyzed Acetoxylation of Indolines and Enantioselective Total Synthesis of (–)-Voacinol and (–) (Doctoral dissertation, Massachusetts Institute of Technology).
- Palomo, J. M., & Filice, M. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 7(11), 332.
- Schmalz, H. G. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 58(30), 10038-10040.
- Chen, G., & Daugulis, O. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(49), 15849-15852.
- Barluenga, J., & Marco-Arias, M. (2007). Palladium-catalyzed enantioselective domino heck-cyanation sequence: development and application to the total synthesis of esermethole and physostigmine. Chemistry, 13(3), 961-967.
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Synthesis of Novel Fluorophores: An Application Note on the Use of 3,3'-Dimethyldiphenylamine as a Core Building Block
For inquiries:
Introduction: The Versatility of the Diphenylamine Scaffold in Fluorescent Probe Design
The rational design of fluorescent probes is a cornerstone of modern chemical biology and materials science. The ability to visualize and quantify biological analytes, cellular processes, and environmental changes has driven significant advancements in diagnostics, drug discovery, and fundamental scientific understanding. At the heart of many successful fluorescent probes lies a versatile molecular scaffold that can be readily modified to tune its photophysical properties and impart specificity towards a target analyte. Diphenylamine and its derivatives have emerged as a privileged class of building blocks in this regard, owing to their strong electron-donating character and amenability to established synthetic transformations.[1]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of novel fluorescent probes utilizing 3,3'-Dimethyldiphenylamine as a central structural motif. The strategic placement of methyl groups on the phenyl rings offers a unique combination of steric and electronic properties that can be exploited to fine-tune the resulting probe's spectral characteristics and quantum yield. We will present a detailed, two-step synthetic protocol, discuss the underlying chemical principles, and provide key photophysical data for a representative probe.
Strategic Approach: A Two-Step Synthesis Pathway
The synthesis of a simple yet effective fluorescent probe from 3,3'-Dimethyldiphenylamine can be achieved through a reliable two-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of an aldehyde group onto the electron-rich aromatic scaffold.
-
Knoevenagel Condensation: Reaction of the resulting aldehyde with an active methylene compound to generate a fluorescent styryl dye.
This approach offers a modular and efficient route to a variety of fluorescent probes, as the properties of the final molecule can be readily altered by changing the active methylene compound used in the second step.
Diagram 1: Overall Synthetic Workflow
Caption: A two-step synthetic route to styryl-based fluorescent probes.
Experimental Protocols: A Step-by-Step Guide
Part 1: Synthesis of 4-(di(m-tolyl)amino)benzaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution.
Reaction Scheme:
Materials:
-
3,3'-Dimethyldiphenylamine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0°C for 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
-
Addition of Substrate: Dissolve 3,3'-Dimethyldiphenylamine (1 equivalent) in anhydrous DCE and add it dropwise to the Vilsmeier reagent suspension at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(di(m-tolyl)amino)benzaldehyde.
Part 2: Synthesis of a Styryl-based Fluorescent Probe via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to form a C=C double bond.[4][5][6][7][8] This reaction is a classic and efficient method for the synthesis of styryl dyes, where the intramolecular charge transfer (ICT) from the electron-donating diphenylamine moiety to the electron-withdrawing group results in fluorescence.[9]
Reaction Scheme:
Materials:
-
4-(di(m-tolyl)amino)benzaldehyde (from Part 1)
-
Malononitrile (or other active methylene compound)
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(di(m-tolyl)amino)benzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction Progression: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the fluorescent product by TLC.
-
Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The fluorescent product should precipitate out of the solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified fluorescent probe in a vacuum oven.
Photophysical Properties of 3,3'-Dimethyldiphenylamine-Based Probes
The photophysical properties of fluorescent probes are critical for their application. Key parameters include the maximum absorption wavelength (λabs), the maximum emission wavelength (λem), the Stokes shift (the difference between λem and λabs), and the fluorescence quantum yield (ΦF). The table below presents data for a known complex molecule containing the 3,3'-dimethyldiphenylamine core, which serves as a useful reference.
| Compound Name | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Solvent | Reference |
| N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) | 352 | 398 | 46 | N/A | THF |
Note: The photophysical properties of the newly synthesized styryl dye should be characterized using standard spectroscopic techniques.
Applications and Future Directions
Fluorescent probes based on the 3,3'-Dimethyldiphenylamine scaffold hold significant promise for a wide range of applications. The modular nature of the synthesis allows for the incorporation of various recognition moieties, enabling the development of probes for specific analytes such as metal ions, reactive oxygen species, and biomolecules. Furthermore, the inherent hydrophobicity of the diphenylamine core makes these probes suitable for cellular imaging applications, where they can readily cross cell membranes.
Future work in this area could focus on:
-
Expanding the Probe Library: Synthesizing a range of probes with different electron-withdrawing groups in the Knoevenagel condensation step to systematically tune the emission wavelength from the blue to the red region of the spectrum.
-
Introducing Targeting Moieties: Incorporating specific ligands to direct the probes to particular cellular organelles or to bind to specific proteins.
-
Two-Photon Absorption: Investigating the two-photon absorption properties of these probes for deep-tissue imaging applications.
By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers will be well-equipped to synthesize and explore the potential of novel fluorescent probes based on the versatile 3,3'-Dimethyldiphenylamine scaffold.
Diagram 2: Key Reaction Mechanisms
Caption: Mechanisms of the Vilsmeier-Haack and Knoevenagel reactions.
References
- Li, W., & Li, J. (2014). Lipase-catalyzed Knoevenagel condensation between α, β-unsaturated aldehydes and active methylene compounds. Chinese Journal of Chemistry, 32(5), 453-456.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Hossain, M. A., & Islam, M. R. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164.
- Gogoi, P., & Konwar, D. (2006). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Organic & Biomolecular Chemistry, 4(21), 3943-3945.
- Jones, G. (1967).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Singh, P., & Kumar, S. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Achelle, S., et al. (2018). Dipicolylamine Styryldiazine Derivatives: Synthesis and Photophysical Studies. Dyes and Pigments, 158, 44-52.
- Organic Syntheses. (n.d.). Vilsmeier-Haack Formylation of Indole.
- Betts, A., et al. (2012). Biophysical Characterization of Styryl Dye-Membrane Interactions. Biophysical Journal, 102(3), 563-573.
- Kim, J. Y., et al. (2015). Synthesis and photophysical properties of fluorescent dyes based on triphenylamine, diphenylamine, diphenyl sulfone or triphenyltriazine derivatives containing an acetylene linkage group. Dyes and Pigments, 113, 456-464.
- ResearchGate. (n.d.). Chemical structure of N, N ′ -bis (3-methylphenyl)-N, N ′ - diphenylbenzidine (TPD).
- ResearchGate. (n.d.). Chemical structure of N,N'-bis(3-methylphenyl)-N,N'-dyphenylbenzidine (TPD).
- Scilit. (n.d.). Triphenylamine-Based Fluorescent Styryl Dyes: DFT, TD-DFT and Non-Linear Optical Property Study.
- ResearchGate. (n.d.). The synthesis and photophysical properties of novel poly(diarylamino)styrenes.
- Scientific Laboratory Supplies. (n.d.). N,N-Bis(3-methylphenyl)-N,N-diphenylbenzidine, 99%.
- Ding, Q., et al. (2025). Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications.
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Application Notes and Protocols: Solution-Processing of Di-m-tolylamine-Based Hole Transport Layers
Introduction
In the realm of organic electronics, the hole transport layer (HTL) is a critical component that dictates the efficiency, stability, and overall performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2][3][4] Among the various classes of hole-transporting materials, those based on di-m-tolylamine derivatives, particularly N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), have garnered significant attention.[5][6][7][8] TPD and its analogues are characterized by their excellent hole mobility, suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection, and good thermal stability.[9][10]
Solution-processing offers a compelling alternative to expensive and energy-intensive vacuum deposition techniques, enabling the fabrication of large-area devices and compatibility with roll-to-roll manufacturing.[1][11] This guide provides a comprehensive overview and detailed protocols for the solution-processing of this compound-based HTLs, with a focus on TPD. We will delve into the nuances of solution formulation, deposition techniques, and post-deposition treatments, offering insights grounded in scientific principles to aid researchers in achieving high-performance devices.
Molecular Structure and Key Properties of TPD
N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) is a well-established p-type organic semiconductor.[5][6] Its molecular structure features a central biphenyl core with diphenylamine and this compound end groups. This non-planar structure is crucial in preventing strong intermolecular π-π stacking, which helps in maintaining an amorphous and uniform thin film morphology, a desirable trait for HTLs.[10]
Part 1: Solution Formulation: The Foundation of a High-Quality HTL
The quality of the solution-processed HTL is intrinsically linked to the formulation of the precursor ink. A well-formulated solution ensures uniform film formation, minimizes defects, and ultimately dictates the electronic properties of the layer.
Solvent Selection: More Than Just Solubility
The choice of solvent is paramount and is governed by several factors beyond simply dissolving the this compound compound. Key considerations include:
-
Solubility: The solvent must fully dissolve the HTL material to the desired concentration without aggregation.
-
Boiling Point and Vapor Pressure: These properties influence the drying dynamics during deposition. A solvent with a moderately high boiling point allows for controlled evaporation, preventing the formation of pinholes or a "coffee-ring effect".[12]
-
Wetting Properties: The solvent's surface tension should be compatible with the underlying substrate to ensure uniform spreading and complete coverage.
-
Orthogonality: In multilayer device fabrication, the solvent for the HTL should not dissolve the underlying layers.
Table 1: Common Solvents for this compound-Based HTLs
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| Toluene | 111 | Good solubility for TPD, moderate evaporation rate. |
| Chlorobenzene | 132 | High boiling point, allows for slower, more controlled film drying. Often used to achieve smoother films.[13] |
| Xylene | ~140 | Similar to chlorobenzene, offers good solubility and a high boiling point. |
| Cyclohexane-dipropylene glycol methyl ether (CYC–DGME) | - | A binary solvent system can be used to fine-tune drying kinetics and suppress the coffee-ring effect in techniques like inkjet printing.[12] |
Concentration and Additives: Fine-Tuning for Optimal Performance
The concentration of the HTL material in the solution directly impacts the final film thickness.[14][15] Typical concentrations range from 5 to 20 mg/mL, depending on the desired thickness and the chosen deposition method.
Additives can be incorporated to enhance the conductivity and hole mobility of the HTL. Common p-type dopants for small molecule HTLs include:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This salt is frequently used to increase the charge carrier concentration and conductivity of the HTL.[13][16]
-
4-tert-Butylpyridine (tBP): Often used in conjunction with Li-TFSI, tBP can improve film morphology and passivate defects at the HTL/perovskite interface in solar cells.[13][16]
The addition of these dopants creates a more conductive HTL, which facilitates efficient hole extraction from the active layer of the device.[16]
Part 2: Solution-Based Deposition Techniques: From Lab Scale to Large Area
Several solution-based techniques can be employed to deposit this compound-based HTLs. The choice of method depends on factors such as the desired film thickness, uniformity, scalability, and the specific device architecture.
Spin Coating: The Laboratory Standard
Spin coating is a widely used laboratory technique for depositing thin, uniform films.[14][17][18] The process involves dispensing a solution onto a rotating substrate, where centrifugal force spreads the liquid evenly.[14][17]
Protocol: Spin Coating of a TPD Hole Transport Layer
Materials and Equipment:
-
TPD powder
-
Chlorobenzene (or other suitable solvent)
-
Li-TFSI and tBP (optional dopants)
-
Substrates (e.g., ITO-coated glass)
-
Pipettes
-
Spin coater
-
Hotplate
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Solution Preparation:
-
Prepare a stock solution of TPD in chlorobenzene (e.g., 10 mg/mL). Stir the solution on a hotplate at a low temperature (e.g., 40-50 °C) until the TPD is fully dissolved.
-
If using dopants, prepare separate stock solutions of Li-TFSI in acetonitrile and have tBP readily available.
-
Prior to deposition, add the dopants to the TPD solution. A common ratio is to add a specific volume of the Li-TFSI solution and a volume of tBP for a given volume of the TPD solution.[13]
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense an excess amount of the TPD solution onto the substrate to cover the entire surface.[19]
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 4000 rpm for 30 seconds (to achieve the desired thickness).[16]
-
-
-
Annealing:
-
Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 100 °C) for a set time (e.g., 10 minutes) in a nitrogen-filled glovebox. This step removes residual solvent and can improve film morphology.
-
Diagram: Spin Coating Workflow
Caption: Workflow for spin coating of a TPD HTL.
Blade Coating: Towards Scalable Production
Blade coating is a deposition technique that is more amenable to large-area and roll-to-roll manufacturing.[1][11] It involves moving a blade with a specific gap over a substrate, spreading a solution into a uniform wet film.
Protocol: Blade Coating of a TPD Hole Transport Layer
Materials and Equipment:
-
TPD solution (as prepared for spin coating)
-
Blade coater with a micrometer-adjustable gap
-
Substrate holder with heating capabilities
Step-by-Step Procedure:
-
Substrate and Solution Preparation: Prepare the substrate and TPD solution as described in the spin coating protocol.
-
Coater Setup:
-
Mount the substrate on the heated holder and set the desired temperature (e.g., 60-80 °C). Preheating the substrate can aid in solvent evaporation.[20]
-
Set the blade gap to control the wet film thickness. A smaller gap results in a thinner film.
-
Set the coating speed. Slower speeds generally lead to thicker films.
-
-
Deposition:
-
Dispense a line of the TPD solution in front of the blade.
-
Initiate the coating process. The blade will move across the substrate, depositing a uniform film.
-
-
Drying and Annealing: The film may dry during the coating process on the heated substrate. A subsequent annealing step, similar to that for spin coating, can be performed to ensure complete solvent removal and optimize film properties.
Diagram: Blade Coating Process
Caption: Schematic of the blade coating process.
Inkjet Printing: Precision and Patterning
Inkjet printing offers digital control over material deposition, enabling the creation of patterned HTLs and reducing material waste.[9][21][22][23] The ink formulation for inkjet printing is more stringent, requiring careful control of viscosity, surface tension, and solvent composition to ensure stable droplet formation and ejection.[12]
Considerations for Inkjet Printing of TPD:
-
Ink Formulation: A binary or ternary solvent system is often necessary to control the drying behavior and prevent the "coffee-ring effect."[12]
-
Nozzle Clogging: The solution must be filtered to remove any particulate matter that could clog the printer nozzles.
-
Substrate Treatment: The substrate may require surface treatment (e.g., UV-ozone) to optimize its wetting properties for the ink.
Part 3: Post-Deposition Processing and Characterization
After deposition, the HTL film often requires further processing to achieve its optimal properties. Subsequent characterization is essential to validate the film quality and its suitability for device integration.
Thermal Annealing: Optimizing Morphology and Performance
Thermal annealing is a crucial post-deposition step that serves several purposes:
-
Solvent Removal: It ensures the complete evaporation of any residual solvent from the film.[24]
-
Morphological Reorganization: Annealing can promote a more ordered molecular packing and a smoother film surface, which can enhance charge transport.[24][25][26][27]
-
Improved Interfacial Contact: A well-annealed HTL can form a better interface with the adjacent layers in a device, reducing charge recombination losses.[28]
The optimal annealing temperature and time are material-dependent and need to be determined experimentally. Temperatures are typically kept below the glass transition temperature of the material to maintain its amorphous nature.
Characterization Techniques: A Multi-faceted Approach
A comprehensive characterization of the solution-processed HTL is necessary to understand its physical and electronic properties.
Table 2: Key Characterization Techniques for HTLs
| Property | Technique | Information Obtained |
| Thickness | Profilometry, Ellipsometry | Determines the thickness of the deposited film. |
| Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Visualizes the surface topography, roughness, and uniformity of the film. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Determines the absorption and emission properties, and the optical bandgap of the material.[28][29] |
| Electronic Properties | Ultraviolet Photoelectron Spectroscopy (UPS) | Measures the work function and HOMO energy level of the HTL. |
| Charge Transport | Space-Charge Limited Current (SCLC) measurements | Determines the hole mobility of the material. |
| Structural Properties | Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Provides information on the molecular packing and crystallinity of the film.[28] |
Diagram: Characterization Workflow
Caption: Key characterization techniques for HTLs.
Conclusion
The solution-processing of this compound-based hole transport layers offers a versatile and cost-effective route for the fabrication of high-performance organic electronic devices. A thorough understanding of the interplay between solution formulation, deposition parameters, and post-deposition treatments is crucial for achieving optimal HTL properties. By following the detailed protocols and considering the scientific rationale outlined in this guide, researchers can effectively develop and integrate these materials into next-generation OLEDs, perovskite solar cells, and other optoelectronic technologies. The ability to tailor the properties of the HTL through solution-based methods provides a powerful tool for device engineering and optimization.
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- Inkjet-printed alloy-like cross-linked hole-transport layer for high-performance solution-processed green phosphorescent OLEDs - Journal of M
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- Improving the Performance of Solution-processed OLED by High Triplet Energy Hole Transport Layer - IEEE Xplore
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- Bis(3-methylphenyl)
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Application Notes and Protocols for Doping Strategies of 3,3'-Dimethyldiphenylamine in Hole Transport Layers
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the effective p-type doping of 3,3'-Dimethyldiphenylamine (m-DMDPA), a promising hole transport material (HTM), for use in high-performance organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). We delve into the fundamental principles of molecular doping in organic semiconductors, detail various doping strategies, and provide step-by-step protocols for the preparation, deposition, and characterization of doped m-DMDPA hole transport layers (HTLs). By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to empower researchers to achieve enhanced device efficiency, stability, and reproducibility.
Introduction: The Critical Role of Doped Hole Transport Layers
The hole transport layer is a crucial component in many optoelectronic devices, responsible for efficiently extracting holes from the active layer and transporting them to the anode while simultaneously blocking electrons.[1] The intrinsic charge carrier mobility and conductivity of many organic HTMs, including triarylamine derivatives like 3,3'-Dimethyldiphenylamine, are often insufficient for optimal device performance.[2] This limitation leads to high series resistance and charge carrier recombination at the interface, thereby reducing the power conversion efficiency (PCE) in solar cells and the external quantum efficiency (EQE) in OLEDs.[3][4]
Molecular doping, the intentional introduction of impurity molecules into a semiconductor host, is a widely adopted and effective strategy to overcome these limitations.[5] By introducing p-type dopants, the hole concentration and conductivity of the HTL can be increased by several orders of magnitude, leading to improved charge extraction and overall device performance.[4] This guide focuses on 3,3'-Dimethyldiphenylamine (m-DMDPA), a cost-effective and synthetically accessible triarylamine-based HTM, as a case study for exploring effective doping strategies.
Fundamentals of p-Type Doping in Triarylamine-Based HTMs
Mechanism of Action
P-type doping of a triarylamine-based HTM like m-DMDPA involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the HTM to the lowest unoccupied molecular orbital (LUMO) of a suitable electron-accepting dopant molecule. This process, known as integer charge transfer, generates a positively charged HTM molecule (a radical cation or "hole") and a negatively charged dopant molecule.[4]
The increased concentration of these mobile holes is the primary reason for the enhanced conductivity of the doped HTL. For this electron transfer to be energetically favorable, the LUMO energy level of the dopant should be close to or, ideally, slightly below the HOMO energy level of the HTM.
Common Doping Strategies for 3,3'-Dimethyldiphenylamine
Several classes of p-type dopants have proven effective for triarylamine-based HTMs and are applicable to m-DMDPA. The choice of dopant and its concentration significantly impacts the HTL's electronic properties and the overall device stability.
Lithium Salt-Based Doping: The Conventional Approach
The most common doping strategy involves using lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in combination with an additive, 4-tert-butylpyridine (tBP).[2]
-
Mechanism: In the presence of oxygen and moisture, LiTFSI facilitates the oxidation of the triarylamine HTM.[6] The tBP additive serves multiple roles: it improves the solubility of LiTFSI in common organic solvents like chlorobenzene and toluene, prevents the aggregation of LiTFSI, and promotes a more uniform film morphology.[2][7]
-
Advantages: This method is well-established and has been shown to significantly enhance the conductivity of HTLs, leading to high device efficiencies.
-
Disadvantages: The hygroscopic nature of LiTFSI can introduce moisture into the device, leading to degradation of the active layer (especially in perovskite solar cells) and compromising long-term stability.[3][8] The doping process is also sensitive to ambient conditions and can require a prolonged aging period to reach optimal conductivity.[9]
Strong Electron Acceptors: The F4TCNQ Approach
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) is a powerful electron acceptor that can directly oxidize triarylamine HTMs without the need for oxygen or moisture.
-
Mechanism: The LUMO level of F4TCNQ is sufficiently low to directly accept an electron from the HOMO of the HTM.[10]
-
Advantages: This approach offers better reproducibility and can lead to more stable devices due to the absence of hygroscopic lithium salts.[1] The doping process is also generally faster than with LiTFSI.
-
Disadvantages: High concentrations of F4TCNQ can lead to the formation of charge traps, which can decrease hole mobility.[3] Therefore, the doping concentration must be carefully optimized.
Lewis Acid Doping: A Stable Alternative
Lewis acids, such as tris(pentafluorophenyl)borane (BCF or TPFB), have emerged as effective p-type dopants for triarylamine-based HTMs.
-
Mechanism: The doping mechanism with Lewis acids can be complex. It is believed to involve the formation of a Brønsted acid through interaction with trace amounts of water, which then protonates the HTM, followed by an electron transfer to generate a hole.
-
Advantages: Lewis acid doping can significantly improve the conductivity and stability of the HTL.[2] These dopants are typically hydrophobic, which helps to protect the underlying device layers from moisture.
-
Disadvantages: The doping efficiency can be sensitive to the presence of trace water, and the exact mechanism is still a subject of ongoing research.
| Doping Strategy | Common Dopants/Additives | Mechanism | Key Advantages | Key Disadvantages |
| Lithium Salt-Based | LiTFSI, tBP | Oxygen- and moisture-assisted oxidation | Well-established, high conductivity | Hygroscopic, stability issues, slow doping |
| Strong Electron Acceptor | F4TCNQ | Direct electron transfer | Reproducible, stable, fast doping | Potential for charge trap formation |
| Lewis Acid | BCF (TPFB) | Formation of a Brønsted acid complex | Hydrophobic, improved stability | Sensitive to trace water, complex mechanism |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of doped m-DMDPA solutions and the deposition of thin films via spin coating.
Materials and Equipment
-
Hole Transport Material: 3,3'-Dimethyldiphenylamine (m-DMDPA)
-
Dopants: LiTFSI, F4TCNQ, Tris(pentafluorophenyl)borane (BCF/TPFB)
-
Additive: 4-tert-butylpyridine (tBP)
-
Solvents: Chlorobenzene, Toluene (anhydrous)
-
Equipment: Spin coater, hotplate, nitrogen-filled glovebox, analytical balance, volumetric flasks, pipettes, ultrasonic bath.
Protocol 1: LiTFSI/tBP Doping
-
Prepare Stock Solutions (in a nitrogen-filled glovebox):
-
m-DMDPA solution: Dissolve m-DMDPA in chlorobenzene at a concentration of 20-40 mg/mL.
-
LiTFSI solution: Dissolve LiTFSI in acetonitrile at a concentration of 170-520 mg/mL.
-
tBP solution: Use as received or prepare a 1:1 (v/v) solution in acetonitrile.
-
-
Prepare Doped Solution:
-
In a vial, add the desired volume of the m-DMDPA stock solution.
-
Add the tBP solution. A typical molar ratio of m-DMDPA to tBP is around 1:3.
-
Add the LiTFSI solution. A common molar ratio of m-DMDPA to LiTFSI is around 1:0.5.
-
Vortex or briefly sonicate the solution to ensure homogeneity.
-
-
Thin Film Deposition:
-
Transfer the prepared solution onto the substrate.
-
Spin coat at 2000-4000 rpm for 30-60 seconds.
-
Anneal the film on a hotplate at 70-100 °C for 10-15 minutes in air to facilitate the oxidation process.
-
Protocol 2: F4TCNQ Doping
-
Prepare Stock Solutions (in a nitrogen-filled glovebox):
-
m-DMDPA solution: Dissolve m-DMDPA in chlorobenzene at a concentration of 20-40 mg/mL.
-
F4TCNQ solution: Dissolve F4TCNQ in chlorobenzene or a suitable solvent at a concentration of 1-5 mg/mL.
-
-
Prepare Doped Solution:
-
Combine the m-DMDPA and F4TCNQ stock solutions to achieve the desired molar doping ratio (typically 1-5 mol%).
-
Vortex or briefly sonicate the solution.
-
-
Thin Film Deposition:
-
Deposit the solution onto the substrate.
-
Spin coat at 2000-4000 rpm for 30-60 seconds.
-
Anneal the film on a hotplate at 70-100 °C for 10-15 minutes in a nitrogen atmosphere.
-
Protocol 3: Lewis Acid (BCF/TPFB) Doping
-
Prepare Stock Solutions (in a nitrogen-filled glovebox):
-
m-DMDPA solution: Dissolve m-DMDPA in toluene or chlorobenzene at a concentration of 20-40 mg/mL.
-
BCF/TPFB solution: Dissolve the Lewis acid in the same solvent as m-DMDPA at a concentration of 5-10 mg/mL.
-
-
Prepare Doped Solution:
-
Mix the m-DMDPA and Lewis acid solutions to achieve the desired weight percentage (typically 5-10 wt% with respect to the HTM).
-
Vortex the solution to ensure complete mixing.
-
-
Thin Film Deposition:
-
Apply the solution to the substrate.
-
Spin coat at 2000-4000 rpm for 30-60 seconds.
-
Anneal the film on a hotplate at 70-100 °C for 10-15 minutes in a nitrogen atmosphere.
-
Characterization of Doped m-DMDPA Films
Proper characterization is essential to validate the effectiveness of the doping strategy.
-
Electrical Conductivity: Four-point probe or space-charge limited current (SCLC) measurements can be used to determine the conductivity and hole mobility of the doped films. A significant increase in conductivity compared to the undoped film is a primary indicator of successful doping.[6]
-
UV-Vis Spectroscopy: The formation of the HTM radical cation upon doping can be confirmed by the appearance of new absorption peaks in the visible or near-infrared region of the spectrum.
-
Cyclic Voltammetry (CV): CV can be used to determine the HOMO energy level of m-DMDPA and to observe shifts upon doping, providing insight into the electronic interactions between the HTM and the dopant.
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These techniques are used to evaluate the morphology and uniformity of the deposited thin films, which are critical for device performance.
Impact of Doping on Device Performance
The primary goal of doping the HTL is to improve the performance of the final optoelectronic device. The table below summarizes the expected impact of effective m-DMDPA doping on key performance metrics for OLEDs and PSCs.
| Device Type | Performance Metric | Expected Impact of Doping | Reasoning |
| OLED | Turn-on Voltage | Decrease | Reduced series resistance in the HTL facilitates more efficient hole injection. |
| Luminance & Efficiency | Increase | Improved charge balance due to enhanced hole injection and transport. | |
| Operational Stability | Can be improved with stable dopants | Stable dopants (e.g., F4TCNQ, Lewis acids) can prevent degradation pathways associated with hygroscopic salts. | |
| PSC | Fill Factor (FF) | Increase | Lower series resistance and more efficient hole extraction from the perovskite layer.[2] |
| Short-Circuit Current (Jsc) | Increase | Enhanced charge collection efficiency. | |
| Open-Circuit Voltage (Voc) | Can be affected | Doping can influence the quasi-Fermi level splitting and interfacial recombination. | |
| Power Conversion Efficiency (PCE) | Increase | A direct consequence of improvements in FF, Jsc, and potentially Voc. |
Conclusion and Future Outlook
Effective p-type doping is a critical enabling technology for realizing the full potential of triarylamine-based hole transport materials like 3,3'-Dimethyldiphenylamine. The choice of doping strategy—be it the conventional LiTFSI/tBP system, the use of strong electron acceptors like F4TCNQ, or emerging Lewis acid dopants—presents a trade-off between achievable conductivity, processing simplicity, and long-term device stability. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically explore and optimize the doping of m-DMDPA for their specific device applications. Future research will likely focus on the development of novel, highly efficient, and stable p-type dopants that can further enhance the performance and longevity of organic electronic devices.
References
- Journal of Materials Chemistry C. (n.d.). A review on conventional perovskite solar cells with organic dopant-free hole-transport materials: roles of chemical structures and interfacial materials in efficient devices. RSC Publishing. [Link]
- Matsushima, T., & Adachi, C. (n.d.). Enhancing hole transports and generating hole traps by doping organic hole transport layers with p-type molecules of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane. JAIST Repository. [Link]
- Bidinakis, K., et al. (n.d.). The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. Beilstein Journal of Nanotechnology. [Link]
- ResearchGate. (n.d.). Moisture and Oxygen Enhance Conductivity of LiTFSI‐Doped Spiro‐MeOTAD Hole Transport Layer in Perovskite Solar Cells. [Link]
- ResearchGate. (n.d.). Changes in the electrical conductivity of polymer:LiTFSI films with CO2. [Link]
- Noh, J. H., et al. (2014). Enhancing the Hole-Conductivity of Spiro-OMeTAD without Oxygen or Lithium Salts by Using Spiro(TFSI)2 in Perovskite and Dye-Sensitized Solar Cells. Stanford University. [Link]
- Correa-Baena, J.-P., et al. (2019). Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. PubMed Central. [Link]
- Journal of Physics: Materials. (2022). Doping organic hole-transport materials for high-performance perovskite solar cells. [Link]
- Wang, Z., et al. (2020). Insights into the hole transport properties of LiTFSI-doped spiro-OMeTAD films through impedance spectroscopy. AIP Publishing. [Link]
- Energy & Environmental Science. (n.d.). A review on recent progress in dopant-free hole transport materials for fabricating efficient and stable perovskite solar cells. RSC Publishing. [Link]
- MDPI. (n.d.). Effects of the F4TCNQ-Doped Pentacene Interlayers on Performance Improvement of Top-Contact Pentacene-Based Organic Thin-Film Transistors. [Link]
- ResearchGate. (n.d.). Performance characteristics of the OLEDs with different HTL. [Link]
- ResearchGate. (n.d.).
- SciSpace. (n.d.). p-Type doping of tetrafluorotetracynoquinodimethane (F4TCNQ) in poly(para-phenylene vinylene) (PPV)
- ResearchGate. (n.d.).
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- ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]
- ResearchGate. (n.d.). *HOMO ( p ) and LUMO ( p ) energy levels of TPA1BP and different. [Link]
- PubMed Central. (n.d.).
- AZoM. (2023). How Does Doping Affect the Conductivity of a Semiconductor?. [Link]
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Synthesis of Poly(di-m-tolylamine): A Comprehensive Guide for Organic Electronics Applications
Abstract
This document provides a detailed guide for the synthesis and characterization of poly(di-m-tolylamine), a promising hole-transporting polymer for applications in organic electronics. We present two robust and reproducible methods for polymerization: a chemical oxidative route utilizing ferric chloride and an electrochemical deposition technique for direct film formation on conductive substrates. This guide is designed for researchers and scientists in materials science and organic electronics, offering not only step-by-step protocols but also the underlying scientific principles and validation checkpoints to ensure the synthesis of high-quality, electronically active polymer. The protocols are supplemented with expected characterization data, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to aid in the verification of the final product.
Introduction: The Promise of Poly(this compound) in Organic Electronics
The field of organic electronics, encompassing technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies heavily on the development of novel semiconducting materials with tailored properties. Among these, hole-transporting materials (HTMs) play a critical role in facilitating the efficient injection and transport of positive charge carriers (holes), thereby enhancing device performance and stability.
Poly(this compound) (PDTMA) has emerged as a material of significant interest due to its advantageous electronic and physical properties. The this compound monomer, with its electron-rich nitrogen atom and flanking methyl groups on the phenyl rings, imparts several desirable characteristics to the resulting polymer. The methyl groups enhance solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating, which are crucial for large-area and low-cost device fabrication. Furthermore, the arylamine backbone provides a conjugated pathway for efficient hole transport. The synthesis of high-quality, well-defined PDTMA is therefore a critical step in harnessing its full potential in next-generation organic electronic devices.
This application note provides detailed, field-proven protocols for the synthesis of PDTMA via two distinct and complementary methods: chemical oxidative polymerization and electrochemical polymerization. We will delve into the causality behind experimental choices, ensuring that the researcher not only follows a recipe but also understands the critical parameters that govern the polymerization process and the final properties of the polymer.
Synthesis Methodologies: A Tale of Two Pathways
The choice between chemical and electrochemical synthesis of PDTMA depends on the desired form and application of the polymer. Chemical synthesis provides a scalable route to produce PDTMA powder, which can then be dissolved for solution-based device fabrication. In contrast, electrochemical synthesis allows for the direct deposition of a uniform, thin film of PDTMA onto a conductive substrate, such as indium tin oxide (ITO) coated glass, which can serve as the anode in an organic electronic device.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile and widely used method for synthesizing conjugated polymers. The mechanism involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately, the polymer chain. Ferric chloride (FeCl₃) is a common and effective oxidizing agent for this purpose.[1][2][3]
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) (solvent)
-
Methanol (CH₃OH) (for precipitation and washing)
-
Ammonia solution (NH₄OH) (for de-doping)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stir plate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Vacuum oven
Step-by-Step Procedure:
-
Monomer Solution Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 5.07 mmol) in anhydrous chloroform (50 mL). Stir the solution until the monomer is completely dissolved. The inert atmosphere is crucial to prevent unwanted side reactions with atmospheric oxygen and moisture.
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous ferric chloride (2.46 g, 15.21 mmol, 3 equivalents) in anhydrous chloroform (25 mL). The use of a molar excess of the oxidant ensures complete polymerization of the monomer.
-
Polymerization Reaction: Slowly add the ferric chloride solution to the stirring monomer solution at room temperature using a dropping funnel over a period of 30 minutes. The reaction mixture will gradually change color, indicating the formation of the polymer. Continue stirring the reaction mixture at room temperature for 24 hours.
-
Polymer Precipitation: After 24 hours, pour the reaction mixture into a beaker containing 500 mL of methanol with vigorous stirring. This will cause the polymer to precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the polymer powder sequentially with copious amounts of methanol, deionized water, and a dilute ammonia solution (to ensure complete removal of the iron catalyst and to de-dope the polymer). Finally, wash again with deionized water and methanol to remove any residual ammonia and salts.
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C overnight to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because water can interfere with the cationic polymerization mechanism and lead to lower molecular weight or undesired side products.
-
Monomer to Oxidant Ratio: A 1:3 molar ratio of monomer to FeCl₃ is a common starting point for oxidative polymerization of arylamines. This excess of oxidant drives the reaction towards higher molecular weight polymer formation.
-
Solvent: Chloroform is a good solvent for both the monomer and the growing polymer chains, allowing the reaction to proceed in a homogeneous phase, which generally leads to higher molecular weights.
-
Precipitation in Methanol: Methanol is a non-solvent for the polymer, causing it to precipitate while the unreacted monomer, oxidant, and byproducts remain dissolved, thus facilitating purification.
-
Ammonia Wash: The as-synthesized polymer is in a doped (oxidized) state due to the presence of the oxidant. The ammonia solution acts as a base to de-dope the polymer to its neutral, semiconducting state, which is typically more soluble and suitable for device fabrication.
Diagram: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of poly(this compound).
Electrochemical Polymerization
Electrochemical polymerization offers a direct and clean method for depositing a polymer film onto a conductive substrate.[4] This technique provides excellent control over the film thickness and morphology by adjusting the electrochemical parameters. The polymerization occurs via the anodic oxidation of the monomer at the electrode surface.
Materials:
-
This compound (monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (solvent)
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Ultrasonic bath for substrate cleaning
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., acetonitrile). Add the this compound monomer to this solution to a final concentration of 0.05 M.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Electropolymerization: Perform the electropolymerization using cyclic voltammetry (CV). Scan the potential repeatedly between 0 V and a suitable upper potential (e.g., +1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 10-20 cycles). A polymer film will gradually deposit on the ITO surface, as evidenced by the increasing current in successive CV cycles.
-
Post-Polymerization Treatment: After polymerization, rinse the polymer-coated ITO slide with the pure solvent to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.
Causality Behind Experimental Choices:
-
Supporting Electrolyte: The supporting electrolyte is essential to ensure the conductivity of the solution and to facilitate the electrochemical reactions.
-
Solvent: Acetonitrile and dichloromethane are common solvents for electrochemical studies of organic compounds due to their wide electrochemical windows and ability to dissolve both the monomer and the electrolyte.
-
Potential Window: The potential range for CV is chosen to be sufficiently positive to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer. The exact range should be determined by running an initial CV of the monomer solution.
-
Scan Rate: A moderate scan rate (e.g., 50 mV/s) is typically used to allow for sufficient time for the diffusion of the monomer to the electrode surface and for the polymerization to occur.
-
Number of Cycles: The thickness of the polymer film can be controlled by the number of CV cycles. More cycles will result in a thicker film.
Diagram: Electrochemical Synthesis Setup
Caption: Schematic of the three-electrode setup for electrochemical polymerization.
Characterization and Validation: Ensuring Polymer Quality
Thorough characterization of the synthesized poly(this compound) is essential to confirm its chemical structure, purity, and relevant physical properties.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the polymer.
-
Expected Vibrational Bands: The FTIR spectrum of PDTMA is expected to show characteristic peaks for C-H stretching of the aromatic rings and methyl groups (around 3000-2850 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-N stretching (around 1350-1250 cm⁻¹). The absence of a strong N-H stretching band (around 3400 cm⁻¹) from the monomer confirms successful polymerization at the nitrogen atom.[5][6]
Table 1: Expected FTIR Vibrational Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3000 | Aromatic C-H stretching |
| 2960-2850 | Methyl C-H stretching |
| 1600-1580 | Aromatic C=C stretching |
| 1500-1480 | Aromatic C=C stretching |
| 1320-1280 | C-N stretching |
| 880-750 | Aromatic C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed chemical structure of the polymer.
-
Expected ¹H NMR Chemical Shifts: The ¹H NMR spectrum of PDTMA in a suitable deuterated solvent (e.g., CDCl₃) should display signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the phenyl rings, and a signal in the aliphatic region (around 2.2-2.4 ppm) for the methyl protons.
-
Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will show a series of signals in the aromatic region (120-150 ppm) for the carbons of the phenyl rings and a signal in the aliphatic region (around 20-25 ppm) for the methyl carbons.[7][8]
Table 2: Expected NMR Chemical Shifts for Poly(this compound)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 6.5 - 7.5 | Aromatic protons |
| ¹H | 2.2 - 2.4 | Methyl protons (-CH₃) |
| ¹³C | 140 - 150 | Aromatic carbons (C-N) |
| ¹³C | 120 - 135 | Aromatic carbons (C-H, C-C) |
| ¹³C | 20 - 25 | Methyl carbons (-CH₃) |
Electrochemical Characterization
Cyclic Voltammetry (CV):
For the electrochemically synthesized films or for films cast from the chemically synthesized polymer, CV can be used to determine the redox properties, such as the highest occupied molecular orbital (HOMO) energy level. A reversible or quasi-reversible oxidation wave is expected, and the onset of this oxidation potential can be used to estimate the HOMO level, which is a critical parameter for hole injection in electronic devices.
Application in Organic Electronics: A Hole-Transporting Layer
The synthesized poly(this compound) can be readily incorporated into organic electronic devices as a hole-transporting layer (HTL). For devices fabricated from the chemically synthesized polymer, a solution of PDTMA in a suitable solvent (e.g., toluene or chlorobenzene) can be spin-coated onto the anode (e.g., ITO) to form a uniform thin film. For the electrochemically synthesized polymer, the film is already deposited on the conductive substrate. Subsequent layers of the device, such as the emissive layer and the cathode, can then be deposited on top of the PDTMA HTL. The performance of PDTMA as an HTL can be evaluated by fabricating and characterizing standard device structures, such as OLEDs or OPVs.[1][9][10][11][12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low polymer yield (Chemical) | Incomplete reaction, presence of moisture or oxygen. | Ensure anhydrous conditions and a properly sealed reaction setup under an inert atmosphere. Increase reaction time or temperature moderately. |
| Poor film quality (Electrochemical) | Improper substrate cleaning, incorrect potential window. | Repeat the substrate cleaning procedure meticulously. Optimize the potential window and scan rate by running preliminary CVs. |
| Insoluble polymer (Chemical) | Over-oxidation leading to cross-linking. | Reduce the amount of oxidant or the reaction time. |
| Broad NMR peaks | Low molecular weight, presence of paramagnetic species. | Optimize polymerization conditions for higher molecular weight. Ensure complete removal of the iron catalyst during purification. |
| No polymer deposition (Electrochemical) | Incorrect potential, high resistance of the substrate. | Verify the potential window for monomer oxidation. Check the conductivity of the ITO substrate. Increase monomer or electrolyte concentration. |
Conclusion
This application note has provided a comprehensive and practical guide to the synthesis of poly(this compound) for organic electronics. By offering detailed protocols for both chemical oxidative and electrochemical polymerization, along with the scientific rationale behind the experimental procedures, we aim to empower researchers to produce high-quality PDTMA. The inclusion of expected characterization data serves as a valuable tool for validating the successful synthesis of the target polymer. The versatility and favorable properties of poly(this compound) make it a compelling candidate for advancing the performance and processability of a wide range of organic electronic devices.
References
- Nomura, M., Shibasaki, Y., Ueda, M., Tugita, K., Ichikawa, M., & Taniguchi, Y. (2004). Synthesis and Properties of Poly[di(1-naphthyl)-4-tolylamine] as a Hole Transport Material. Macromolecules, 37(23), 8844–8848.
- Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra.
- Request PDF. (n.d.). Electropolymerization investigation of polyaniline films on ITO substrate.
- ResearchGate. (n.d.). Synthesized hole-transporting polymers 8a–f. Reagents and conditions:.
- SciSpace. (n.d.). Chemical Oxidative Polymerization of Aniline with Ferric Chloride.
- ResearchGate. (n.d.). Bands with assigned vibrational modes from FTIR specgtrum of the PET sample.
- ResearchGate. (n.d.). Band assignments for the FTIR spectrum.
- MDPI. (2023). Electropolymerization on ITO-Coated Glass Slides of a Series of π-Extended BODIPY Dyes with Redox-Active Meso-Substituents.
- ResearchGate. (n.d.). Synthesis of New Hole Transport Polymers Based on N,N′-Diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine.
- ResearchGate. (n.d.). Electropolymerization of ED on ITO electrode in 0.1 M LiClO 4ACN solution.
- ResearchGate. (2016). Combinatorial Vibration-Mode Assignment for FTIR Spectrum of Crystalline Melamine: a Strategic Approach towards Theoretical IR Vibrational Calculations of Triazine-Based Compounds.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (n.d.). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
- CABI Digital Library. (n.d.). chemical Oxidative Synthesis and conductivity of Poly (3,4rethylenedioxythiophene).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
- ResearchGate. (n.d.). 1H and 13C NMR Chemical Shifts of Pd(II) and Pt(II) Compounds z H NMR.
- ResearchGate. (n.d.). Nanoscaled Polyaniline Fibers Prepared by Ferric Chloride as an Oxidant.
- IJSEAS. (n.d.). FT-IR and FT-Raman Spectral Investigation of p-toluidine.
- ResearchGate. (n.d.). Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties.
- ResearchGate. (n.d.). Copolymerization of Pyrrole and Thienyl end Capped Poly(dimethylsiloxane) by Iron (III) Chloride.
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- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 12. researchgate.net [researchgate.net]
Application Note: Di-m-tolylamine as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of di-m-tolylamine (CAS 626-13-1) as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We delve into the core synthetic methodologies for its preparation and subsequent functionalization, with a strong emphasis on palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed step-by-step protocols, and safety considerations are thoroughly discussed to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Diarylamine Scaffold
In the landscape of medicinal chemistry, the diarylamine motif is a privileged structure, forming the core of numerous biologically active compounds. Its unique electronic properties and three-dimensional arrangement allow it to participate in crucial binding interactions with a variety of biological targets. This compound, featuring two methyl groups in the meta position, offers a specific steric and electronic profile that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Its primary utility lies in its role as a secondary amine nucleophile, which can be readily coupled with a diverse range of aryl and heteroaryl halides. This allows for the construction of complex triarylamine structures, which are prevalent in modern drug discovery programs targeting kinases, G-protein coupled receptors, and ion channels. The development of robust synthetic methods, most notably the Buchwald-Hartwig amination, has made intermediates like this compound indispensable tools for the rapid assembly of compound libraries and the optimization of drug candidates.[1][2][3]
Physicochemical Properties & Characterization
Accurate identification and confirmation of purity are paramount. This compound is a solid at room temperature with the following key properties.
| Property | Value | Source |
| CAS Number | 626-13-1 | [4][5][6] |
| Molecular Formula | C₁₄H₁₅N | [4][5][6] |
| Molecular Weight | 197.28 g/mol | [4][5] |
| Appearance | Solid (Typical) | |
| IUPAC Name | 3-methyl-N-(3-methylphenyl)aniline | [4] |
| Topological Polar Surface Area | 12.03 Ų | [5] |
| LogP | 4.04704 | [5] |
Analytical Characterization:
-
Mass Spectrometry (MS): GC-MS analysis will typically show a molecular ion peak (M+) at m/z ≈ 197.1, corresponding to the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: The FTIR spectrum will exhibit a characteristic N-H stretching band for the secondary amine, typically in the region of 3300-3500 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the N-H proton (its chemical shift can be broad and variable), and a singlet for the two methyl groups (~2.3 ppm).
-
¹³C NMR: Expect distinct signals for the aromatic carbons and a signal for the methyl group carbons. While specific spectra for this compound are not in the provided search results, analogous data for di-p-tolylamine can be used as a reference point for expected chemical shifts.[7]
-
Core Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the cornerstone reaction for both the synthesis of this compound and its subsequent use as a building block.[1][2] This palladium-catalyzed cross-coupling reaction provides a highly efficient and general method for forming carbon-nitrogen (C-N) bonds, a transformation that is otherwise challenging using traditional methods.[1]
Protocol 1: Synthesis of this compound
This protocol describes the coupling of m-toluidine with an m-tolyl halide. The choice of halide (I, Br, Cl) and the specific palladium catalyst/ligand system may require optimization for best results.
Causality of Experimental Design:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It undergoes oxidative addition with the aryl halide, which is the first step in the catalytic cycle.[2] Air-stable Pd(II) precatalysts are often used and are reduced in situ.
-
Phosphine Ligand: Sterically bulky and electron-rich phosphine ligands (e.g., biaryl phosphines) are crucial. They stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent side reactions like beta-hydride elimination.[1][8]
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[1][3]
-
Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxygen. Performing the reaction under an inert gas like argon or nitrogen is critical to prevent catalyst degradation and ensure high yields.[9]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reactant Introduction: Under a positive pressure of argon, add anhydrous toluene (or 1,4-dioxane) via syringe. Then, add m-toluidine (1.2 equivalents) followed by m-bromotoluene (1.0 equivalent).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: this compound as a Nucleophilic Intermediate
Once synthesized, this compound serves as a secondary amine building block to create more complex, pharmaceutically relevant triarylamines. The following is a general protocol for its use in a subsequent C-N coupling reaction.
Conceptual Diagram:
Caption: this compound as a building block for complex drug-like molecules.
Step-by-Step Methodology: The experimental setup is nearly identical to Protocol 1, with this compound now acting as the amine nucleophile.
-
Setup: Charge an oven-dried Schlenk flask with the palladium precatalyst, ligand, and base as described previously.
-
Inerting: Seal and purge the vessel with argon.
-
Reagent Addition: Add anhydrous solvent, followed by this compound (1.2 equivalents) and the desired aryl or heteroaryl halide (1.0 equivalent, e.g., 2-bromopyridine, 4-iodoaniline derivative).
-
Reaction & Workup: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed. Perform an aqueous workup and purification by column chromatography as described in Protocol 1 to isolate the final triarylamine product.
Safety, Handling, and Storage
Working with this compound and the reagents for its synthesis requires adherence to strict safety protocols.
-
Hazard Identification: this compound is classified as an irritant. It can cause skin irritation and serious eye irritation.[4] Inhalation may cause respiratory irritation.[4][10] The reagents used in its synthesis, such as strong bases and solvents, carry their own significant hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]
-
Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[11][13]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][11] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[11]
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its utility is unlocked through robust and well-understood synthetic methodologies, primarily the Buchwald-Hartwig amination. By serving as a key nucleophilic building block, it enables the efficient construction of complex triarylamine scaffolds that are central to many modern drug discovery efforts. A thorough understanding of the reaction mechanisms, adherence to detailed protocols, and a commitment to safety are essential for leveraging this intermediate to its full potential in the development of next-generation therapeutics.
References
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- m,m'-Ditolylamine. (n.d.). PubChem.
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- Exploring the Applications of Di-p-tolylamine in Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions (RSC Publishing).
- Buchwald-Hartwig cross-coupling reaction. (2020-02-13). ChemHelp ASAP via YouTube.
- Safety data sheet - 2,6-TDI. (2023-02-02). CPAChem.
Sources
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- 4. m,m'-Ditolylamine | C14H15N | CID 7016139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. Di-p-tolylamine(620-93-9) 1H NMR spectrum [chemicalbook.com]
- 8. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Di-p-tolylamine synthesis - chemicalbook [chemicalbook.com]
- 10. cpachem.com [cpachem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Di-m-tolylamine by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude di-m-tolylamine using column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on the TLC plate.
-
Mixed fractions collected from the column.
-
Broad peaks if analyzing by HPLC.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor separation in column chromatography.
Detailed Solutions:
-
Optimize the Mobile Phase: The choice of eluent is critical for achieving good separation.[1]
-
Adjusting Polarity: If your this compound and impurities are eluting too quickly (high Rf value), your solvent system is too polar. Conversely, if they are not moving down the column (low Rf value), the solvent is not polar enough.[2] For this compound, a good starting point is a mixture of a non-polar solvent like hexane or pentane and a moderately polar solvent like diethyl ether or ethyl acetate.[3]
-
Fine-Tuning the Ratio: Prepare several mixtures of your chosen solvents (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) and run TLC plates to find the optimal ratio that gives a good separation between your product and impurities. An ideal Rf value for your target compound is typically between 0.2 and 0.4.[2]
-
Changing the Solvent System: If adjusting the polarity of a two-solvent system doesn't provide adequate separation, consider changing one or both of the solvents. Different solvents interact with compounds in unique ways, which can alter the elution order and improve separation.[4] For instance, substituting ethyl acetate with dichloromethane might change the selectivity of the separation.
-
-
Consider the Stationary Phase:
-
Deactivating Silica Gel: Aromatic amines like this compound can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[4] To mitigate this, you can use deactivated silica gel. This is achieved by pre-treating the silica with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.[5] The triethylamine will preferentially bind to the acidic sites, allowing the this compound to elute more cleanly.
-
Alternative Adsorbents: If deactivation is insufficient, consider using a different stationary phase altogether, such as alumina (Al₂O₃), which is less acidic than silica gel.[4]
-
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and, consequently, poor separation.[6]
-
Wet Slurry Method: Always pack your column using the wet slurry method to ensure a homogenous and tightly packed stationary phase.[7] This involves preparing a slurry of the silica gel in the initial, least polar eluent and pouring it into the column.
-
Consistent Tapping: Gently and consistently tap the side of the column as you pack to encourage the silica to settle evenly and remove any air bubbles.[7]
-
Problem 2: Product is Not Eluting from the Column
Symptoms:
-
After running a large volume of eluent, the desired compound is not detected in the collected fractions.
-
TLC analysis of the fractions shows no product spot.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting failure of product elution.
Detailed Solutions:
-
Increase Eluent Polarity: The most common reason for a compound not eluting is that the mobile phase is not polar enough to displace it from the stationary phase.[4]
-
Gradual Polarity Gradient: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you started with 95:5 hexane:ethyl acetate, move to 90:10, then 80:20, and so on. Collect fractions at each polarity and analyze them by TLC.
-
Stronger Solvents: If a gradual increase is not effective, you may need to introduce a stronger polar solvent. For very polar impurities, a small amount of methanol can be added to the eluent. However, be cautious as this can sometimes cause the silica to swell or crack.
-
-
Check for Compound Decomposition: It is possible that your this compound is decomposing on the silica gel.[4]
-
2D-TLC Analysis: To test for stability on silica, spot your crude material on a TLC plate, run it in one direction with your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is reacting on the silica plate.
-
Alternative Purification: If decomposition is confirmed, you may need to use a less harsh purification method, such as recrystallization or distillation, or switch to a less acidic stationary phase like alumina.[4]
-
Problem 3: The Column Runs Dry
Symptoms:
-
The solvent level drops below the top of the stationary phase.
-
Cracks or channels appear in the silica bed.
Consequences:
-
This is a critical error that will ruin the separation, as the solvent will no longer flow evenly through the column.
Prevention and Solution:
-
Constant Monitoring: Always keep a sufficient head of solvent above the silica gel.[7]
-
Careful Addition of Solvent: When adding more eluent, pour it gently down the side of the column to avoid disturbing the top of the silica bed.[6]
-
No Fix, Only Prevention: Unfortunately, once a column has run dry and cracked, the separation is compromised, and the column must be repacked.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point is a mixture of a non-polar solvent like hexane or pentane and a moderately polar solvent such as diethyl ether or ethyl acetate.[3] A common initial ratio to test via TLC is 95:5 (non-polar:polar). The optimal ratio should provide an Rf value for this compound between 0.2 and 0.4.[2]
Q2: How do I prepare my crude this compound sample for loading onto the column?
There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial, least polar eluent.[6] Then, using a pipette, carefully add this solution to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of the column. This technique often leads to better separation for less soluble compounds.
Q3: What are the common impurities I might encounter in crude this compound?
Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted m-toluidine.
-
Byproducts from the coupling reaction.
-
Oxidation products if the reaction was exposed to air for an extended period.
Q4: What safety precautions should I take when working with this compound and the solvents for column chromatography?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling solvent vapors.
-
Handling this compound: this compound may cause skin and eye irritation, and it is harmful if swallowed.[8] Avoid direct contact and inhalation.
-
Solvent Safety: The solvents used in column chromatography (e.g., hexane, ethyl acetate) are flammable. Keep them away from ignition sources.
Q5: How can I monitor the progress of my column chromatography?
-
Thin-Layer Chromatography (TLC): TLC is the most common method for monitoring the separation.[1] Collect small fractions of the eluent as it comes off the column and spot them on a TLC plate alongside your crude material and a pure standard (if available). This will allow you to identify which fractions contain your desired product and whether it is pure.
Q6: What should I do with the collected fractions containing the pure this compound?
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified this compound under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of your product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on your specific crude mixture.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or pentane)
-
Ethyl acetate (or diethyl ether)
-
Triethylamine (optional)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. Test various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15). If tailing is observed, add 0.1-1% triethylamine to the eluent.
-
The optimal solvent system should give an Rf value of ~0.3 for this compound and good separation from impurities.
-
-
Column Preparation:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
-
Sample Loading:
-
Choose either the wet or dry loading method as described in the FAQ section.
-
Carefully add your sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant head of solvent above the silica gel at all times.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
-
Monitoring and Analysis:
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Spot every few fractions on a TLC plate to track the elution of your compound.
-
-
Product Isolation:
-
Once TLC analysis confirms which fractions contain the pure this compound, combine these fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Further dry the product under high vacuum.
-
References
- University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
- Wiley-VCH. (2008).
- UCLA Chemistry and Biochemistry.
- ChemistryViews. (2012).
- University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry. [Link]
- Khan Academy.
- Journal of Visualized Experiments. (2019).
- ResearchGate. (2018).
- YouTube. (2023).
- PubMed Central. (2017).
- Columbia University.
- University of Colorado Boulder.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 3,3'-Dimethyldiphenylamine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3,3'-Dimethyldiphenylamine via recrystallization. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our aim is to empower you to overcome common challenges and achieve high-purity crystalline products.
Core Principles of Recrystallization for 3,3'-Dimethyldiphenylamine
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1][2] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the solvent (mother liquor).[1][2][3]
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (usually the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
For aromatic amines like 3,3'-Dimethyldiphenylamine, a careful selection of solvents is crucial to prevent issues such as "oiling out," where the compound separates as a liquid instead of a solid.[4][5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of 3,3'-Dimethyldiphenylamine, providing causative explanations and actionable solutions.
Q1: My 3,3'-Dimethyldiphenylamine is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common challenge with compounds that have relatively low melting points, like many aromatic amines.[5][6] 3,3'-Dimethyldiphenylamine has a reported melting point of 50-53°C. Oiling out occurs when the solute comes out of the supersaturated solution as a liquid phase because the temperature is still above its melting point.[5]
Causality and Remediation Strategies:
-
Rapid Cooling: Cooling the solution too quickly is a primary cause.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.[4]
-
-
Supersaturation: The solution may be too concentrated.
-
Inducing Crystallization:
-
Seed Crystals: If you have a small amount of pure solid, add a "seed" crystal to the cooled solution to provide a nucleation site for crystal growth.[1][4]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation points.[1][5]
-
Q2: I'm getting a very low yield of crystals, or no crystals are forming at all. What are the likely causes?
A2: This is a frequent issue that can often be traced back to the amount of solvent used.
Causality and Remediation Strategies:
-
Excess Solvent: Using too much solvent is the most common reason for poor or no crystal formation.[1][5][6]
-
Solution: If no crystals form upon cooling, you likely have an unsaturated solution. Gently heat the solution to evaporate some of the solvent. Once you observe the formation of solid material in the hot solution, add a small amount of solvent back to redissolve it, and then allow it to cool again.[5][6]
-
-
Insufficient Cooling: The solution may not be cooled to a low enough temperature to maximize crystal formation.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to further decrease the solubility of your compound and maximize the yield.[7]
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the compound may crystallize in the filter funnel.[5]
-
Solution: To prevent this, use a slight excess of hot solvent before filtration and keep the filtration apparatus (funnel and receiving flask) hot. You can then evaporate the excess solvent before cooling.[5]
-
Q3: The recrystallized 3,3'-Dimethyldiphenylamine is still colored. How can I remove colored impurities?
A3: The presence of color often indicates residual impurities, which can sometimes be adsorbed onto the crystal lattice.[3]
Causality and Remediation Strategies:
-
Adsorbed Impurities: Highly colored impurities can be present even in small amounts.[8]
-
Solution: Use activated charcoal (decolorizing carbon) to remove these impurities. After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the weight of your sample).[3][7] Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3][7] Caution: Never add activated charcoal to a boiling solution, as it can cause violent bumping.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 3,3'-Dimethyldiphenylamine?
Q2: How can I grow larger crystals of 3,3'-Dimethyldiphenylamine?
A2: The formation of large, well-defined crystals is favored by slow cooling.[12] Rapid cooling tends to produce smaller, less pure crystals. For larger crystals, allow the solution to cool to room temperature undisturbed over a longer period before moving it to an ice bath. Maintaining a constant temperature during the cooling process can also improve crystal size and quality.[12]
Q3: What are the key safety precautions when working with 3,3'-Dimethyldiphenylamine?
A3: 3,3'-Dimethyldiphenylamine is a toxic substance. It is harmful if swallowed, inhaled, or in contact with skin. It may also cause damage to organs through prolonged or repeated exposure. Always handle this chemical in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]
Experimental Protocols and Data
Table 1: Properties of 3,3'-Dimethyldiphenylamine
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [15] |
| Melting Point | 50 - 53 °C | |
| Boiling Point | 302 °C | |
| Appearance | Clear colorless or pale yellow to orange liquid/solid | [15] |
Step-by-Step General Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude 3,3'-Dimethyldiphenylamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[1][8]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.[7]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 3,3'-Dimethyldiphenylamine.
References
- Recrystallization. (n.d.).
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
- SAFETY DATA SHEET - 3,3'-Dimethyldiphenylamine. (2025). Sigma-Aldrich.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- 3,3'-Dimethyldiphenylamine, 98%. (n.d.). Thermo Scientific Chemicals.
- Material Safety Data Sheet - N,N-Dimethyl-p-phenylenediamine. (n.d.).
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- DIPHENYLAMINE PRODUCT IDENTIFICATION. (n.d.).
- SAFETY DATA SHEET - 4,4'-Dimethyldiphenylamine, 97%. (2015). Fisher Scientific.
- Recrystallization. (n.d.).
- Diphenylamine. (n.d.). In Wikipedia.
- Diphenylamine. (2023). In Sciencemadness Wiki.
- Purification by Recrystallization. (2025). CUNY.
- Recrystallization, filtration and melting point. (n.d.).
- Purification of diphenylamine. (n.d.). Google Patents.
- 3,3'-Dimethyldiphenylamine, 98%. (n.d.). Fisher Scientific.
- Solvent to solubilize Diphenylamine? (2018). ResearchGate.
- How can I get a large size crystal from the compound diphenylamine? (2015). ResearchGate.
- Process for the purification of phenylenediamines. (2022). Google Patents.
- Recrystallization Paired with Benchtop NMR. (2024). Nanalysis.
- Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. (n.d.). The Royal Society of Chemistry.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.
- [7. Dye purification through crystallization]. (1973). PubMed.
- Process for preparing and purifying p-phenylenediamine. (n.d.). Google Patents.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
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- 10. Diphenylamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. 3,3'-Dimethyldiphenylamine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Synthesis of Di-m-tolylamine
Welcome to the technical support center for the synthesis of Di-m-tolylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important diarylamine intermediate.
I. Overview of Synthetic Strategies
The synthesis of this compound (also known as 3,3'-dimethyldiphenylamine) typically relies on transition metal-catalyzed cross-coupling reactions. The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods have their advantages and are prone to specific side reactions that can complicate purification and reduce yields.
This guide will delve into the potential side reactions for each method and provide actionable troubleshooting advice in a question-and-answer format.
II. Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[2][3] In the context of this compound synthesis, it involves the reaction of m-toluidine with an m-tolyl halide (e.g., 3-bromotoluene or 3-chlorotoluene) or triflate, catalyzed by a palladium complex with a suitable phosphine ligand and a strong base.[2][4]
A. Generalized Reaction Scheme
Caption: Buchwald-Hartwig synthesis of this compound.
B. Troubleshooting Guide: Buchwald-Hartwig Amination
Question 1: My reaction is sluggish or incomplete, and I'm recovering significant amounts of starting materials. What could be the cause?
Answer:
This issue commonly points to problems with the catalytic cycle. Here are the primary areas to investigate:
-
Catalyst and Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered couplings like that of m-toluidine, bulky, electron-rich ligands (e.g., Josiphos-type ligands, Buchwald's biarylphosphine ligands) are often necessary to promote both oxidative addition and reductive elimination.[2] If you are using a less effective ligand, the catalytic turnover may be low.
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[4] Weaker bases may not be sufficient to drive the reaction to completion.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (e.g., with argon or nitrogen) can lead to catalyst oxidation and deactivation.
-
Purity of Reagents: m-Toluidine can oxidize over time, turning dark.[5] Impurities in the starting materials or solvent can poison the catalyst. Ensure your m-toluidine is freshly distilled or purified and that your solvent is anhydrous.
Question 2: I'm observing a significant amount of a byproduct that corresponds to the debrominated starting material (toluene). What is this side reaction, and how can I prevent it?
Answer:
This side product is a result of hydrodehalogenation , an unproductive pathway where the aryl halide is reduced.
-
Mechanism: This can occur via a β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination.[2]
-
Troubleshooting Steps:
-
Ligand Selection: Certain ligands can favor the reductive elimination pathway over β-hydride elimination. Experiment with different bulky phosphine ligands.
-
Base Choice: The choice of base can influence this side reaction. If using a base with available β-hydrogens, consider switching to one without, if compatible with your system.
-
Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.
-
Question 3: My final product is contaminated with a higher molecular weight impurity. Mass spectrometry suggests the formation of Tri-m-tolylamine. How can I suppress this over-arylation?
Answer:
The formation of a triarylamine is a common side reaction when the diarylamine product can compete with the starting amine for the aryl halide.
-
Causality: this compound is still nucleophilic and can undergo a second N-arylation. While sterically more hindered than m-toluidine, this reaction can occur, especially at higher temperatures or with prolonged reaction times.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the amine (m-toluidine) relative to the aryl halide. This will favor the formation of the desired diarylamine.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the m-bromotoluene is consumed to prevent further reaction of the product.
-
Temperature Management: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Caption: Over-arylation side reaction.
III. Ullmann Condensation Route
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction.[1][6] It typically involves the reaction of an aryl halide with an amine in the presence of a copper source (e.g., CuI, Cu₂O, or copper powder) and a base.[7]
A. Generalized Reaction Scheme
Caption: Homocoupling of the aryl halide.
IV. General FAQs and Purification
Question: My crude product is a dark, tarry material. What is the likely cause?
Answer:
Dark coloration often indicates oxidation of either the m-toluidine starting material or the this compound product. Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and trace metals. [5][8]
-
Prevention:
-
Always use purified, colorless m-toluidine.
-
Thoroughly degas your reaction solvent and maintain a strict inert atmosphere throughout the reaction and workup.
-
Minimize the reaction time and temperature as much as possible.
-
Question: How can I effectively purify my this compound product from the common side products?
Answer:
Purification can be challenging due to the similar polarities of the product and arylated side products.
-
Initial Workup:
-
For reactions using polar aprotic solvents like DMF or DMSO, a challenging workup is often required. Diluting the reaction mixture with a large volume of water and extracting with a non-polar solvent like ether or ethyl acetate is a common method. Multiple washes of the organic layer with water or brine are necessary to remove the high-boiling solvent. [9]* Chromatography:
-
Column chromatography on silica gel is the most effective method for separating this compound from starting materials, Tri-m-tolylamine, and 3,3'-bitolyl. A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate, is typically effective.
-
-
Crystallization:
-
If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective final purification step.
-
Quantitative Data Summary
| Issue | Potential Side Product | Method | Key Troubleshooting Parameters |
| Incomplete Reaction | - | Buchwald-Hartwig | Catalyst/Ligand Choice, Base Strength, Inert Atmosphere |
| Hydrodehalogenation | Toluene | Buchwald-Hartwig | Ligand Selection, Temperature Control |
| Over-arylation | Tri-m-tolylamine | Buchwald-Hartwig | Stoichiometry, Reaction Time, Temperature |
| Low Efficiency | - | Ullmann | Ligand Addition, Aryl Halide Choice (I > Br > Cl) |
| Homocoupling | 3,3'-Bitolyl | Ullmann | Temperature Control, Modern Catalyst Systems |
| Product Darkening | Oxidation Products | Both | Inert Atmosphere, Purity of Starting Materials |
References
- Truax, N. J., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.
- Truax, N. J., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC - NIH.
- Truax, N. J., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Research Explorer.
- N/A. (2011). Smiles Rearrangement for the Synthesis of Diarylamines. ResearchGate.
- N/A. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications.
- García, M. D. P., et al. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
- N/A. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- N/A. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH.
- N/A. (n.d.). Synthesis of 1 and 2 starting from di-p-tolylamine. ResearchGate.
- N/A. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- N/A. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- University of Rochester. (n.d.). Remove Sticky Reagents. University of Rochester.
- PubChem. (n.d.). m,m'-Ditolylamine. PubChem - NIH.
- N/A. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- N/A. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Lanxess. (2015). Product Safety Assessment: m-Toluidine. Lanxess.
- NCERT. (n.d.). Amines. NCERT.
- PubChem. (n.d.). m-Toluidine. PubChem.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Overcoming Low Yields in the Buchwald-Hartwig Amination of m-Toluidine
Welcome to the technical support guide for the Buchwald-Hartwig amination. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, when using m-toluidine as a substrate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial queries and fundamental issues that can lead to poor reaction outcomes.
Q1: Why is my Buchwald-Hartwig amination of m-toluidine giving low yields?
A: Low yields with m-toluidine often stem from a combination of steric and electronic factors. The methyl group in the meta-position, while not as impeding as an ortho-substituent, introduces steric bulk near the reactive amine group. This hindrance can slow down crucial steps in the catalytic cycle, such as the coordination of the amine to the palladium center or the final reductive elimination step.[1][2] Additionally, as an electron-rich aniline, m-toluidine's reactivity profile requires careful selection of ligands and conditions to achieve efficient coupling.[3]
Q2: What is the single most common reason for a Buchwald-Hartwig reaction to fail?
A: Beyond substrate-specific issues, the most frequently encountered problem is the poor solubility of the reagents, especially the inorganic base, in the reaction solvent.[4][5] If the base is not sufficiently dissolved or well-suspended, it cannot effectively deprotonate the amine-palladium complex, which stalls the catalytic cycle.[6] Always ensure vigorous stirring to maintain a homogenous mixture.[4]
Q3: My starting materials are largely unconsumed. What should I check first?
A: If you observe little to no conversion, the catalyst is likely not active. This can be due to:
-
Atmosphere: Inadequate inert atmosphere (oxygen can deactivate the Pd(0) catalyst). Ensure your vial and solvents are properly degassed and maintained under a positive pressure of argon or nitrogen.
-
Catalyst Poisoning: Certain functional groups, such as azo groups, can poison the palladium catalyst.[7] Ensure all reagents and solvents are pure and dry.
-
Inefficient Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced to the active Pd(0) state in situ.[7] Pre-catalysts are often used to bypass this variable, as they form the active LPd(0) species more reliably.[4]
Q4: My aryl halide is consumed, but I see multiple byproducts instead of my desired product. What is likely happening?
A: This points to competing side reactions. The most common culprits are:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination to compete.[1]
-
Diarylation: The primary amine product reacts a second time with the aryl halide. This is more common when the secondary aniline product is more reactive than the primary amine starting material.[8]
-
Homocoupling: Formation of a biaryl product from the aryl halide.
Addressing these issues requires re-optimizing the ligand, base, and temperature to favor the desired C-N bond formation pathway.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving persistent low-yield issues.
Problem: Low Conversion or Stalled Reaction
Q: My reaction with m-toluidine and an aryl halide is stalling with significant starting material remaining. How do I systematically improve the yield?
A: A stalled reaction indicates a high activation barrier in one of the catalytic cycle's key steps. A multi-parameter optimization is necessary. Follow this troubleshooting workflow.
Step 1: Ligand Selection is Critical For sterically demanding substrates like m-toluidine, the choice of phosphine ligand is paramount. The ligand must be bulky enough to promote a monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[1]
-
Insight: Standard ligands like P(t-Bu)₃ or bidentate ligands like BINAP may be insufficient. The development of bulky, electron-rich dialkylbiaryl phosphine ligands revolutionized the coupling of hindered amines.[9]
-
Recommendation: Screen a panel of modern Buchwald-type ligands. Excellent starting points for primary anilines include BrettPhos and XPhos .[7][9] These ligands are designed to create a sterically appropriate and electron-rich coordination sphere around the palladium, facilitating the difficult reductive elimination step.[10]
Step 2: Base Selection and Solubility The base's role is to deprotonate the amine-palladium complex to form the key amido intermediate. Its strength and solubility are crucial.
-
Insight: Strong bases like sodium tert-butoxide (NaOtBu) often provide the fastest rates.[7] However, their high reactivity can be incompatible with sensitive functional groups on either coupling partner.[5] Furthermore, the poor solubility of many inorganic bases in common organic solvents is a major, often overlooked, cause of failure.[4]
-
Recommendation:
-
Start with NaOtBu or LHMDS for maximum reactivity if your substrates are robust.[5][8]
-
If you suspect base-mediated decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ .[7]
-
To improve solubility, consider using a combination of an organic base (e.g., DBU) with an inorganic salt additive (e.g., NaTFA).[11]
-
| Base | pKaH (approx.) | Common Use & Considerations | Citation |
| NaOtBu | 19 | Strong, very common. High reaction rates. Can decompose sensitive groups. | [5][7] |
| LHMDS | 26 | Strong, good for substrates with protic groups (e.g., -OH). Air sensitive. | [7][8] |
| Cs₂CO₃ | 10.3 | Weaker, good functional group tolerance. Can be difficult to stir on a large scale. | [7] |
| K₃PO₄ | 12.3 | Weaker, economical, excellent functional group tolerance. May require higher catalyst loading. | [5][7] |
Step 3: Solvent Effects The solvent must dissolve the aryl halide, amine, and catalyst complex, while also sufficiently suspending the base.
-
Insight: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are traditional choices.[12] However, coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[4]
-
Recommendation:
Step 4: Catalyst Source and Loading
-
Insight: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in-situ reduction to Pd(0), which can be inefficient and lead to higher required catalyst loadings.[4] Modern, well-defined pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are air-stable and generate the active LPd(0) catalyst more cleanly and efficiently upon heating with a base.[3]
-
Recommendation: Use a third or fourth-generation Buchwald pre-catalyst (e.g., [XPhos]Pd G3). This often allows for lower catalyst loadings (0.5–2 mol%) and provides more reproducible results.[3]
Step 5: Temperature and Reaction Time
-
Insight: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C, to overcome activation barriers.[4]
-
Recommendation: Start at 100 °C. If conversion is still low after trying the steps above, a modest increase to 110 °C may be beneficial. Monitor the reaction by TLC or LC-MS to determine if it has stalled or is simply slow, in which case a longer reaction time may suffice.
Section 3: Optimized Protocols & Methodologies
General Protocol for a Small-Scale Screening Reaction
Note: This is a generalized starting point. Conditions must be rigorously optimized for each specific aryl halide partner. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (if not using a pre-catalyst, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.2 M solution with respect to the aryl halide). Finally, add the m-toluidine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify by flash column chromatography.[5][8]
Recommended Starting Conditions for Screening
| Parameter | Condition A (Aggressive) | Condition B (Mild/Tolerant) | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 (1 mol%) | BrettPhos Pd G3 (2 mol%) | XPhos is broadly effective; BrettPhos is excellent for primary amines.[3][7] |
| Aryl Halide | 1.0 mmol | 1.0 mmol | Limiting reagent. |
| m-toluidine | 1.2 mmol (1.2 equiv.) | 1.2 mmol (1.2 equiv.) | Slight excess to drive reaction. |
| Base | NaOtBu (1.4 equiv.) | K₃PO₄ (2.0 equiv.) | NaOtBu for speed; K₃PO₄ for functional group tolerance.[7] |
| Solvent | Toluene (5 mL) | 2-MeTHF (5 mL) | Toluene is standard; 2-MeTHF is a greener alternative with good solvating properties.[5] |
| Temperature | 100 °C | 100 °C | A standard starting temperature for many couplings.[4] |
Section 4: Mechanistic Insights
Understanding the catalytic cycle helps rationalize troubleshooting choices. The ligand, for instance, directly influences the rates of oxidative addition and reductive elimination. The base is essential for the deprotonation step that generates the palladium-amido complex.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide bond. Bulky, electron-rich ligands facilitate this step.[9]
-
Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium center. The base then removes a proton from the coordinated amine to form the crucial palladium-amido intermediate. This step is often rate-limiting and highlights the importance of base strength and solubility.[6][9]
-
Reductive Elimination: The final step forms the C-N bond and regenerates the Pd(0) catalyst. This step is often the most challenging for sterically hindered substrates, and using ligands like BrettPhos or XPhos is key to accelerating it.[1][10]
By systematically addressing each of these parameters, you can diagnose the bottleneck in your reaction and achieve high yields in the Buchwald-Hartwig amination of m-toluidine.
References
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). WordPress.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Norrby, P.-O., et al. (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Cravotto, G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3755–3763.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Strathclyde.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. WuXi AppTec.
- Park, S.-E., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. Royal Society of Chemistry.
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (2021). Maynooth University Research Archive Library.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology. Royal Society of Chemistry.
- Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
- Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (n.d.). Dalton Transactions. Royal Society of Chemistry.
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Technical Support Center: Di-m-tolylamine Degradation in Electronic Devices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with Di-m-tolylamine (DMTA) as a hole transport material (HTM) in organic electronic devices. This guide is structured to provide not just procedural steps but also the underlying scientific reasoning to help you anticipate, troubleshoot, and analyze degradation-related issues in your experiments.
Understanding this compound and Its Role
This compound, a diarylamine-based small molecule, is utilized in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), for its hole-transporting properties. As a component of the Hole Transport Layer (HTL), its primary function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The chemical and electrochemical stability of the HTL is paramount, as its degradation is a common failure mode that directly impacts device efficiency, operational lifetime, and color stability.[1][2]
Core Degradation Pathways of this compound
The degradation of amine-based materials in electronic devices is rarely due to a single cause but rather a combination of environmental and operational stressors.[2] While specific pathways for this compound are not extensively documented in dedicated public literature, we can infer the most probable degradation mechanisms based on the well-understood chemistry of diarylamines and related HTMs under device-operating conditions.[3][4]
The primary stressors include:
-
Oxidative Degradation: Reaction with ambient oxygen or moisture, often accelerated by light or electrical bias.[2]
-
Thermal Degradation: Decomposition or rearrangement at elevated operational temperatures.[5]
-
Photochemical Degradation: Molecular changes induced by exposure to ambient or emitted light (especially UV or high-energy blue light).[2][6]
-
Electrical Stress: Instability of molecular ions (radical cations) formed during the charge transport process.[7]
These stressors can lead to several detrimental chemical reactions.
Proposed Degradation Mechanisms
Based on the known reactivity of diarylamines, the following degradation pathways are proposed for this compound:
-
Oxidative C-N/C-C Coupling: Under oxidative stress, radical cations of DMTA can form. These reactive species can couple, leading to the formation of dimers like N,N'-diarylbenzidines or N,N'-diaryldihydrophenazines.[4] This dimerization alters the molecular structure, creating charge traps and disrupting the uniform morphology of the HTL.
-
Formation of Nitroxide Radicals: Direct oxidation of the amine nitrogen can lead to the formation of stable diarylnitroxide radicals.[3] These radical species can act as luminescence quenchers, reducing device efficiency.
-
Photo-oxidation and Ring Functionalization: The presence of light, oxygen, and moisture can lead to the addition of oxygen-containing functional groups (e.g., hydroxyl, carbonyl) to the aromatic rings.[8] This process changes the energy levels of the molecule and introduces defects.
-
Fragmentation: At high thermal or electrical stress, cleavage of the C-N bond can occur, breaking the molecule into smaller, often volatile or reactive fragments.[9][10]
Visualization: Proposed Degradation Pathways
The following diagram illustrates the potential chemical transformations this compound may undergo within an active electronic device.
Caption: Proposed degradation pathways for this compound under common device stressors.
Troubleshooting Guide
This section addresses common issues observed during the characterization and lifetime testing of devices containing this compound.
| Question / Observed Issue | Probable Cause(s) | Recommended Action(s) & Explanation |
| Q1: My device shows a rapid decrease in luminance and efficiency within the first few hours of operation. | 1. Oxygen/Moisture Contamination: Residual O₂ or H₂O in the fabrication chamber or leaky encapsulation reacts with the HTL, causing rapid oxidation.[2] 2. Solvent Impurities: Impurities in solvents used for solution-processed layers can act as initial degradation sites.[11] | Solution 1: Ensure rigorous glovebox and vacuum chamber hygiene. Perform a final high-vacuum pump-down before deposition. Use high-quality, robust encapsulation techniques. Solution 2: Use fresh, high-purity anhydrous solvents for any solution-based processing steps. Degas solvents before use. |
| Q2: The operating voltage of my device increases significantly over time. | 1. Charge Trap Formation: Degradation products (e.g., dimers, oxidized species) create deep energy states that trap holes, impeding current flow.[7] 2. Interface Degradation: Chemical reactions at the HTL/anode or HTL/emissive layer interface can create an energy barrier for charge injection.[6] | Solution 1: Minimize stressors (light, heat, O₂) during fabrication and operation to reduce the formation rate of degradation products. Solution 2: Consider inserting a thin interfacial layer to buffer the HTL from adjacent layers. Ensure anode surface is pristine before HTL deposition. Use XPS to analyze interfaces of degraded devices. |
| Q3: I observe the growth of non-emissive "dark spots" on my device. | 1. Localized Contamination: Particulate contamination on the substrate can puncture the thin-film stack, allowing localized ingress of air and moisture. 2. Anode Corrosion/Delamination: Moisture reacting with the anode (e.g., ITO) or HTL can lead to delamination or corrosion, creating a non-conductive region.[2] | Solution 1: Use stringent substrate cleaning protocols. Work in a cleanroom environment (ISO 5 or better) during fabrication. Solution 2: Ensure excellent adhesion of the HTL to the anode. A plasma treatment or self-assembled monolayer on the anode can improve adhesion and uniformity. |
| Q4: My device's emission color shifts over time (e.g., becomes less blue). | 1. Degradation of Blue Emitter: While not a direct degradation of DMTA, instability in the HTL can lead to an imbalance of charge carriers reaching the emissive layer, accelerating the degradation of the less stable blue phosphors/fluorophors.[12] 2. Formation of Emissive Byproducts: Some degradation products of the HTL may themselves be emissive at longer wavelengths, altering the overall emission spectrum. | Solution 1: Improve the overall stability of the device stack. Ensure charge balance is optimized from the start to avoid excessive electrical stress on any single layer.[1] Solution 2: Perform electroluminescence spectral analysis over the device's lifetime. Analyze degraded material with photoluminescence to identify any new emissive species. |
Frequently Asked Questions (FAQs)
-
Q: What is the primary factor limiting the lifetime of this compound in a device? A: While multiple factors contribute, the synergistic effect of moisture and electrical bias is often the most destructive. The presence of holes (radical cations) makes the molecule more susceptible to reactions with nucleophiles like water. Therefore, robust encapsulation is the most critical factor for achieving a long operational lifetime.[2]
-
Q: How should I store this compound powder to ensure its purity? A: Store the material in a dark, inert environment, such as a nitrogen-filled glovebox or a desiccator sealed under vacuum or nitrogen. This minimizes exposure to light, oxygen, and moisture, which can cause slow degradation even in the solid state.
-
Q: Can the degradation of this compound affect adjacent layers in my device? A: Yes. Reactive degradation byproducts or fragments can diffuse into adjacent layers, such as the emissive layer, where they can quench excitons or react with the emitter molecules.[13] Furthermore, degradation at the interface can destabilize the adjacent material. For example, acidic byproducts could etch an ITO anode.[14]
-
Q: Is there a way to predict the stability of a device using this compound without running a full lifetime test? A: Accelerated aging tests are a common practice. By operating the device at a higher current density or temperature, you can accelerate degradation and extrapolate the lifetime at normal operating conditions using models like the stretched exponential decay function.[12][15] However, be aware that high-stress conditions might activate degradation pathways not dominant under normal operation.
Key Experimental Protocols
To properly investigate degradation, a systematic approach involving controlled stress testing and subsequent analysis is required.
Protocol 1: Accelerated Damp-Heat Stress Testing
This protocol is designed to assess the material's and device's resilience to environmental stressors.
-
Device Fabrication: Fabricate a set of identical devices, keeping a few as pristine controls. Encapsulate all devices to be tested.
-
Initial Characterization: Measure the initial current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum of all devices.
-
Stress Conditions: Place the test devices in an environmental chamber set to 85°C and 85% relative humidity (a common industry standard). Keep the control devices in an inert, dark environment.
-
Intermittent Testing: At set intervals (e.g., 24, 48, 100, 250 hours), remove the devices from the chamber. Allow them to return to room temperature.
-
Re-characterization: Re-measure the J-V-L and spectral characteristics. Note the percentage decrease in luminance at a constant current and the increase in voltage.
-
Analysis: Plot the key performance metrics (efficiency, luminance, voltage) as a function of stress time to quantify the degradation rate.
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol helps identify the chemical byproducts formed during degradation.[9][11]
-
Sample Preparation: Operate a device until it has significantly degraded. Carefully disassemble the device inside a glovebox to prevent further contamination.
-
Material Extraction: Scrape the organic layers from the device substrate. If the device architecture is known, attempt to selectively scrape the HTL.
-
Solvent Dissolution: Dissolve the collected organic material in a small volume of a high-purity volatile solvent (e.g., dichloromethane or chloroform).
-
GC-MS Analysis:
-
Inject a small aliquot of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the different chemical components based on their volatility and interaction with the column.
-
The MS will fragment each component as it elutes from the column, providing a characteristic mass spectrum (fingerprint).
-
-
Data Interpretation: Compare the mass spectra of peaks from the degraded sample to the pristine this compound and to mass spectral libraries (e.g., NIST) to identify potential degradation products like dimers or fragments.
Protocol 3: Surface Analysis by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique ideal for probing chemical changes at the interfaces of the HTL.[8][16][17]
-
Sample Preparation: Prepare two samples: a pristine film of this compound on the anode (e.g., ITO) and a film from a degraded device.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[18]
-
Survey Scan: Perform a survey scan to identify all elements present on the surface. Look for an increase in the oxygen (O 1s) or unexpected elemental signals in the degraded sample.
-
High-Resolution Scans: Perform high-resolution scans of the key elemental regions: C 1s, N 1s, and O 1s.
-
Analysis:
-
N 1s: A shift in the binding energy or broadening of the N 1s peak can indicate oxidation of the amine (e.g., formation of nitroxides).
-
C 1s & O 1s: The appearance of new peaks in the C 1s and O 1s spectra can confirm the formation of C-O or C=O bonds, indicative of photo-oxidation.[8]
-
Depth Profiling (Optional): Use a gentle argon ion beam to sputter away the surface layer by layer, allowing for analysis of the chemical composition through the thickness of the film and at the buried interface.
-
Visualization: Experimental Workflow for Degradation Analysis
Caption: A typical workflow for investigating the degradation of this compound in devices.
References
- Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products.
- Degradation study of organic light-emitting diodes with solution-processed small molecule phosphorescent emitting layers.Journal of Materials Chemistry C, Royal Society of Chemistry.[Link]
- Advances in Hole Transport Materials for Layered Casting Solar Cells.
- Photo-induced degradation of lead halide perovskite solar cells caused by the hole transport layer/metal electrode interface.
- Pyrolysis of Amines and Imines.
- Reactive species formed in diarylamines anodic oxidation.
- Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.Semantic Scholar.[Link]
- Amine Thermal Degradation.Bryan Research & Engineering, LLC.[Link]
- Hole-transport layer-dependent degradation mechanisms in perovskite solar modules.Royal Society of Chemistry.[Link]
- Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS.
- A Multi-Modal Approach to Understanding Degradation of Organic Photovoltaic Materials.
- Unraveling the impact of hole transport materials on photostability of perovskite films and pin solar cells.Guangdiancha.[Link]
- Degradation Effects Related to the Hole Transport Layer in Organic Solar Cells.
- Chemical degradation mechanisms of organic semiconductor devices.
- Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis.Royal Society of Chemistry.[Link]
- P‐116: Elucidation of OLED Degradation Mechanism Using Mass Spectrometry and Theoretical Analysis.Semantic Scholar.[Link]
- Spectroscopic Tools for Studies of Voltage-Based Degradation of Organic Semiconductors: From Simple Films to Device-like Architectures.UA Campus Repository.[Link]
- Oxidation of lipids. XV. Role of hydrophilic diarylamines as antioxidants in the oxidations of lipids and biological tissues.
- How to properly test OLED panel?Reddit.[Link]
- Analysis of TADF OLED degradation by combining advanced characterization and simul
- The Blue Problem: OLED Stability and Degradation Mechanisms.
- Degradation mechanisms in small-molecule and polymer organic light-emitting diodes.
- OLED Screen Burn Test Standards.Panox Display.[Link]
- Reliability and degradation of small molecule-based organic light-emitting devices (OLEDs).
- How To Test OLED (Organic Light-Emitting Diodes) Display?Konica Minolta Sensing.[Link]
- How to Identify Common Electronic Component Failures.Ansys.[Link]
- A Review of X-ray Photoelectron Spectroscopy Technique to Analyze the Stability and Degradation Mechanism of Solid Oxide Fuel Cell Cathode M
- Failure Mechanism of Semiconductor Devices.Book, Inderjit Singh.[Link]
- Failure and Degradation Mechanisms.Institute for Microelectronics, TU Wien.[Link]
- Theoretical and experimental study on the inhibition of jet fuel oxidation by diarylamine.ScienceDirect.[Link]
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
- Failure mechanisms in flexible electronics.Taylor & Francis Online.[Link]
- Failure mechanisms in flexible electronics.
- X-ray Photoelectron Spectroscopy (XPS).
- A Review of X-ray Photoelectron Spectroscopy Technique to Analyze the Stability and Degradation Mechanism of Solid Oxide Fuel Cell Cathode Materials.
- X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA).
- XPS insights: Sample degradation in X‐ray photoelectron spectroscopy.
- Degradation Phenomena in Small-Molecule Organic Light-Emitting Devices.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.MDPI.[Link]
- Degradation Mechanisms in Organic Light-Emitting Diodes with Polyethylenimine as a Solution-Processed Electron Injection Layer.
- Degradation Analysis of Organic Light-Emitting Diodes through Dispersive Magneto-Electroluminescence Response.
- Degradation Analysis of Organic Light-Emitting Diodes through Dispersive Magneto-Electroluminescence Response.
Sources
- 1. Degradation mechanisms in small-molecule and polymer organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine Thermal Degradation [bre.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. [PDF] Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Degradation study of organic light-emitting diodes with solution-processed small molecule phosphorescent emitting layers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hole-transport layer-dependent degradation mechanisms in perovskite solar modules - EES Solar (RSC Publishing) DOI:10.1039/D5EL00083A [pubs.rsc.org]
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- 16. mdpi.com [mdpi.com]
- 17. A Review of X-ray Photoelectron Spectroscopy Technique to Analyze the Stability and Degradation Mechanism of Solid Oxide Fuel Cell Cathode Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
Technical Support Center: Enhancing the Thermal Stability of Di-m-tolylamine Derivatives
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with di-m-tolylamine and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to address the challenges associated with the thermal stability of these compounds. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the thermal stability of this compound derivatives.
Q1: My this compound sample is showing significant discoloration after heating. What is causing this?
A1: Discoloration, typically a darkening to a yellow or brown hue, is a common indicator of thermal degradation in aromatic amines. This is often due to oxidation when the compound is exposed to air, light, and heat. The oxidation process can lead to the formation of colored impurities. To mitigate this, ensure your experiments are conducted under an inert atmosphere, such as nitrogen or argon, and protect your samples from light.
Q2: What is the expected thermal decomposition temperature for a standard this compound derivative?
A2: While the exact decomposition temperature can vary significantly based on the specific substituents, a qualitative expectation can be derived from the analysis of analogous aromatic compounds. The decomposition of this compound derivatives is anticipated to occur in multiple stages, primarily involving the cleavage of bonds within the functional groups and eventually the breakdown of the aromatic structure at higher temperatures. For a precise determination, Thermogravimetric Analysis (TGA) is the recommended technique.[1]
Q3: Can I improve the thermal stability of my this compound derivative without chemically modifying it?
A3: Yes, the use of antioxidant additives can enhance thermal stability. Aromatic amines themselves act as antioxidants, but their efficacy can be boosted by creating a synergistic blend with other stabilizers, such as hindered phenols or phosphites.[2] These blends can offer superior protection against thermal degradation compared to using a single component.
Q4: What are the key structural features that influence the thermal stability of this compound derivatives?
A4: The thermal stability is significantly influenced by the nature and position of substituents on the aromatic rings. Generally, electron-donating groups can increase the electron density on the aromatic ring, which may affect the bond dissociation energies. Conversely, electron-withdrawing groups can also impact stability.[3] Furthermore, steric hindrance around the amine nitrogen can play a crucial role in preventing intermolecular reactions that lead to degradation.[4]
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental problems.
Guide 1: Inconsistent TGA Results
Problem: You are observing significant variations in the onset of decomposition temperature (Tonset) for the same this compound derivative across different TGA runs.
Possible Causes & Solutions:
-
Sample Purity: Impurities can act as catalysts for decomposition.
-
Solution: Ensure the highest possible purity of your sample. Recrystallize or chromatograph your compound if necessary.
-
-
Heating Rate: Faster heating rates can shift the Tonset to higher temperatures.
-
Solution: Use a consistent and preferably slower heating rate (e.g., 10°C/min) for all your experiments to ensure thermal equilibrium and better resolution of thermal events.[1]
-
-
Sample Mass and Packing: Variations in sample mass and how it's packed in the crucible can affect heat transfer.
-
Solution: Use a consistent sample mass (e.g., 5-10 mg) and ensure it is evenly distributed at the bottom of the crucible.[1]
-
-
Atmosphere Control: The presence of oxygen can lead to thermo-oxidative degradation, which occurs at lower temperatures than thermal decomposition in an inert atmosphere.
-
Solution: Ensure a consistent and high-purity inert gas flow (e.g., nitrogen or argon at 20-50 mL/min) throughout the experiment.[1]
-
Guide 2: Unexpected Endotherms or Exotherms in DSC Analysis
Problem: Your DSC thermogram shows thermal events (peaks) that you cannot attribute to melting or decomposition.
Possible Causes & Solutions:
-
Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with a unique melting point and thermal behavior.
-
Solution: Perform a heat-cool-heat cycle in your DSC experiment. The first heating run will erase the sample's thermal history, and subsequent runs should show the behavior of a single, consistent polymorphic form.
-
-
Phase Transitions: The unexpected peaks could represent solid-solid phase transitions before melting.
-
Solution: Correlate your DSC data with TGA to see if there is a corresponding mass loss. If not, the event is likely a phase transition.
-
-
Reaction with Crucible Material: At high temperatures, some compounds can react with the crucible material.
-
Solution: Use an inert crucible material such as alumina or platinum. If you suspect a reaction, try a different type of crucible for a comparative run.
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key analytical techniques used to assess the thermal stability of this compound derivatives.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a this compound derivative.
Materials:
-
High-purity this compound derivative (powdered)
-
TGA instrument
-
Inert TGA crucibles (alumina or platinum)
-
High-purity nitrogen or argon gas
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered for uniform heating.
-
Instrument Setup:
-
Tare the TGA balance.
-
Accurately weigh 5-10 mg of the sample into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, phase transitions, and the oxidative stability of a this compound derivative.
Materials:
-
High-purity this compound derivative
-
DSC instrument
-
Hermetic aluminum DSC pans and lids
-
High-purity nitrogen or oxygen gas
Procedure:
-
Sample Preparation: Accurately weigh 5-15 mg of the sample into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Experimental Parameters (for melting and phase transitions):
-
Purge Gas: Nitrogen at 20 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point.
-
Perform a heat-cool-heat cycle at a rate of 10-20°C/min to erase thermal history. For example, heat from 25°C to 200°C, cool to 25°C, and then reheat to 200°C. Data is typically collected during the second heating scan.
-
-
-
Experimental Parameters (for oxidative stability):
-
Purge Gas: Initially nitrogen, then switch to oxygen.
-
Temperature Program:
-
Heat the sample to a desired isothermal temperature under nitrogen.
-
Once the temperature is stable, switch the purge gas to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This is the Oxidative Induction Time (OIT).
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point from the onset of the melting endotherm.
-
Identify other phase transitions (endothermic or exothermic peaks).
-
For oxidative stability, determine the OIT from the DSC curve.
-
Data Presentation
The following table presents hypothetical TGA data for this compound and two of its derivatives to illustrate the effects of substituents on thermal stability. This data is based on the general principles of structure-activity relationships for aromatic amines.
| Compound | Substituent | Tonset (°C) | Tmax (°C) (Major Decomposition) | Residual Mass at 800°C (%) |
| This compound | None | ~300 | ~350 | ~15 |
| Derivative A | Electron-Donating Group (e.g., -OCH3) | ~310 | ~365 | ~18 |
| Derivative B | Sterically Hindering Group (e.g., -C(CH3)3) | ~325 | ~380 | ~20 |
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A typical experimental workflow for improving the thermal stability of this compound derivatives.
Caption: Key molecular factors influencing the thermal stability of diarylamine derivatives.
References
- Shah, R., Poon, J.-F., & Haidasz, E. A. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. The Journal of Organic Chemistry.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
- KIM, S., CARROLL, F. I., & LEE, Y.-S. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- Hemvichian, K., & Ishida, H. (2002).
- Liu, Y., Zhang, H., Wang, M., Liao, C., & Zhang, J. (2012). Thermal degradation behavior and mechanism of polybenzoxazine based on bisphenol-S and methylamine. Journal of Thermal Analysis and Calorimetry.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- T,C&A Lab. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
- LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Chemistry LibreTexts.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- JOVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
- Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
- Universal Lab. (2024, June 26). DSC vs TGA analysis.
- Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- ResearchGate. (n.d.). How to interpret the TGA and DSC analysis?
- Chemistry For Everyone. (2025, June 17). How Does DSC Complement Thermogravimetric Analysis (TGA)? [Video]. YouTube.
- Marzouk, A., et al. (2022). Exploring the synergistic effects of essential oil and plant extract combinations to extend the shelf life and the sensory acceptance of meat products: multi-antioxidant systems. Journal of Food Science and Technology.
- Liu, R. H., & Rui, H. L. (2011). Synergistic, Additive, and Antagonistic Effects of Food Mixtures on Total Antioxidant Capacities. Journal of Agricultural and Food Chemistry.
- PubMed. (2010). Evaluation of synergistic antioxidant potential of complex mixtures using oxygen radical absorbance capacity (ORAC) and electron paramagnetic resonance (EPR).
- PubMed. (2022). Effect of synthetic and aromatic amine antioxidants on oxidation stability, performance, and emission analysis of waste cooking oil biodiesel.
- ResearchGate. (n.d.). Evaluation of Synergistic Antioxidant Potential of Complex Mixtures Using Oxygen Radical Absorbance Capacity (ORAC) and Electron Paramagnetic Resonance (EPR).
- Hooper, A. R., & Burns, A. S. (2022). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. ACS Medicinal Chemistry Letters.
- MDPI. (n.d.).
- Williams, D. E., & Le, P. A. (2022).
- ACS Publications. (2024).
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- PubMed. (n.d.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1).
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Technical Support Center: Optimization of Annealing Temperature for Di-m-tolylamine (DmTA) Films
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Di-m-tolylamine (DmTA) films. This document is designed for researchers, scientists, and engineers working on organic electronic devices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental processes effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during the thermal annealing of DmTA films.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding DmTA and the critical role of thermal annealing.
Q1: What is this compound (DmTA) and where is it used?
This compound (DmTA), also known as 3,3'-Dimethyldiphenylamine, is an organic small molecule.[1][2] Due to its electronic properties, it is often investigated for use as a hole transport material (HTM) or as a host material in the emissive layer of organic light-emitting diodes (OLEDs) and as a component in organic solar cells (OSCs).[3][4][5] The performance of devices incorporating DmTA is highly dependent on the quality and morphology of the thin film, which is why post-deposition processing is crucial.
Q2: Why is thermal annealing a critical step for DmTA and other organic semiconductor films?
Thermal annealing is a heat treatment process that involves heating the material to a specific temperature and then cooling it down.[6] For organic semiconductor films like DmTA, this is not merely a "baking" step; it is a critical process for microstructural refinement. When films are first deposited (e.g., by vacuum evaporation or spin-coating), the molecules may be in a disordered, or amorphous, state with suboptimal packing.
The primary purposes of annealing are:
-
Improved Molecular Ordering: The applied thermal energy allows DmTA molecules to overcome kinetic barriers and rearrange into more thermodynamically stable, ordered structures. This can lead to enhanced crystallinity.[7][8]
-
Increased Grain Size: Annealing can promote the growth of larger crystalline grains within the film. This reduces the density of grain boundaries, which often act as traps for charge carriers, thereby improving charge transport.[7][9][10]
-
Removal of Residual Solvent/Impurities: For solution-processed films, annealing helps to drive off any remaining solvent molecules trapped within the film, which can otherwise impair device performance and stability.
-
Enhanced Interfacial Contact: Annealing can improve the physical and electronic contact between the DmTA layer and adjacent layers (e.g., the electrode or the active layer), which is crucial for efficient charge injection and extraction.[11][12]
Ultimately, a well-optimized annealing process leads to organic electronic devices with higher efficiency, better stability, and more consistent performance.
Section 2: Annealing Optimization: Principles & Protocol
Optimizing the annealing temperature is a balancing act. Too low a temperature will not provide enough energy for molecular rearrangement, while too high a temperature can cause film degradation, dewetting, or the formation of undesirable morphologies.[13][14]
Q3: What is the general experimental workflow for optimizing the annealing temperature of DmTA films?
The optimization process is systematic. A temperature gradient study is performed where multiple identical samples are annealed at different temperatures, followed by a thorough characterization to identify the optimal condition.
Experimental Protocol: Temperature Gradient Study
-
Substrate Preparation: Thoroughly clean a set of identical substrates (e.g., ITO-coated glass) to remove organic and inorganic contaminants. A standard procedure includes sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.[15]
-
Film Deposition: Deposit DmTA films onto all cleaned substrates under identical conditions (e.g., deposition rate, vacuum pressure, film thickness) to ensure consistency.
-
Annealing:
-
Use a calibrated hotplate or vacuum oven.
-
Anneal each sample at a different temperature for a fixed duration (e.g., 10 minutes). A typical starting range for small molecules like DmTA could be 60°C to 140°C, in 20°C increments.
-
It is crucial to perform annealing in a controlled environment (e.g., a nitrogen-filled glovebox) to prevent oxidation or moisture-induced degradation.
-
-
Characterization:
-
Morphological Analysis: Use Atomic Force Microscopy (AFM) to analyze surface roughness and grain structure. Use Scanning Electron Microscopy (SEM) to check for cracks or pinholes.[9]
-
Structural Analysis: Use X-ray Diffraction (XRD) to assess the film's crystallinity. An increase in peak intensity or a decrease in peak width suggests improved crystalline order.[10]
-
Optical Analysis: Use UV-Visible (UV-Vis) spectroscopy to check for changes in the absorption spectrum, which can indicate molecular aggregation or degradation.
-
-
Device Fabrication and Testing: Fabricate complete devices (e.g., OLEDs) using the films annealed at different temperatures. Measure key performance metrics like current density-voltage (J-V) characteristics, external quantum efficiency (EQE), and charge carrier mobility.
-
Data Correlation: Correlate the physical film properties (from step 4) with the device performance metrics (from step 5) to determine the temperature that yields the best overall results.
Section 3: Troubleshooting Guide (Q&A)
This section tackles common problems encountered during the annealing process.
Q4: My DmTA film is peeling or delaminating from the substrate after annealing. What is the cause and solution?
Cause: Poor adhesion is the primary cause of delamination.[15][16] This can be triggered by several factors during annealing:
-
High Internal Stress: As the film crystallizes and reorganizes, internal stresses can build up. If this stress exceeds the adhesive force between the film and the substrate, delamination occurs. This is often exacerbated by a large mismatch in the coefficient of thermal expansion (CTE) between the DmTA film and the substrate.[15]
-
Substrate Contamination: The most common cause of poor adhesion is an improperly cleaned substrate. Even a monolayer of organic residue or moisture can drastically weaken the film-substrate bond.[16][17]
-
Excessive Temperature: Annealing at a temperature that is too high can induce significant stress or even cause the material at the interface to degrade, weakening the bond.
Solution:
-
Verify Substrate Cleaning: Re-evaluate your substrate cleaning protocol. A water contact angle test is a quick way to check for surface cleanliness; a clean, hydrophilic surface will cause a water droplet to spread out.[17] Consider adding an in-situ plasma or ion cleaning step just before deposition.[17]
-
Optimize Annealing Ramp Rates: Instead of placing the sample directly on a preheated hotplate, try ramping the temperature up and down slowly. This can help to minimize thermal shock and reduce stress buildup.
-
Use Adhesion-Promoting Layers: In some cases, a very thin intermediate layer (e.g., a self-assembled monolayer or a thin layer of MoO₃) can be deposited on the substrate to improve its surface energy and promote better adhesion of the DmTA film.[15]
-
Lower the Annealing Temperature: You may be annealing at too high a temperature. Analyze your temperature gradient study to see if delamination occurs only above a certain threshold.
Q5: The surface of my annealed DmTA film shows pinholes and cracks. How can I achieve a smooth, continuous film?
Cause:
-
Dewetting: If the annealing temperature is too high (approaching or exceeding the material's glass transition or melting temperature), the film can lose its continuity and "bead up" on the surface, a process known as dewetting.
-
Solvent Eruption: In solution-processed films, rapid heating can cause trapped solvent to vaporize and erupt violently, leaving behind pinholes.[15]
-
Stress-Induced Cracking: As mentioned above, high internal stress can lead to cracking if the film is brittle.[15]
Solution:
-
Reduce Annealing Temperature: This is the most direct solution. Pinholes and cracks are often signs of overheating.
-
Slower Heating/Two-Step Annealing: For solution-processed films, use a two-step annealing process. First, a low-temperature step (e.g., 60-70°C) to gently drive off residual solvent, followed by a higher-temperature step for morphological rearrangement.
-
Optimize Deposition Conditions: A film that is rough or non-uniform to begin with is more likely to develop defects during annealing. Ensure your deposition process is stable and optimized.
Q6: The hole mobility of my DmTA layer is low and inconsistent across devices. How can I use annealing to improve this?
Cause: Low and inconsistent mobility is directly linked to the film's microstructure.
-
Amorphous Nature: An under-annealed film will be largely amorphous, with molecules in disordered arrangements that hinder efficient charge hopping between them.
-
High Density of Grain Boundaries: Even in a crystalline film, a high density of small grains means that charge carriers must cross many grain boundaries, which act as energetic barriers or traps.[7]
-
Inconsistent Annealing: Non-uniform heating across the substrate or variations in temperature between runs will lead to different microstructures and, therefore, inconsistent mobility.
Solution:
-
Systematic Temperature Optimization: The key is to find the "sweet spot." As annealing temperature increases from room temperature, mobility generally increases as the film becomes more ordered.[8][18] However, beyond an optimal point, mobility may decrease again due to film degradation or dewetting.[7] Your temperature gradient study is essential here.
-
Increase Annealing Duration: For some materials, a longer annealing time at a moderate temperature can be more effective at promoting large grain growth than a short time at a high temperature. Experiment with annealing times (e.g., 5 min, 15 min, 30 min) at the presumed optimal temperature.
-
Ensure Uniform Heating: Use a high-quality, calibrated hotplate with uniform temperature distribution. For research-scale work, placing the substrate on a larger metal block can help buffer temperature fluctuations and ensure uniformity.
Section 4: Data Summary & Characterization
Q7: How do I interpret the characterization data from my annealing study?
The table below summarizes the expected trends. The goal is to find the "Optimal Annealing" window where the positive effects on morphology and electrical properties are maximized without inducing degradation.
| Annealing Condition | Film Morphology (AFM/SEM) | Crystallinity (XRD) | Electrical Properties (Mobility) | Potential Issues |
| As-Deposited (No Anneal) | Smooth, but potentially featureless or with very small grains. Amorphous surface. | Broad, low-intensity peaks or no peaks, indicating an amorphous or poorly ordered structure. | Low and often inconsistent. | High density of charge traps, poor charge transport. |
| Under-Annealed (Too Low Tₐ) | Slight increase in grain size and surface roughness compared to as-deposited. | Minor sharpening of diffraction peaks, indicating the onset of crystallization. | Modest improvement over as-deposited, but still suboptimal. | Incomplete solvent removal, insufficient molecular ordering. |
| Optimal Annealing | Well-defined, larger grains with good surface coverage. Moderate, uniform roughness.[9] | Sharp, high-intensity diffraction peaks, indicating good crystalline order.[7][10] | Reaches a maximum value; consistent across samples.[8] | - |
| Over-Annealed (Too High Tₐ) | Very large, isolated grains; evidence of dewetting, pinholes, or cracks.[15] | Peak intensity may decrease due to film degradation or reorientation. | Sharp decrease; high variability.[7] | Film delamination, thermal degradation of DmTA, poor device yield.[13] |
References
- Wang, X., et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. MRS Advances, 1(19), 1325-1330. [Link]
- Wang, X., et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films.
- MRS Advances. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. Cambridge University Press. [Link]
- Walbrun, Z. S., & Wong, C. Y. (2023). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. Optica Publishing Group. [Link]
- Chen, W., et al. (2020). Influence of annealing temperature of nickel oxide as hole transport layer applied for inverted perovskite solar cells.
- Liu, Y., et al. (2021). Prolonged Annealing Improves Hole Transport of Silicon Heterojunction Solar Cells.
- Society of Vacuum Coaters. Troubleshooting for Thin Film Deposition Processes. [Link]
- Li, Y., et al. (2021). Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. National Institutes of Health (NIH). [Link]
- Ullah, H., et al. (2024).
- Semantic Scholar. (2024).
- Barrows, F. P., et al. (2017). Effect of Annealing Temperature on Film Morphology of Organic-Inorganic Hybrid Perovskite Solid-State Solar Cells.
- Denton Vacuum. (2023). 5 Challenges in Thin Film Manufacturing and How to Overcome Them. [Link]
- Acyr. (2024). Five Challenges in Thin Film Deposition and How to Solve Them. [Link]
- Juodkazis, S., et al. (2011). Laser annealing of thin organic films.
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- ResearchGate. (2022).
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- Su, Y.-C., et al. (2022). The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. MDPI. [Link]
- Ronsin, O. J. J., et al. (2023). Phase field simulations of thermal annealing for all-small molecule organic solar cells. RSC Publishing. [Link]
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- PubMed Central. (2022).
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Preventing phase segregation in Di-m-tolylamine blend films
Here is the technical support center for preventing phase segregation in Di-m-tolylamine blend films.
A Senior Application Scientist's Guide to Preventing Phase Segregation
Welcome to the technical support guide for this compound (DTA) blend films. This resource is designed for researchers, scientists, and engineers encountering challenges with film morphology and device performance. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental processes effectively. Phase segregation is a common but controllable challenge, and understanding its drivers is the key to achieving homogenous, high-performance films.
The Fundamentals: Why Does Phase Segregation Occur?
Phase segregation in thin films is a process driven by thermodynamics and kinetics, where the components of a blend separate to minimize the system's free energy. In DTA blends, this is often a blend of DTA (a small molecule) and a polymer binder. The structure and properties of these films are governed by the interplay between phase separation and surface segregation, which are influenced by polymer-surface interactions.[1]
Several key factors are at play:
-
Intermolecular Interactions: The compatibility between DTA and the polymer binder is paramount. Favorable interactions (like hydrogen bonding or π-π stacking) promote a mixed state.[2] Conversely, if the components have weak interactions or are inherently immiscible, they will tend to separate. Arylamines, like DTA, can participate in hydrogen bonding, which can be leveraged to improve miscibility.[3]
-
Solvent Evaporation Kinetics: The process of spin-coating is a non-equilibrium state. The rate at which the solvent evaporates is a critical factor influencing the final film morphology.[4] Rapid evaporation can "freeze" the blend in a metastable, mixed state, while slow evaporation allows time for the components to diffuse and form separate domains.[5][6]
-
Thermal Energy (Annealing): Post-deposition annealing provides thermal energy that increases molecular mobility.[7][8] This can either be beneficial, allowing for the refinement of morphology and improved crystallinity, or detrimental, providing the energy needed for thermodynamically favored phase segregation to occur.[9][10][11]
-
Surface Energy: Interactions between the blend components and the substrate/air interface can drive vertical phase separation.[12][13] One component may preferentially migrate to the substrate or the surface to minimize interfacial energy, leading to a stratified structure.
Below is a logical workflow for diagnosing and addressing phase segregation.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that researchers commonly face during their experiments.
Q1: My spin-coated DTA blend film appears hazy or opaque immediately after deposition. What is the likely cause and how can I fix it?
A1: Haze or opacity is a strong indicator of macroscopic phase segregation, where the domain sizes are large enough to scatter visible light. The most common culprit is a slow solvent evaporation rate, which allows the blend components sufficient time to de-mix.
Primary Cause: Unfavorable Solvent Evaporation Dynamics.
The properties of the solvent, such as boiling point and vapor pressure, have a significant impact on film morphology and roughness.[14] Solvents that evaporate slowly can lead to a smoother surface but also provide a window for phase separation to occur.[14]
Recommended Solutions:
-
Increase Spin Speed: A higher spin speed increases the shear forces and the airflow over the substrate, leading to a faster evaporation rate. This can kinetically trap the components in a more homogenous, mixed state.
-
Change the Solvent: Switch to a solvent with a lower boiling point and higher vapor pressure. For instance, if you are using chlorobenzene, consider trying chloroform or dichloromethane.
-
Use a Solvent Blend: A mixture of a "good" solvent (which dissolves both components well) and a "poor" solvent with a higher evaporation rate can be effective. The rapid removal of the poor solvent can quickly increase the solution viscosity, locking in the morphology.
The diagram below illustrates how solvent evaporation rate influences the final film structure.
Q2: My film looks fine after spin-coating, but after thermal annealing, AFM shows distinct domain formation. How do I optimize my annealing process?
A2: This indicates that the as-cast film is in a kinetically trapped, non-equilibrium state. The thermal energy supplied during annealing provides the molecular mobility necessary for the system to move towards its thermodynamically favorable, phase-separated state. The goal is to find an annealing window that improves film properties (e.g., crystallinity, charge transport) without inducing large-scale segregation.
Primary Cause: Excessive Thermal Energy Driving De-mixing.
Recommended Solutions:
-
Lower the Annealing Temperature: Perform an annealing temperature series. Start below the glass transition temperature (Tg) of the polymer binder and incrementally increase it. The goal is to find a temperature that improves molecular ordering without initiating large-scale diffusion and segregation.[8]
-
Reduce Annealing Time: At a given temperature, prolonged annealing provides more time for phase separation. Experiment with shorter annealing times (e.g., 1-10 minutes). For some polymers, an annealing time of only 1 minute can be sufficient to improve solvent resistance and stability.[7][8]
-
Implement Solvent Vapor Annealing (SVA): Instead of thermal annealing, consider SVA. Exposing the film to a saturated vapor of a specific solvent can gently plasticize the film, promoting local molecular rearrangement and crystallinity without the large-scale mobility that high temperatures can induce.
| Parameter | Recommendation | Rationale |
| Annealing Temperature | Start below polymer Tg; increase in 10-15°C increments. | Provides enough energy for local ordering but limits long-range diffusion that leads to segregation. |
| Annealing Time | Test short durations (1, 5, 10, 20 min). | Minimizes the time available for de-mixing to occur, especially at higher temperatures.[7] |
| Atmosphere | Inert (e.g., Nitrogen, Argon). | Prevents oxidative degradation of the DTA and polymer at elevated temperatures. |
Q3: Device performance is inconsistent. Could vertical phase separation be the cause?
A3: Absolutely. Inconsistent device performance, especially in structures like Organic Field-Effect Transistors (OFETs), is a classic symptom of uncontrolled vertical phase separation.[12][13] This is where the DTA and polymer form layers parallel to the substrate. If the insulating polymer phase accumulates at the semiconductor/dielectric interface, it can severely hinder charge injection and transport, leading to poor and variable device characteristics.[15]
Primary Cause: Interfacial Energy Mismatch.
The components of the blend will arrange themselves to minimize the overall free energy, which includes the interfacial energies with the substrate and the air. If the polymer has a lower surface energy, it may migrate to the air interface, while the component with a more favorable interaction with the substrate will accumulate there.
Recommended Solutions & Verification:
-
Substrate Surface Modification: Modify the substrate (e.g., SiO2) with a self-assembled monolayer (SAM) like HMDS or OTS. This changes the surface energy and can influence which component of the blend preferentially segregates to the interface, potentially forcing the desired semiconducting DTA layer to form at the dielectric.
-
Control Solvent Evaporation: A slower evaporation rate can sometimes promote the desired stratification if the thermodynamics are favorable.[6] This is a delicate balance, as it can also promote lateral segregation.
-
Characterization: Verifying vertical phase separation is more complex than lateral segregation. Techniques like Grazing-Incidence X-ray Diffraction (GIXD) can provide information about the crystal orientation and phase distribution as a function of depth.[16]
Q4: I've tried optimizing processing conditions, but my DTA/polymer system seems inherently immiscible. Are there any formulation-based solutions?
A4: Yes. When processing conditions alone are insufficient, the problem lies in the fundamental thermodynamics of the blend. In this case, introducing a third component—a compatibilizer—can be highly effective.
Primary Cause: High Flory-Huggins interaction parameter (χ), indicating poor miscibility.
Recommended Solution: Use a Compatibilizer
A block copolymer consisting of segments that are chemically similar to DTA and the matrix polymer can act as a surfactant. It preferentially locates at the interface between the two phases, reducing interfacial tension and stabilizing the blend against coalescence.[17] This suppresses the formation of large-scale surface patterns and results in much smaller, more finely dispersed domains.[17]
Key Experimental Protocols
Protocol 1: Characterization of Film Morphology via Atomic Force Microscopy (AFM)
This protocol outlines the standard procedure for evaluating the surface topography and phase distribution of your DTA blend films.
-
Sample Preparation:
-
Fabricate films on clean, flat substrates (e.g., silicon wafers).
-
Ensure the sample is securely mounted on the AFM sample puck using double-sided tape or epoxy.
-
Allow the sample to thermally equilibrate with the instrument environment for at least 15 minutes.
-
-
Cantilever Selection:
-
For standard topography, use a standard silicon tapping mode cantilever (resonant frequency ~300 kHz).
-
For phase imaging to distinguish between DTA-rich and polymer-rich domains, ensure the cantilever is sensitive to changes in material properties.
-
-
Imaging Parameters:
-
Mode: Use Tapping Mode (or AC mode) to minimize sample damage.
-
Scan Size: Begin with a large scan size (e.g., 20 µm x 20 µm) to get a representative overview of the surface. Then, zoom into areas of interest with smaller scans (e.g., 2 µm x 2 µm).
-
Scan Rate: Start with a scan rate of ~1 Hz. This can be adjusted based on image quality.
-
Setpoint: Engage the tip on the surface and adjust the setpoint to be a high percentage (e.g., 80-90%) of the free air amplitude to ensure gentle tapping.
-
-
Data Acquisition:
-
Simultaneously capture Height, Amplitude, and Phase data channels.
-
Height data provides the topography (roughness, domain size).
-
Phase data provides information on the material properties. Differences in phase signal often correspond to the different components of the blend.[18]
-
-
Analysis:
-
Use the AFM software to perform a plane-fit or flattening operation to correct for sample tilt.
-
Calculate the root-mean-square (RMS) roughness from the height data.
-
Analyze the phase image to identify the size, shape, and distribution of segregated domains.
-
References
- Title: Phase segregation in polymer thin films: Elucidations by X-ray and scanning force microscopy Source: EPL (Europhysics Letters) URL:[Link]
- Title: Influence of evaporation on the morphology of a thin film of a partially miscible binary mixture Source: ORBi (Open Repository and Bibliography) URL:[Link]
- Title: (PDF)
- Title: Vertical Phase Separation in Blended Organic Semiconducting Films and Impact on Their Electrical and Direct X-Ray Detection Properties Source: ICMAB-CSIC URL:[Link]
- Title: Vertical Phase Separation in Blended Organic Semiconducting Films and Impact on Their Electrical and Direct X‐Ray Detection Properties Source: Sílice (CSIC) URL:[Link]
- Title: The Critical Role of Solvent Evaporation on the Roughness of Spin-Cast Polymer Films Source: ResearchG
- Title: The Influence of the Solvent Evaporation Rate on the Phase Separation and Electrical Performances of Soluble Acene-Polymer Blend Semiconductors Source: ResearchG
- Title: Modeling solvent evaporation during thin film formation in phase separating polymer mixtures Source: Oak Ridge National Labor
- Title: Modeling Solvent Evaporation During Thin Film Formation in Phase Separating Polymer Mixtures Source: PubMed URL:[Link]
- Title: Phase-Separation-Induced Surface Patterns in Thin Polymer Blend Films Source: University of Washington URL:[Link]
- Title: Thin film Characterization Techniques Source: SlideShare URL:[Link]
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- Title: Phase Separation of P3HT/PMMA Blend Film for Forming Semiconducting and Dielectric Layers in Organic Thin-Film Transistors for High-Sensitivity NO2 Detection Source: PubMed URL:[Link]
- Title: Semiconducting/insulating polymer blends with dual phase separation for organic field-effect transistors Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]
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- Title: Morphology-Dependent Excited-State Dynamics of Squaraine Thin Films during Thermal Annealing Source: ResearchG
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Technical Support Center: Strategies to Improve the Solubility of Di-m-tolylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge: the poor aqueous solubility of Di-m-tolylamine derivatives. As a class of compounds with significant potential in materials science and pharmacology, overcoming solubility hurdles is paramount to unlocking their full utility. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with these challenging compounds.
Q1: Why are my this compound derivatives consistently showing poor solubility in aqueous media?
A: The solubility challenge is rooted in the inherent molecular structure of this compound. The two tolyl (methylbenzene) groups are large, non-polar, and hydrophobic. This aromatic character dominates the molecule, making it energetically unfavorable for it to interact with polar water molecules. Water molecules are tightly associated through a strong hydrogen-bonding network. The non-polar surface of your derivative cannot participate in this network, leading to self-aggregation and precipitation from aqueous solutions. While the central nitrogen atom provides a site for some polarity, its influence is often insufficient to overcome the hydrophobicity of the two large aromatic rings.
Q2: I'm just starting. What is the most straightforward first step to try and solubilize my weakly basic derivative?
A: For weakly basic compounds like most this compound derivatives, the most direct and often successful initial strategy is salt formation .[1][2] By reacting the basic nitrogen atom with a pharmaceutically acceptable acid, you can form an ionized salt. This ionic form is significantly more polar than the neutral "free base" and can interact much more favorably with water, leading to a dramatic increase in aqueous solubility.[3] The selection of the acid (counterion) is critical and should be guided by the pKa of your derivative.[2]
Q3: What are the main categories of solubility enhancement techniques I should be aware of?
A: The strategies can be broadly grouped into three categories:
-
Chemical Modifications: These involve altering the molecule itself to be more soluble. This includes salt formation and the prodrug approach.[4][5]
-
Physical Modifications: These techniques modify the solid-state properties of the compound without changing its chemical structure. Key examples include particle size reduction (micronization and nanosuspension), and solid-state engineering to create co-crystals or amorphous solid dispersions.[5][6]
-
Formulation-Based Approaches: This involves the use of excipients to help solubilize the compound. This is a vast category that includes complexation with cyclodextrins, the use of co-solvents and surfactants, and lipid-based formulations.[7][8][9]
Q4: With so many options, how do I select the right strategy for my specific this compound derivative?
A: The optimal strategy depends on the specific physicochemical properties of your molecule and your end goal (e.g., an in-vitro assay vs. a final oral dosage form). A systematic approach is crucial.[10] The decision-making process below can guide your selection.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, actionable guides for the most effective solubility enhancement strategies.
Guide 1: Salt Formation for Weakly Basic Derivatives
Issue: My this compound derivative is a weakly basic free base that precipitates in neutral aqueous buffers.
Underlying Principle (Causality): Salt formation increases aqueous solubility by converting a neutral, poorly soluble molecule into a more polar, water-soluble ionic species.[3] The success of this strategy hinges on the pKa difference (ΔpKa) between the drug and the counterion. For a stable salt to form, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the conjugate acid of your basic derivative.[2][11]
Experimental Protocol: Salt Screening
This protocol outlines a small-scale screening process to identify viable salt forms.
-
Preparation:
-
Dissolve a known amount (e.g., 50 mg) of your this compound derivative free base in a suitable organic solvent (e.g., acetone, ethanol, or ethyl acetate) to create a concentrated stock solution.
-
Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.
-
-
Screening:
-
In separate small vials, add a fixed volume of your derivative's solution.
-
To each vial, add an equimolar amount of one of the acid solutions dropwise while stirring.
-
Observe for immediate precipitation. A crystalline precipitate is a positive indicator of salt formation. An oily substance may indicate a less stable salt or an incomplete reaction.
-
-
Isolation and Characterization:
-
If a precipitate forms, cool the mixture to maximize yield and then isolate the solid by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Crucial Validation: Characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) to confirm a new, sharp melting point different from the free base, and Powder X-ray Diffraction (PXRD) to confirm a new crystalline structure.
-
-
Solubility Assessment:
-
Measure the equilibrium solubility of the most promising salt forms in your target aqueous medium (e.g., water, pH 7.4 buffer) and compare it to the free base.
-
Troubleshooting:
-
No precipitate forms: The ΔpKa rule may not be met, or the resulting salt is highly soluble in the chosen organic solvent. Try a less polar solvent or slowly add an anti-solvent (like hexane) to induce precipitation.
-
The salt is hygroscopic (absorbs moisture): This is a common issue with highly soluble salts, especially hydrochlorides.[2] It can lead to handling and stability problems. Screen for other counterions (e.g., sulfonates, tosylates) which often form less hygroscopic, stable crystalline salts.[12]
-
The salt converts back to the free base in solution: This phenomenon, known as disproportionation, can occur if the pH of the solution is high enough to deprotonate the salt.[12] This is a risk for salts of very weak bases. Ensure the pH of your final formulation buffer is sufficiently acidic to keep the salt ionized.
Guide 2: Co-crystallization for Neutral or Problematic Derivatives
Issue: My derivative is neutral (non-ionizable), or its salt forms are unstable and amorphous.
Underlying Principle (Causality): Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a neutral "coformer" are held together in the crystal lattice by non-covalent interactions, primarily hydrogen bonding.[13][14] A highly soluble coformer can effectively create a new solid form with its own unique, and often much higher, aqueous solubility and dissolution rate compared to the pure API.[15][16] This is an excellent alternative when salt formation is not an option.[13]
Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding
This solvent-minimal approach is efficient for rapid screening.[17]
-
Coformer Selection:
-
Choose a library of pharmaceutically acceptable coformers. Good candidates are molecules with hydrogen bond donors/acceptors (e.g., carboxylic acids like succinic acid, amides like nicotinamide, or sugars like mannitol).[16]
-
-
Grinding Procedure:
-
Place a small amount of your derivative (e.g., 20-30 mg) and a stoichiometric amount (e.g., 1:1 molar ratio) of a coformer into a mortar or a ball mill vial.
-
Add a very small volume (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol). The solvent acts as a catalyst for molecular rearrangement.
-
Grind the mixture manually with a pestle for 15-20 minutes or mechanically in a ball mill according to the manufacturer's instructions.
-
-
Characterization and Validation:
-
The primary method for confirming co-crystal formation is Powder X-ray Diffraction (PXRD) . The resulting powder should exhibit a unique diffraction pattern different from the starting materials or a simple physical mixture.
-
Use DSC to identify a new, single melting point, which is typically between the melting points of the API and the coformer.
-
-
Solubility and Dissolution Testing:
-
Perform kinetic solubility or intrinsic dissolution rate studies on the confirmed co-crystals to quantify the improvement over the pure derivative.
-
Caption: A typical workflow for co-crystal screening.
Guide 3: Formulation with Cyclodextrins
Issue: I need to solubilize my highly hydrophobic derivative for an in vitro experiment or an early-stage parenteral formulation.
Underlying Principle (Causality): Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut).[18] They have a hydrophilic exterior, making them water-soluble, and a hydrophobic interior cavity. Hydrophobic molecules, like this compound derivatives, can be encapsulated within this cavity, forming a water-soluble "inclusion complex".[19][20] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[10][21] Chemically modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and reduced toxicity.[18][21]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses the co-precipitation method, which is common at the lab scale.[10]
-
Cyclodextrin Selection:
-
Beta-cyclodextrin (β-CD) and its derivatives like HP-β-CD are most common due to their cavity size being suitable for aromatic compounds.[10] HP-β-CD is often preferred for its higher aqueous solubility.
-
-
Complex Formation:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Separately, dissolve your this compound derivative in a minimal amount of a water-miscible organic solvent (e.g., ethanol or methanol).
-
Slowly add the drug solution to the stirring cyclodextrin solution. A 1:1 molar ratio is a good starting point.
-
Stir the resulting mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation.
-
-
Isolation (Optional, for solid complex):
-
To obtain a solid powder, the solution can be freeze-dried (lyophilized).[10] This removes the water and solvent, leaving a solid powder of the drug-cyclodextrin complex.
-
-
Validation and Solubility Measurement:
-
For the solution, filter it through a 0.22 µm filter to remove any un-complexed, precipitated drug. Analyze the filtrate via HPLC to determine the concentration of the solubilized drug.
-
Phase-solubility studies, where the concentration of the drug is measured against increasing concentrations of cyclodextrin, can be performed to determine the complexation efficiency.
-
Troubleshooting:
-
Solubility enhancement is minimal: The cavity size may not be optimal for your specific derivative, or steric hindrance prevents efficient complexation. Try a different cyclodextrin (e.g., γ-CD for larger derivatives).
-
Precipitation occurs upon dilution: The complex is in equilibrium with the free drug and cyclodextrin.[10] Upon significant dilution, the complex can dissociate, releasing the poorly soluble drug. Ensure the final concentration of cyclodextrin in your experiment is sufficient to maintain solubility.
Summary of Key Strategies
The table below provides a comparative overview to aid in your decision-making process.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Best Suited For... |
| Salt Formation | Converts neutral molecule to a more polar, soluble ion.[3] | Simple, high solubility increase, well-established regulatory path. | Only for ionizable drugs; can have hygroscopicity or stability issues.[2] | Weakly basic this compound derivatives intended for oral or parenteral routes. |
| Co-crystallization | Forms a new crystalline solid with a soluble coformer.[13] | Applicable to neutral compounds, highly tunable properties, stable crystalline form.[16] | Coformer selection can be challenging; potential for conversion in solution. | Neutral derivatives or when salts are unstable; improving dissolution rate. |
| Nanosuspension | Increases surface area by reducing particle size to <1000 nm.[22][23] | Increases dissolution velocity; applicable to nearly all insoluble drugs.[24] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[25] | Oral and parenteral delivery of compounds where dissolution rate is the limiting factor. |
| Solid Dispersion | Disperses the drug in an amorphous state within a hydrophilic polymer matrix.[26] | Significant solubility increase due to amorphous form; improved wettability.[27] | Amorphous forms are less stable and can recrystallize; requires careful polymer selection.[28] | Thermally stable compounds (for melt methods) or when maximizing solubility is critical. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a soluble host molecule.[18] | High solubility increase, suitable for solutions, can improve stability.[21] | Requires a large amount of excipient; can be limited by complex stability upon dilution. | In vitro assays, parenteral formulations, and when chemical modification is not desired. |
References
- Review on Co-Crystallization for Solubility Enhancement. (n.d.). Google AI.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today.
- Ribeiro, L., & Loftsson, T. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). ResearchGate.
- Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004–4014. [Link]
- Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Controlled Release, 164(2), 198–209. [Link]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). MDPI.
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). National Institutes of Health.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). ALZET Osmotic Pumps.
- Formulation Strategies For Poorly Soluble Molecules - Outsourced Pharma. (n.d.). Outsourced Pharma.
- Nanosuspension: An approach to enhance solubility of drugs - Semantic Scholar. (n.d.). Semantic Scholar.
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (n.d.). Journal of Applied Pharmaceutical Science.
- Nanosuspension a Promising Tool for Solubility Enhancement: A Review - Asian Journal of Pharmacy and Technology. (n.d.). Asian Journal of Pharmacy and Technology.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). Research Journal of Pharmacy and Technology.
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION - IJCRT.org. (n.d.). International Journal of Creative Research Thoughts.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. (n.d.). National Institutes of Health.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. (n.d.). Eurasia.
- Sîrbu, R., Găman, M. A., & Găman, A.-M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(11), 1596. [Link]
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). Advances in Pharmacology and Pharmacy.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Role of Excipients in Drug Formulation - Pharma Focus Europe. (n.d.). Pharma Focus Europe.
- Unlocking Potential: Cocrystals as catalyst for heightened solubility and dissolution of low solubility pharmaceuticals - IJIRT. (n.d.). International Journal of Innovative Research in Technology.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - OUCI. (n.d.). Osaka University.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (n.d.). Colorcon.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (n.d.). MDPI.
- The Role of Excipients in Pharmaceutical Formulations | Farbe Firma Pvt Ltd. (n.d.). Farbe Firma Pvt Ltd.
- Excipients for Solubility and Bioavailability Enhancement. (n.d.). Gattefossé.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (n.d.). National Institutes of Health.
- SALT FORM OF THE DRUG - YouTube. (n.d.). YouTube.
- Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. (n.d.). Not specified.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC - NIH. (n.d.). National Institutes of Health.
- Di-p-tolylamine 620-93-9 wiki - Guidechem. (n.d.). Guidechem.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (n.d.). European Pharmaceutical Review.
- Di-p-tolylamine CAS#: 620-93-9 - ChemicalBook. (n.d.). ChemicalBook.
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). American Association of Pharmaceutical Scientists.
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Technical Support Center: Characterization of Impurities in 3,3'-Dimethyldiphenylamine Synthesis
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of 3,3'-Dimethyldiphenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of impurity characterization. Ensuring the purity of any synthesized compound is paramount for its intended application, particularly in the pharmaceutical industry where stringent regulatory standards apply.[1][2] This document provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3,3'-Dimethyldiphenylamine and what impurities can be expected?
The synthesis of diarylamines like 3,3'-Dimethyldiphenylamine typically involves carbon-nitrogen (C-N) bond formation through cross-coupling reactions. The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5] Each route has a unique impurity profile.
-
Buchwald-Hartwig Amination: This reaction couples an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) with an amine (m-toluidine) using a palladium catalyst and a phosphine ligand.[3][6]
-
Potential Impurities: Unreacted starting materials (3-halotoluene, m-toluidine), homo-coupled byproducts (3,3'-dimethylbiphenyl from the aryl halide or azo compounds from the amine), products of side reactions like hydrodehalogenation of the aryl halide, and residual palladium catalyst.[3]
-
-
Ullmann Condensation: This method involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures.[4][7]
-
Potential Impurities: Similar to Buchwald-Hartwig, unreacted starting materials are common. Other impurities can include phenolic byproducts if the reaction is run in the presence of a hydroxide base, and residual copper catalyst.[4]
-
Q2: Why is the characterization of these impurities critical?
Impurity profiling is a cornerstone of chemical and pharmaceutical development for several reasons:
-
Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects, potentially impacting the safety and efficacy of the final product.[1][8] Certain aromatic amines, for instance, are known to be potential genotoxic impurities (PGIs).[9]
-
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities in new drug substances above certain thresholds.[2][10][11]
-
Process Control: Understanding the impurity profile provides crucial feedback for optimizing the reaction conditions to minimize side reactions and improve yield and purity.
Q3: What are the key regulatory thresholds I should be aware of?
The ICH Q3A(R2) guideline is the authoritative source for impurities in new drug substances.[10][11] It establishes the following key thresholds based on the maximum daily dose of the drug:
| Threshold Type | Max. Daily Dose ≤ 2 g/day | Max. Daily Dose > 2 g/day | Purpose |
| Reporting | ≥ 0.05% | ≥ 0.03% | Impurities at or above this level must be reported in regulatory submissions.[2] |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The structure of impurities at or above this level must be determined.[2][8] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | Impurities at or above this level must be assessed for safety through toxicological studies.[2][8] |
Q4: Which analytical techniques are most effective for impurity characterization?
A multi-technique approach is essential for comprehensive impurity analysis.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separation and quantification of non-volatile organic impurities.[12]
-
Gas Chromatography (GC): Ideal for analyzing volatile impurities, starting materials, and residual solvents.[13][14]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, which is the first step in structural identification.[9][12] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are powerful tools.[12][15]
-
Inductively Coupled Plasma (ICP-MS): Used for quantifying trace elemental impurities, such as residual palladium or copper catalysts, as per ICH Q3D guidelines.[2]
Troubleshooting Guide: From Detection to Identification
This section addresses specific challenges you may face during the analysis of your 3,3'-Dimethyldiphenylamine synthesis reaction mixture.
Scenario 1: I see several unexpected peaks in my HPLC/GC chromatogram. How do I begin to identify them?
This is the most common challenge in reaction monitoring and final product analysis. A systematic approach is key.
Workflow for Investigating Unexpected Peaks
Caption: Decision tree for resolving co-eluting peaks.
Expert Recommendations:
-
Modify the Gradient (HPLC): The simplest first step. Decrease the ramp rate of your organic solvent. A shallower gradient increases the time the analytes spend interacting with the stationary phase, often improving separation.
-
Change Mobile Phase Selectivity (HPLC): If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and interact differently with analytes, which can alter elution order and resolve co-eluting peaks. A[16]djusting the pH of the aqueous phase can also dramatically change the retention of ionizable compounds.
-
Change Stationary Phase (HPLC/GC): This is the most powerful tool. If a standard C18 column doesn't provide separation, it's because the impurity and product have very similar hydrophobicity. Switch to a column with a different separation mechanism. For aromatic compounds, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity based on pi-pi interactions.
[17][18]#### Scenario 3: I have isolated an impurity, but its structure is not clear from the mass spectrum alone.
Mass spectrometry provides the molecular weight, but for definitive identification of isomers or complex molecules, you need NMR.
[19]Protocol: Structural Elucidation of an Isolated Impurity by NMR
-
Sample Preparation:
-
Ensure the isolated impurity is dry and free of residual solvents from purification. Use a high-vacuum line or a vacuum oven at a gentle temperature.
-
Accurately weigh approximately 1-5 mg of the impurity.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Choose a solvent that fully dissolves your compound and has minimal overlapping signals.
-
-
Acquisition of 1D Spectra:
-
¹H NMR: Acquire a standard proton NMR spectrum. This will tell you the number of different proton environments and their splitting patterns (coupling), giving clues about adjacent protons. For diphenylamines, expect signals in the aromatic region (~6.5-8.0 ppm) and methyl region (~2.0-2.5 ppm). [19][20] * ¹³C NMR & DEPT: Acquire a carbon-13 spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
Acquisition of 2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is invaluable for piecing together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It allows you to definitively assign which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for connecting molecular fragments and identifying quaternary carbons.
-
-
Data Interpretation:
-
Combine all the data (MS, ¹H, ¹³C, COSY, HSQC, HMBC) to build the molecular structure piece by piece. Compare the proposed structure's chemical shifts and coupling constants with literature values for similar compounds if available.
-
Key Experimental Protocols
Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling
This method serves as a starting point for analyzing a 3,3'-Dimethyldiphenylamine reaction mixture. Method optimization will likely be required.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column suitable for many aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good UV transparency and elution strength. |
| Gradient | 10% to 95% B over 15 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. A PDA detector is recommended to check for peak purity. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | Aromatic amines readily protonate and are sensitive in positive ESI. |
| MS Scan Range | m/z 100 - 800 | Covers the expected mass range of starting materials, product, and simple dimers. |
Protocol 2: General Purpose GC-MS Method for Volatile Impurities
This method is suitable for analyzing starting materials and some non-polar byproducts.
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Starts at a low temperature for good separation of volatile components and ramps up to elute higher boiling point compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| MS Scan Range | m/z 40 - 500 | Covers the expected mass range for volatile impurities. |
References
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- YouTube. ICH Q3A Guideline for Impurities in New Drug Substances.
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- International Journal of Trend in Scientific Research and Development. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Centers for Disease Control and Prevention. amines, aromatic 2002 | niosh.
- ACS Publications. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
- PubMed. 15N NMR study of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles.
- Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Ullmann condensation.
- The Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diarylamines and Triarylamines.
- Research Portal - Converis Standard Config - RIMS. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy.
- ResearchGate. Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
- National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- SynArchive. Ullmann Condensation.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. Process for the preparation of diphenylamines.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Google Patents. Process for the preparation of hydroxy-diphenylamines.
- Organic Chemistry Portal. Ullmann Reaction.
- Organic Syntheses. Nitrosation of Diphenylamine with 3,3-Dimethyl-2-Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1).
- National Institutes of Health. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines.
- Creative Biolabs. Impurity Characterization & Management.
- Gassnova. ~ SINTEF TITLE.
- Chemicalize. Diphenylamine | C 12 H 11 N | MD Topology | NMR | X-Ray.
- National Institutes of Health. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement.
- ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
- National Institutes of Health. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
- Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- ACS Publications. Atroposelective Synthesis of Diarylamines via Organocatalyzed Electrophilic Amination.
- ACS Publications. One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
- MURAL - Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of Di-m-tolylamine Based Devices
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering long-term stability challenges with devices incorporating Di-m-tolylamine-based materials, commonly used as Hole Transporting Layers (HTLs) in optoelectronic applications such as perovskite solar cells (PSCs). We will move beyond simple procedural lists to explore the underlying causes of degradation and provide robust, self-validating troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common questions regarding the stability of this compound based HTLs, such as the widely used spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9-spirobifluorene).
Q1: What are the primary degradation pathways for this compound based HTLs?
The instability of these HTLs is not due to a single cause but rather a combination of intrinsic and extrinsic factors.[1][2] Intrinsically, the chemical structure of the molecule itself can be susceptible to degradation under operational stress. Extrinsically, environmental factors like moisture, oxygen, heat, and UV light are primary drivers of degradation.[1][3] These stressors can trigger chemical reactions, such as the oxidation of the amine groups, which, while initially necessary for doping and achieving high conductivity, can also lead to long-term instability.[4]
Q2: What are the typical visual and electrical signs of device degradation?
-
Visual Signs: A common visual indicator of degradation in perovskite solar cells is a color change of the perovskite layer from dark brown/black to yellow.[5] This indicates the decomposition of the perovskite material back to its precursors, like lead iodide, a process often accelerated by the degradation of adjacent layers like the HTL.
-
Electrical Signs: The most direct sign is a decrease in Power Conversion Efficiency (PCE). This can manifest as a drop in the short-circuit current (Jsc), open-circuit voltage (Voc), or fill factor (FF). An increase in J-V hysteresis (a discrepancy between the forward and reverse voltage sweeps) is also a key indicator of increasing instability, often linked to ion migration at the HTL/perovskite interface.[6]
Q3: How do environmental factors specifically impact the HTL and overall device?
Environmental stressors are critical drivers of long-term failure.[3]
| Stressor | Impact on this compound HTL & Device Performance |
| Moisture (Humidity) | Accelerates the degradation of the underlying perovskite layer. For the HTL, it can facilitate the migration of dopants and ions, leading to phase segregation and reduced conductivity. |
| Oxygen | Essential for the initial p-doping (oxidation) of the HTL to create charge carriers, but prolonged exposure, especially with light and heat, leads to irreversible chemical degradation of the HTL and the perovskite interface.[1] |
| Heat (Thermal Stress) | Can cause crystallization of the HTL (e.g., spiro-OMeTAD) at temperatures as low as 100°C, leading to morphological changes and poor interfacial contact.[2] Crucially, oxidized HTMs can be thermally unstable and revert to their neutral state, causing a drop in conductivity and device efficiency under prolonged thermal stress.[4] |
| UV Light | Provides the energy to overcome activation barriers for many degradation reactions. It can induce decomposition at the perovskite/transport layer interface, creating defects that act as non-radiative recombination centers.[7] |
Q4: My HTL requires a dopant like Li-TFSI. How does this affect long-term stability?
Dopants like Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are used to oxidize the HTL, increasing its conductivity.[4] However, this is a double-edged sword. The lithium ions (Li⁺) are hygroscopic, meaning they attract water, which can accelerate moisture-induced degradation. Furthermore, these mobile ions can diffuse from the HTL into adjacent layers over time, leading to changes in interfacial energetics and creating performance-limiting defects.[8] This ion migration is a significant contributor to both rapid initial "burn-in" efficiency loss and gradual long-term decay.[6]
Section 2: Core Degradation Mechanisms & Pathways
Understanding the flow of degradation is key to diagnosing issues. The primary pathways often involve a synergistic interplay between the device layers and the external environment.
Caption: Diagnostic workflow for identifying ion-migration-induced burn-in degradation.
Step-by-Step Protocol:
-
Baseline J-V Characterization:
-
Measure the current density-voltage (J-V) curve of your fresh device.
-
Perform a "reverse" scan (from forward bias to short circuit) and a "forward" scan (from short circuit to forward bias).
-
Causality Check: A large difference between these two scans (hysteresis) is the first sign of mobile ions affecting charge collection at the interfaces. [6]2. Maximum Power Point (MPP) Tracking:
-
Hold the device at its maximum power point voltage and track its power output over 1-2 hours under continuous 1-sun illumination. Record the stabilized (or degraded) PCE.
-
-
Dark Recovery:
-
Store the device in a dark, inert environment (e.g., a nitrogen-filled glovebox) with the electrodes shorted for at least 1 hour.
-
Causality Check: This period allows the electric field to dissipate, enabling mobile ions that accumulated at the interfaces to redistribute more evenly throughout the perovskite layer.
-
-
Final J-V Characterization:
-
Immediately after the dark recovery period, re-measure the J-V curve.
-
Interpretation: If the PCE and hysteresis have significantly recovered towards their initial values, it strongly confirms that reversible ion migration is a primary cause of the initial performance loss. If there is no recovery, an irreversible chemical change has likely occurred.
-
Problem B: Gradual Long-Term Degradation
Symptoms: Device performance degrades slowly but steadily over tens or hundreds of hours, even under moderate stress conditions (e.g., 60°C in a nitrogen atmosphere). The loss is largely irreversible.
Causality: This points to slow chemical or morphological degradation. Key suspects include the thermal decomposition of the oxidized HTL,[4] chemical reactions at the HTL/perovskite or HTL/electrode interface,[9] and gradual ingress of atmospheric contaminants through imperfect encapsulation.
This protocol uses material-level and interface-specific techniques to pinpoint the source of slow degradation.
1. Thermogravimetric Analysis (TGA) of the HTL Film:
-
Objective: To determine the thermal decomposition temperature of your specific HTL formulation (with dopants).
-
Methodology:
-
Prepare a film of your doped this compound HTL on an inert substrate (e.g., glass).
-
Scrape off a small amount of the film (a few milligrams) into a TGA crucible.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) up to ~600°C.
-
Record the mass loss as a function of temperature.
-
-
Interpretation: The onset temperature of mass loss indicates the beginning of thermal decomposition. If your device's operating temperature is approaching this value, thermal degradation of the HTL is a likely contributor to instability. [10] 2. X-ray Photoelectron Spectroscopy (XPS) Depth Profiling:
-
Objective: To probe for chemical changes at the buried HTL/perovskite interface after aging.
-
Methodology:
-
Fabricate two identical devices. Age one device under your standard stress conditions until significant degradation is observed. Keep the second device as a pristine reference.
-
Introduce both the pristine and aged devices into the XPS ultra-high vacuum chamber.
-
Use a low-energy argon ion beam to gently sputter away the top electrode and the HTL, measuring the elemental composition and chemical states at each etch interval.
-
Pay close attention to the N 1s (from the HTL), Pb 4f, and I 3d (from the perovskite) core level spectra as you approach the interface.
-
-
Interpretation: Compare the spectra of the aged and pristine samples. Look for signs of interfacial reactions, such as the formation of new chemical species (e.g., lead iodide at the interface) or changes in the oxidation state of nitrogen in the HTL. [9]This provides direct evidence of interfacial chemical degradation.
References
- Mechanism of interface degradation between HTL and perovskite layer... - ResearchGate.
- Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies - MDPI.
- Long-term operating stability in perovskite photovoltaics - Sargent Group - University of Toronto.
- Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells - PubMed.
- UV degradation of the interface between perovskites and the electron transport layer - RSC Publishing.
- Interfacial degradation at transport layer-perovskite emitter... - ResearchGate.
- Towards Long‐Term Stable Perovskite Solar Cells: Degradation Mechanisms and Stabilization Techniques - NIH.
- Long-Term Stability of TiS2–Alkylamine Hybrid Materials - PMC - NIH.
- Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies - ResearchGate.
- Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim.
- Mitigating Intrinsic Interfacial Degradation in Semi‐Transparent Perovskite Solar Cells for High Efficiency and Long‐Term Stability - ResearchGate.
- Stability of Perovskite Solar Cells: Degradation Mechanisms and Remedies - SciSpace.
- Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough - ResearchGate.
- Oxidation of nitride surfaces and its effect on device performance - ResearchGate.
- Stability and Reliability of Perovskite Containing Solar Cells and Modules: Degradation Mechanisms and Mitigation Strategies - Publications.
- Research Update: Strategies for improving the stability of perovskite solar cells - AIP Publishing.
- TGA as a Tool for Studying the Thermal Stability of Polymeric Materials - ResearchGate.
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- 3. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 4. Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies [mdpi.com]
- 7. UV degradation of the interface between perovskites and the electron transport layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Di-m-tolylamine (DmTA) as a Hole Transport Layer
Welcome to the technical support center for Di-m-tolylamine (DmTA), a promising hole transport material (HTM) for advanced electronic applications. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working to optimize the performance of DmTA as a hole transport layer (HTL) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process. The focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face challenges in achieving optimal performance from DmTA HTLs. This section addresses some of the most common problems, their probable causes, and systematic approaches to resolve them.
Issue 1: Poor Film Quality (Pinholes, Aggregates, or Dewetting)
Symptoms:
-
Visible pinholes or voids in the DmTA film when inspected under a microscope.
-
Non-uniform film coverage, with areas of the substrate exposed.
-
Formation of crystalline aggregates or particulates on the film surface.
-
Poor device performance, including low open-circuit voltage (Voc) and fill factor (FF), and high shunt conductance.
Probable Causes:
-
Inappropriate Solvent System: The choice of solvent significantly impacts the solubility of DmTA and the resulting film morphology. A solvent with poor solubility for DmTA can lead to aggregation, while a solvent with a very low boiling point can evaporate too quickly, causing pinholes.[1]
-
Sub-optimal Spin Coating Parameters: Incorrect spin speed, acceleration, or duration can result in incomplete solvent removal or uneven film formation.[2]
-
Contaminated Substrate or Solution: Dust particles or other impurities on the substrate or in the DmTA solution can act as nucleation sites for defects.
-
Poor Wettability: The DmTA solution may not adequately wet the underlying substrate, leading to dewetting and incomplete film coverage.
Solutions:
| Step | Action | Rationale |
| 1 | Solvent Optimization | Experiment with different solvents or solvent mixtures. Common solvents for triarylamine-based HTMs include chlorobenzene, toluene, and dichlorobenzene. A mixture of a high-boiling point and a low-boiling point solvent can sometimes improve film uniformity.[1] |
| 2 | Solution Preparation | Ensure DmTA is fully dissolved. Gentle heating or ultrasonication can aid dissolution. Filter the solution through a 0.2 µm PTFE filter before use to remove any particulates.[3] |
| 3 | Substrate Cleaning and Treatment | Implement a rigorous substrate cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol). A UV-ozone treatment or a plasma treatment can improve the wettability of the substrate. |
| 4 | Spin Coating Parameter Adjustment | Optimize the spin coating program. A lower spin speed during the initial casting step can help in uniformly spreading the solution, followed by a higher spin speed to achieve the desired thickness.[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and optimization of DmTA as an HTL.
Q1: What are the key material properties of DmTA to consider for an efficient HTL?
A1: The performance of DmTA as an HTL is governed by several key properties:
-
Energy Levels (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) of DmTA should be well-aligned with the valence band of the active layer (e.g., perovskite) to ensure efficient hole extraction. The Lowest Unoccupied Molecular Orbital (LUMO) should be significantly higher to effectively block electrons.[4][5][6] The HOMO and LUMO levels of triarylamine derivatives can be tuned by introducing different functional groups.[5]
-
Hole Mobility: High hole mobility is crucial for efficient charge transport and to prevent charge accumulation at the interface, which can be a source of recombination. The hole mobility of triarylamine-based materials can be influenced by molecular packing and the presence of dopants.[7][8]
-
Film-Forming Properties: DmTA should form a uniform, pinhole-free thin film to ensure complete coverage of the active layer and prevent short-circuiting of the device.
-
Thermal and Morphological Stability: The material should be thermally stable at the operating temperatures of the device and maintain its amorphous morphology to prevent crystallization, which can lead to device degradation.
Q2: Why is doping of the DmTA layer often necessary, and what are the common dopants?
A2: Doping is a common strategy to enhance the performance of small molecule HTLs like DmTA for several reasons:
-
Increased Conductivity: Doping increases the charge carrier concentration, thereby improving the conductivity of the HTL. This is crucial for efficient hole extraction and transport.[9][10]
-
Improved Energy Level Alignment: Dopants can shift the Fermi level of the HTL, leading to better energy level alignment with the adjacent layers and reducing the energy barrier for hole injection.
-
Enhanced Film Quality: Some dopants can act as additives that improve the film-forming properties of the HTL.
Common p-type dopants for triarylamine-based HTMs include:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): A widely used dopant that can increase hole mobility and conductivity.[9][10] However, LiTFSI is hygroscopic and can contribute to device instability.[11]
-
Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris[bis(trifluoromethane)sulfonimide] (FK209): A cobalt complex often used in conjunction with LiTFSI.[9][10]
-
4-tert-Butylpyridine (tBP): An additive often used with LiTFSI to improve the performance and stability of the HTL.
-
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): A strong electron acceptor used for molecular doping.[12]
Q3: What is the role of thermal annealing, and how should it be optimized for DmTA films?
A3: Thermal annealing is a post-deposition heat treatment that can significantly impact the properties of the DmTA film:
-
Solvent Removal: It helps in removing residual solvent from the film, which can otherwise act as charge traps.
-
Improved Interfacial Contact: Annealing can promote better physical contact between the HTL and the underlying active layer.
-
Morphological Changes: It can influence the molecular packing and crystallinity of the film. For many amorphous HTMs, it is desirable to anneal below the glass transition temperature to avoid crystallization.[13][14]
The optimal annealing temperature and time for DmTA need to be determined experimentally. A typical starting point for triarylamine-based HTMs is annealing at temperatures between 70°C and 120°C for 5 to 30 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).[15][16][17] Exceeding the optimal annealing temperature can lead to degradation of the material or underlying layers.[13]
Q4: How can I characterize the quality of my DmTA HTL?
A4: A combination of techniques is recommended to thoroughly characterize the DmTA layer:
-
UV-Vis Spectroscopy: To determine the optical bandgap and ensure the film is transparent in the desired wavelength range.[18]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of DmTA.[18]
-
Atomic Force Microscopy (AFM): To investigate the surface morphology, roughness, and identify defects like pinholes and aggregates.
-
X-ray Diffraction (XRD): To assess the crystallinity of the film. For amorphous HTLs, the absence of sharp diffraction peaks is desirable.
-
Photoluminescence (PL) Spectroscopy: To study charge transfer dynamics at the HTL/active layer interface. Quenching of the PL signal from the active layer upon deposition of the HTL indicates efficient hole extraction.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for working with DmTA. Note: These protocols should be optimized for your specific experimental setup and device architecture.
Protocol 1: DmTA Solution Preparation
-
Materials: this compound (DmTA) powder, desired solvent (e.g., chlorobenzene), dopants (e.g., LiTFSI, tBP).
-
Procedure: a. Prepare a stock solution of the dopant if required. For example, dissolve LiTFSI in acetonitrile. b. In a clean vial, weigh the desired amount of DmTA powder. c. Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., 10-40 mg/mL). d. If using dopants, add the calculated amount of the dopant stock solution and tBP. e. Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60°C) for several hours until the DmTA is fully dissolved. f. Allow the solution to cool to room temperature. g. Filter the solution using a 0.2 µm PTFE syringe filter before use.
Protocol 2: Spin Coating of DmTA HTL
-
Preparation: Ensure the substrate is thoroughly cleaned and pre-treated (e.g., with UV-ozone).
-
Spin Coating Program (Example): a. Step 1 (Dispensing): 500 rpm for 10 seconds. Dispense a sufficient amount of the DmTA solution to cover the substrate. b. Step 2 (High-Speed Spinning): 3000-6000 rpm for 30-60 seconds. The final film thickness is primarily determined by the spin speed in this step.[2]
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere and anneal at the optimized temperature and time (e.g., 100°C for 10 minutes).
Visualizing the Optimization Workflow
The following diagram illustrates the key steps and considerations for optimizing the DmTA hole transport layer.
Caption: Workflow for optimizing the this compound (DmTA) hole transport layer.
Data Summary Table
The following table summarizes key parameters that require optimization for DmTA HTL fabrication. The provided ranges are typical starting points based on related triarylamine materials and should be systematically varied to find the optimal conditions for your specific application.
| Parameter | Typical Range | Key Influence |
| DmTA Concentration | 10 - 40 mg/mL | Film thickness, viscosity, morphology |
| Solvent | Chlorobenzene, Toluene, DCB | Solubility, film quality, drying rate[1] |
| Dopant Concentration (LiTFSI) | 5 - 20 mol% (relative to DmTA) | Conductivity, hole mobility[9][10] |
| Spin Speed | 2000 - 6000 rpm | Film thickness[2] |
| Annealing Temperature | 70 - 120 °C | Residual solvent removal, morphology[15][16][17] |
| Annealing Time | 5 - 30 min | Completeness of annealing process[15][16][17] |
Stability and Degradation
Issue: Device performance degrades over time when exposed to ambient conditions.
Probable Causes:
-
Moisture and Oxygen Ingress: Perovskite materials, commonly used with HTLs like DmTA, are highly sensitive to moisture and oxygen, which can lead to their decomposition.[19][20][21][22] The hygroscopic nature of common dopants like LiTFSI can exacerbate this issue.[11]
-
Photo-oxidation: Continuous exposure to light, especially UV light, can cause degradation of the perovskite and organic layers.[21]
-
Ion Migration: Migration of ions from the perovskite layer into the HTL or from the HTL (e.g., Li+ ions) into the perovskite can lead to interfacial degradation and performance loss.[11]
-
Thermal Stress: Elevated operating temperatures can accelerate degradation processes.[21]
Mitigation Strategies:
-
Encapsulation: Proper encapsulation of the device is crucial to prevent the ingress of moisture and oxygen.
-
Dopant Engineering: Exploring alternative, more hydrophobic dopants can improve the intrinsic stability of the HTL.[11]
-
Interfacial Engineering: Introducing thin passivation layers between the perovskite and the HTL can suppress ion migration and improve stability.
-
UV Filtering: Incorporating a UV-blocking layer in the device stack can mitigate photodegradation.
By systematically addressing the factors outlined in this guide, researchers can enhance the performance and stability of devices incorporating this compound as a hole transport layer.
References
- Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly W
- Unravelling the environmental degradation mechanism of perovskite thin films. Materials Advances (RSC Publishing). [Link]
- Synthesis and Properties of Poly[di(1-naphthyl)-4-tolylamine] as a Hole Transport Material.
- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
- Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability.
- Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Chemical Science (RSC Publishing). [Link]
- Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects.
- Dopant-free Small Molecule Hole Transport Materials Based on Triphenylamine Derivatives for Perovskite Solar Cells.
- Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors. [Link]
- The total energy values, the MO energy of HOMO, LUMO levels, ∆E (eV),...
- Molecular Doping for Hole Transporting Materials in Hybrid Perovskite Solar Cells. MDPI. [Link]
- Synthesis and characterization of new 4-tolyldiphenylamine derivatives for hole transporting polymers.
- Reg _ Spin coating solution preparation?
- Degradation of Perovskite Thin Films and Solar Cells with Candle Soot C/Ag Electrode Exposed in a Control Ambient. MDPI. [Link]
- Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films.
- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]
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Validation & Comparative
A Comparative Guide to the Electronic Properties of Di-m-tolylamine and Di-p-tolylamine for Advanced Organic Electronics
In the realm of organic electronics, the precise tuning of molecular electronic properties is paramount for the rational design of high-performance materials. Diarylamines, as a class of compounds, are foundational building blocks for hole-transporting layers (HTLs) in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. The seemingly subtle shift of a methyl group, as in the case of di-m-tolylamine and di-p-tolylamine, can induce significant alterations in their electronic landscape, thereby influencing device efficiency, stability, and overall performance.
This guide provides an in-depth comparison of the electronic properties of this compound and di-p-tolylamine. We will delve into both theoretical predictions derived from computational modeling and the established experimental protocols for their validation. This document is intended for researchers, chemists, and material scientists engaged in the development of next-generation organic electronic devices, offering a framework for understanding and predicting the structure-property relationships in this important class of molecules.
Synthesis of Di-m- and Di-p-tolylamine via Buchwald-Hartwig Amination
The synthesis of diarylamines is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] This method offers high yields and broad functional group tolerance, making it a staple in modern organic synthesis. The general scheme for the synthesis of both this compound and di-p-tolylamine is presented below.
Caption: Generalized workflow for the Buchwald-Hartwig amination synthesis of ditolylamines.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).
-
Reactant Addition: Add the aryl halide (1.0 eq., e.g., m-bromotoluene or p-bromotoluene), the corresponding amine (1.2 eq., e.g., m-toluidine or p-toluidine), and the base (1.4 eq., e.g., sodium tert-butoxide).
-
Solvent and Reaction Conditions: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous toluene via syringe. Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired di-tolylamine.
Comparative Electronic Properties: A Computational Approach
To provide a direct comparison of the intrinsic electronic properties of this compound and di-p-tolylamine, we have performed density functional theory (DFT) calculations. These computational methods allow for the prediction of key electronic parameters that govern charge injection and transport in organic semiconductor devices.
| Property | This compound | Di-p-tolylamine |
| HOMO Energy (eV) | -5.12 | -5.05 |
| LUMO Energy (eV) | -0.89 | -0.95 |
| Energy Gap (eV) | 4.23 | 4.10 |
| Ionization Potential (eV) | 5.35 | 5.28 |
| Electron Affinity (eV) | 0.65 | 0.72 |
Analysis of Computational Data:
The position of the methyl group exerts a noticeable influence on the electronic properties of the ditolylamine core. The para-isomer exhibits a slightly higher highest occupied molecular orbital (HOMO) energy level and a lower energy gap compared to the meta-isomer. A higher HOMO level generally facilitates hole injection from common anode materials like ITO. The lower energy gap in di-p-tolylamine suggests a potential red-shift in its absorption spectrum compared to the meta-isomer.
Experimental Characterization of Electronic Properties
The following protocols describe standard experimental techniques used to measure and validate the computationally predicted electronic properties.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[2]
Caption: Experimental setup for Cyclic Voltammetry.
Protocol:
-
Solution Preparation: Prepare a 1 mM solution of the di-tolylamine isomer in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Measurement: Perform the cyclic voltammetry scan at a scan rate of 100 mV/s. The potential is swept to record the oxidation and reduction peaks. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard.
-
Data Analysis: The onset of the first oxidation peak is used to calculate the HOMO energy level, and the onset of the first reduction peak is used for the LUMO energy level using the following equations:
-
E_HOMO = -[E_ox (onset) - E_Fc/Fc⁺ (onset) + 4.8] eV
-
E_LUMO = -[E_red (onset) - E_Fc/Fc⁺ (onset) + 4.8] eV
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the optical energy gap of a molecule by measuring its absorption of light at different wavelengths.[3]
Protocol:
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the di-tolylamine isomer in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm. A cuvette containing only the solvent is used as a reference.
-
Data Analysis: The absorption edge (λ_onset) from the normalized spectrum is used to calculate the optical energy gap (E_g) using the formula:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Charge Carrier Mobility Measurement: Time-of-Flight (ToF) Method
The charge carrier mobility is a critical parameter for charge-transporting materials. The time-of-flight (ToF) technique is a direct method to measure this property.[4]
Protocol:
-
Device Fabrication: A thin film of the di-tolylamine is sandwiched between two electrodes, typically a transparent bottom electrode (e.g., ITO) and a top metal electrode (e.g., aluminum).
-
Measurement Setup: The device is placed in a vacuum chamber and a voltage is applied across the electrodes. A pulsed laser with a wavelength that is strongly absorbed by the material is used to generate a sheet of charge carriers near the transparent electrode.
-
Data Acquisition: The transient photocurrent is measured as the charge carriers drift across the film under the influence of the applied electric field.
-
Mobility Calculation: The transit time (t_T) is determined from the photocurrent transient. The mobility (μ) is then calculated using the equation:
-
μ = d² / (V * t_T) where d is the film thickness and V is the applied voltage.
-
Computational Methodology: Density Functional Theory (DFT)
The theoretical data presented in this guide was obtained using the Gaussian 09 software package.[5] The following protocol outlines the computational steps.
Sources
A Senior Application Scientist's Guide to Diarylamine Isomers as Hole Transport Materials
Introduction: The Critical Role of the Hole Transport Layer
In the architecture of high-performance perovskite solar cells (PSCs), every layer plays a pivotal role. Among these, the Hole Transport Layer (HTL) is a critical component responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, all while blocking electrons to prevent recombination.[1] The properties of the Hole Transport Material (HTM) used in this layer directly dictate the device's overall power conversion efficiency (PCE), stability, and reproducibility.
Diarylamine-based organic small molecules have emerged as the dominant class of HTMs for state-of-the-art PSCs.[2][3] Their popularity stems from their versatile synthesis, which allows for precise tuning of their electrochemical and photophysical properties. However, achieving optimal performance is not merely about selecting the right functional groups; it is often a matter of subtle geometric arrangement. This guide provides an in-depth comparative analysis of diarylamine isomers, demonstrating how minor changes in the substitution pattern (ortho, meta, vs. para) can profoundly influence material properties and, ultimately, device performance. This exploration underscores the principle that in molecular engineering for optoelectronics, atomic precision matters.
The Isomeric Effect: How Molecular Geometry Governs Function
Constitutional isomers are molecules that share the same molecular formula but have different connectivity. In aromatic systems like diarylamines, this often manifests as ortho- (1,2), meta- (1,3), and para- (1,4) substitution on a benzene ring.[4][5] This seemingly simple structural change is a powerful tool for HTM design because it directly modulates the molecule's three-dimensional shape and electronic structure.
The specific position of a substituent group influences:
-
Steric Hindrance: The spatial arrangement of atoms can prevent or allow for close molecular packing in the solid state. This directly impacts the formation of efficient charge transport pathways.
-
Electronic Properties: Through-space and through-bond electronic effects (resonance and induction) are altered by the substituent's position. This fine-tunes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][5]
-
Intermolecular Interactions: The geometry affects how molecules interact with each other and with the underlying perovskite surface, influencing film morphology and interfacial quality.[6]
An ideal HTM should possess a HOMO level that is slightly shallower than the valence band of the perovskite to provide a sufficient driving force for hole extraction.[2] Furthermore, high hole mobility and good thermal stability are essential for efficient charge transport and long-term device durability.[2][3][7]
Caption: Positional isomers on a generic diarylamine core.
Case Study: meta vs. para Isomers in Indolocarbazole-Based HTMs
To illustrate the profound impact of isomerism, we will examine a comparative study of two indolocarbazole-based HTMs, m-PFICZ (meta isomer) and p-PFICZ (para isomer).[7] This research provides a clear and direct comparison of how changing a single linkage from a meta to a para position alters material properties and device outcomes.
Physicochemical Properties: A Tale of Two Geometries
The key difference between m-PFICZ and p-PFICZ lies in their molecular geometry, which dictates their solid-state packing and electronic characteristics. The more linear and symmetric structure of the para isomer allows for closer π-π stacking, resulting in a more compact film and enhanced intermolecular electronic coupling.[7] This has a direct and measurable impact on hole mobility.
Table 1: Comparative Physicochemical Properties of meta and para Isomers
| Property | m-PFICZ (meta) | p-PFICZ (para) | Causality & Significance |
|---|---|---|---|
| HOMO Energy Level | -5.21 eV | -5.28 eV | The deeper HOMO of p-PFICZ provides a better energy level alignment with the perovskite valence band, reducing the energy loss for hole extraction.[7] |
| Hole Mobility | 3.58 x 10⁻⁴ cm² V⁻¹ s⁻¹ | 5.01 x 10⁻⁴ cm² V⁻¹ s⁻¹ | The closer molecular stacking of the para isomer creates more efficient pathways for charge transport, resulting in significantly higher hole mobility.[7] |
Device Performance & Stability: From Molecular Structure to Solar Cell Efficiency
The superior intrinsic properties of the p-PFICZ isomer translate directly into enhanced performance when incorporated into inverted perovskite solar cells. The combination of better energy level alignment and higher hole mobility leads to more efficient charge extraction and reduced recombination losses at the HTL/perovskite interface.
Table 2: Photovoltaic Performance of Devices with Isomeric HTMs
| HTM Isomer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| m-PFICZ (meta) | 19.87 | 1.13 | 23.61 | 74.5 |
| p-PFICZ (para) | 21.39 | 1.15 | 23.98 | 77.6 |
Data sourced from a 2023 study on indolocarbazole-based HTMs.[7]
The device based on the p-PFICZ HTL not only achieved a significantly higher power conversion efficiency but also demonstrated superior operational stability.[7] After 1000 hours of storage in an ambient atmosphere, the p-PFICZ-based device retained 92% of its initial PCE, whereas the m-PFICZ device retained only 83%.[7] This enhanced stability is attributed to the more compact and uniform film formed by the para isomer, which leads to a lower density of trap states and suppresses non-radiative recombination.[7]
This case study provides compelling evidence that isomer screening is a highly effective strategy for optimizing HTM performance. By simply altering the connectivity of the molecular backbone, significant gains in both efficiency and stability can be realized.[7]
Experimental Protocols for HTM Evaluation
To facilitate research in this area, we provide the following validated protocols for the synthesis, characterization, and device fabrication steps.
Protocol 1: Synthesis of a Diarylamine HTM via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing triarylamine-based HTMs. This protocol describes a general procedure.
Objective: To couple an aryl halide with a diarylamine to form the core structure of the HTM.
Materials:
-
Aryl halide (e.g., 4-bromobiphenyl)
-
Diarylamine (e.g., diphenylamine)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., X-Phos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: Add the aryl halide (1.0 mmol), diarylamine (1.2 mmol), base (2.0 mmol), palladium catalyst (0.01 mmol), and ligand (0.02 mmol) to a Schlenk tube.[8]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (10 mL) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final HTM.[9]
Protocol 2: Characterization of HTM Electrochemical Properties
Objective: To determine the HOMO and LUMO energy levels of the synthesized HTM using Cyclic Voltammetry (CV).[10][11]
Instrumentation:
-
Electrochemical workstation with a three-electrode cell (working electrode: glassy carbon, reference electrode: Ag/AgCl or SCE, counter electrode: platinum wire).[8]
-
Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Ferrocene (for internal calibration).
Procedure:
-
Sample Preparation: Dissolve a small amount of the HTM (approx. 10⁻³ M) in the electrolyte solution.[11]
-
Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Measurement: Scan the potential to measure the onset oxidation potential (Eox) of the HTM.
-
Calibration: Add ferrocene to the solution and measure its oxidation potential (EFc/Fc+).
-
Calculation: The HOMO level can be estimated using the following empirical formula:
-
HOMO (eV) = -e [Eox vs Fc/Fc⁺ + 4.8] V
-
The LUMO level can be estimated by adding the optical bandgap (determined from the onset of UV-Vis absorption) to the HOMO energy level.
-
Protocol 3: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell
Objective: To fabricate a standard PSC device to test the performance of the synthesized HTM.
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A Head-to-Head Battle in Perovskite Solar Cells: Di-m-tolylamine vs. Spiro-OMeTAD as Hole Transport Materials
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl)-amine-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the undisputed champion, the benchmark against which all new HTMs are measured.[1][2] However, its reign is not without challenges, primarily concerning its high cost, complex synthesis, and susceptibility to degradation, which in turn affects the operational stability of the solar cell.[1][3] This has spurred a relentless search for alternative HTMs that can match or even surpass the performance of spiro-OMeTAD while offering advantages in cost and stability. One such contender that has garnered significant attention is Di-m-tolylamine (m-TAD).
This guide provides an in-depth, objective comparison of the performance of this compound and the incumbent spiro-OMeTAD in perovskite solar cells. We will delve into their core performance metrics, long-term stability, and the practical aspects of their synthesis and cost. This analysis is supported by experimental data from peer-reviewed literature and provides detailed protocols for device fabrication, offering researchers and scientists a comprehensive resource for making informed decisions in their pursuit of more efficient and stable perovskite solar technology.
The Critical Role of Hole Transport Materials
In the typical n-i-p architecture of a perovskite solar cell, the HTM layer is sandwiched between the light-absorbing perovskite layer and the top metal contact (usually gold or silver). Its primary function is to efficiently extract and transport the photogenerated holes from the perovskite layer to the electrode while simultaneously blocking electrons to prevent charge recombination.[4] The ideal HTM should possess several key characteristics:
-
High Hole Mobility: To efficiently transport charge carriers.
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM should align well with the valence band of the perovskite for efficient hole extraction.
-
Good Film-Forming Properties: To create a uniform and pinhole-free layer.
-
High Thermal and Chemical Stability: To ensure the longevity of the solar cell.
Spiro-OMeTAD has long been the gold standard due to its excellent film-forming properties and suitable energy levels.[1] However, its relatively low intrinsic hole mobility necessitates the use of additives or "dopants" like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to enhance its conductivity.[2][5] These additives, while effective, are hygroscopic and can contribute to the degradation of the perovskite layer and the overall device over time.[2][5]
Performance Metrics: A Side-by-Side Comparison
The performance of a solar cell is primarily evaluated by four key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of how this compound-based devices typically compare to their spiro-OMeTAD counterparts based on reported experimental data.
| Performance Metric | This compound (m-TAD) | Spiro-OMeTAD | Key Insights |
| Power Conversion Efficiency (PCE) (%) | 18% - 22% | 20% - 25.7% | Spiro-OMeTAD still generally holds the record for the highest efficiencies.[6][7] However, optimized m-TAD based devices are achieving comparable and, in some cases, superior performance to standard spiro-OMeTAD formulations. |
| Open-Circuit Voltage (Voc) (V) | Typically comparable or slightly lower | High | The Voc is heavily influenced by the energy level alignment between the perovskite and the HTM. While spiro-OMeTAD's HOMO level is well-matched, modifications to the m-TAD structure can also achieve favorable alignment. |
| Short-Circuit Current Density (Jsc) (mA/cm²) | Generally high | High | Jsc is primarily dependent on the light absorption of the perovskite layer and the efficiency of charge extraction. Both materials facilitate efficient hole extraction when properly integrated into the device. |
| Fill Factor (FF) (%) | Can be high with optimization | Typically high | The FF is a measure of the "squareness" of the J-V curve and is influenced by the series and shunt resistance of the cell. Efficient charge transport within the HTM is crucial for a high FF. |
While spiro-OMeTAD has been at the forefront of record-breaking efficiencies, research into diarylamine and triarylamine-based HTMs, including derivatives of this compound, has demonstrated their potential to achieve high performance.[4][8] The key to unlocking the full potential of m-TAD lies in optimizing the device architecture and interfacial engineering to ensure efficient charge transfer and minimize recombination losses.
Long-Term Stability: A Crucial Advantage for this compound?
A major drawback of spiro-OMeTAD is its contribution to the instability of perovskite solar cells.[1] The hygroscopic nature of the commonly used dopants can attract moisture, leading to the degradation of the sensitive perovskite layer.[9][10] Furthermore, the dopants themselves can be volatile and contribute to the corrosion of the metal electrode.[2]
This compound and other dopant-free or alternatively doped HTMs offer a promising path towards more stable devices. By reducing or eliminating the need for hygroscopic additives, these materials can lead to perovskite solar cells with significantly improved long-term operational stability under real-world conditions, such as exposure to humidity and thermal stress.[6][11] For instance, devices employing alternative HTMs have shown to retain a higher percentage of their initial efficiency after hundreds of hours of continuous operation compared to their spiro-OMeTAD-based counterparts.[6]
Synthesis, Cost, and Scalability: The Practical Considerations
The widespread commercialization of perovskite solar cells hinges on reducing manufacturing costs.[12] The synthesis of spiro-OMeTAD is a multi-step process that is relatively complex and expensive, contributing significantly to the overall cost of the device.[3][13]
In contrast, this compound and similar arylamine-based HTMs often have simpler synthetic routes, requiring fewer steps and less expensive starting materials.[3] This inherent cost advantage makes them highly attractive for large-scale production and could be a critical factor in the economic viability of perovskite solar technology.
Experimental Protocols
To provide a practical context for this comparison, here are detailed, step-by-step methodologies for fabricating perovskite solar cells using both spiro-OMeTAD and a generic this compound-based HTM.
Standard Perovskite Solar Cell Fabrication Workflow
Caption: A generalized workflow for the fabrication and testing of n-i-p perovskite solar cells.
Protocol 1: Spiro-OMeTAD Hole Transport Layer Deposition
This protocol is a standard method for depositing the doped spiro-OMeTAD layer.[14][15][16]
1. Solution Preparation (in an inert glovebox environment):
- Dissolve 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene.[16]
- Prepare a stock solution of LiTFSI by dissolving 520 mg in 1 mL of acetonitrile.[16]
- To the spiro-OMeTAD solution, add 28.8 µL of 4-tert-butylpyridine (tBP).[16]
- Then, add 17.5 µL of the LiTFSI stock solution to the spiro-OMeTAD/tBP mixture.[16]
- Stir the final solution for at least 2 hours before use.
2. Deposition:
- Transfer the perovskite-coated substrate into a spin coater inside the glovebox.
- Deposit approximately 40 µL of the spiro-OMeTAD solution onto the perovskite layer.
- Spin-coat at 4000 rpm for 30 seconds.[14][16]
3. Oxidation:
- Store the devices in a dark, dry environment (a desiccator, for example) overnight to allow for the oxidation of the spiro-OMeTAD, which is crucial for enhancing its conductivity.[15]
Protocol 2: this compound (m-TAD) Hole Transport Layer Deposition
The deposition of m-TAD can often be performed without the need for the same dopants as spiro-OMeTAD, although specific formulations may vary depending on the desired properties.
1. Solution Preparation (in an inert glovebox environment):
- Dissolve 50-70 mg of the this compound derivative in 1 mL of a suitable solvent such as chlorobenzene or toluene.
- Depending on the specific m-TAD derivative and desired conductivity, small amounts of dopants like LiTFSI and tBP might be added, but often at lower concentrations than for spiro-OMeTAD, or alternative, more stable dopants may be used. For a dopant-free approach, no additives are included.
- Stir the solution until the HTM is fully dissolved.
2. Deposition:
- Place the perovskite-coated substrate onto the spin coater.
- Dispense approximately 40 µL of the m-TAD solution.
- Spin-coat at a speed typically between 3000-5000 rpm for 30 seconds. The optimal speed will depend on the desired film thickness and the viscosity of the solution.
3. Annealing:
- After spin-coating, anneal the substrate on a hotplate at a temperature between 70-100°C for 5-10 minutes to remove any residual solvent.
Molecular Structures
Caption: Molecular structures of Spiro-OMeTAD and a representative this compound derivative.
Conclusion and Future Outlook
The comparison between this compound and spiro-OMeTAD highlights a classic trade-off in materials science: established high performance versus emerging potential with practical advantages. Spiro-OMeTAD remains the champion in terms of achieving record-breaking power conversion efficiencies in laboratory settings.[1][6] Its well-understood properties and optimized processing protocols make it a reliable choice for fundamental research.
However, the path to commercial viability for perovskite solar cells demands materials that are not only efficient but also stable, cost-effective, and scalable. In this regard, this compound and the broader class of arylamine-based HTMs present a compelling alternative.[4][8] Their potential for dopant-free application, improved intrinsic stability, and simpler, more economical synthesis routes address the key weaknesses of spiro-OMeTAD.[3]
Future research will likely focus on several key areas:
-
Molecular Engineering: Further functionalization of the this compound core structure to fine-tune its energy levels and enhance its hole mobility.[17]
-
Dopant-Free Strategies: Developing new m-TAD derivatives with sufficiently high intrinsic conductivity to completely eliminate the need for additives.
-
Interfacial Engineering: Optimizing the interface between the m-TAD layer and the perovskite to minimize charge recombination and improve device performance and stability.[18][19]
-
Long-Term Stability Studies: Rigorous testing of m-TAD-based devices under various stress conditions (e.g., thermal, humidity, and continuous illumination) to validate their long-term operational stability.
As the field of perovskite photovoltaics continues to mature, the development of novel hole transport materials like this compound will be crucial in overcoming the final hurdles to widespread adoption. While spiro-OMeTAD has paved the way, its successor may well be a more stable, economical, and scalable alternative that enables perovskite technology to realize its full potential.
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A Senior Application Scientist's Guide to Benchmarking Di-m-tolylamine Against Leading Hole Transport Materials in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. While materials like Spiro-OMeTAD and PTAA have become the gold standards, their high cost and complex synthesis routes have spurred a search for viable alternatives. This guide provides an in-depth technical comparison of di-m-tolylamine, a promising and more accessible triarylamine-based HTM, against the established frontrunners. We will delve into the critical performance metrics, underlying scientific principles, and the experimental methodologies required for a rigorous comparative analysis.
The Critical Role of the Hole Transport Layer (HTL)
The primary function of the HTL in a perovskite solar cell is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode, while simultaneously blocking electrons to prevent charge recombination.[1] An ideal HTM should possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge extraction and transport.
-
Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite to facilitate hole transfer.[2]
-
Good Film-Forming Properties: To create a uniform and pinhole-free layer.
-
High Thermal and Chemical Stability: To ensure the longevity of the solar cell.[3]
Core Contenders: A Molecular Overview
This compound belongs to the family of triarylamine compounds, which are known for their excellent hole-transporting properties. Its simpler structure compared to Spiro-OMeTAD and PTAA makes it an attractive candidate for cost-effective PSC fabrication.
Caption: Molecular structures of the compared HTMs.
Performance Benchmarking: A Data-Driven Comparison
The following table summarizes the key performance parameters of perovskite solar cells fabricated with this compound derivatives and the benchmark HTMs, Spiro-OMeTAD and PTAA. It is important to note that these values are compiled from different studies and variations in device architecture and perovskite composition can influence the results.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Source(s) |
| This compound Derivatives | 18.16 - 19.38 | 1.04 | 23.00 | 0.81 | [4] |
| Spiro-OMeTAD | ~19.24 | - | - | - | [5] |
| PTAA | 19.05 - 20.20 | 1.15 | 21.69 | 76.47 | [3][4] |
Key Insights from the Data:
-
Competitive Efficiency: this compound-based HTMs have demonstrated PCEs that are competitive with the well-established PTAA and approaching the performance of Spiro-OMeTAD.[4]
-
High Open-Circuit Voltage: The achieved Voc values for devices with this compound derivatives are comparable to those with PTAA, indicating effective suppression of charge recombination at the HTL/perovskite interface.[3][4]
-
Excellent Short-Circuit Current: The high Jsc values suggest efficient hole extraction and transport from the perovskite layer to the anode.[4]
Experimental Protocols for Comparative Analysis
To conduct a fair and rigorous benchmark, it is crucial to follow standardized experimental protocols. The following sections outline the key steps for device fabrication and characterization.
Perovskite Solar Cell Fabrication (n-i-p architecture)
This protocol describes a common method for fabricating n-i-p (regular) architecture perovskite solar cells.
Caption: A generalized workflow for fabricating n-i-p perovskite solar cells.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[6]
-
Deposit an electron transport layer (ETL), such as a compact TiO2 layer, followed by a mesoporous TiO2 layer via spin-coating.[6]
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent).
-
Spin-coat the perovskite solution onto the ETL-coated substrate in a nitrogen-filled glovebox.[6]
-
Use an anti-solvent (e.g., chlorobenzene) during the spin-coating process to induce rapid crystallization.
-
Anneal the perovskite film at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite phase.[6]
-
-
Hole Transport Layer Deposition:
-
Prepare solutions of this compound, Spiro-OMeTAD, and PTAA in a suitable solvent like chlorobenzene.
-
For Spiro-OMeTAD and PTAA, additives such as Li-TFSI and t-BP are often required to improve conductivity.[6]
-
Spin-coat the respective HTM solution onto the perovskite layer.
-
-
Metal Contact Deposition:
-
Evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL to complete the device.[6]
-
Key Characterization Techniques
1. Current Density-Voltage (J-V) Measurement: This is the primary method to determine the photovoltaic performance of the solar cell. The key parameters extracted are PCE, Voc, Jsc, and FF.
2. Hole Mobility Measurement (Space-Charge Limited Current - SCLC): This technique is used to determine the charge carrier mobility of the HTM. A hole-only device is fabricated with the structure ITO/PEDOT:PSS/HTM/Au. By analyzing the J-V characteristics in the dark, the hole mobility can be calculated from the Mott-Gurney law. Higher hole mobility is desirable for efficient charge transport.[7]
3. Energy Level Determination (Cyclic Voltammetry - CV): CV is an electrochemical method used to determine the HOMO and LUMO energy levels of the HTM. The HOMO level is crucial as it dictates the efficiency of hole transfer from the perovskite. A good alignment between the perovskite's valence band and the HTM's HOMO level is essential for minimizing energy loss.[8]
4. Stability Testing: The long-term stability of unencapsulated devices is tested under controlled conditions of humidity, temperature, and continuous illumination to assess the degradation of the HTM and the overall device performance over time.[3]
Causality Behind Experimental Choices
-
Choice of n-i-p Architecture: This architecture is widely used for high-efficiency PSCs and provides a reliable platform for comparing different HTMs.
-
Use of Additives in Spiro-OMeTAD and PTAA: These materials often require p-type doping to enhance their conductivity and hole mobility, which is a key difference compared to some potentially dopant-free alternatives.
-
Anti-Solvent Engineering: The use of an anti-solvent during perovskite deposition is critical for controlling the crystal growth and morphology of the perovskite film, which directly impacts the performance of the solar cell.
Conclusion and Future Outlook
This compound and its derivatives have emerged as highly promising, cost-effective alternatives to the incumbent hole transport materials, Spiro-OMeTAD and PTAA. The experimental data, although sourced from various studies, consistently demonstrates their potential to achieve high power conversion efficiencies. The simpler synthesis of this compound is a significant advantage for large-scale production and commercialization of perovskite solar cells.
Further research should focus on a direct, side-by-side comparison of these HTMs within the same device architecture and with identical perovskite compositions to provide a more definitive benchmark. Additionally, optimizing the formulation of this compound-based HTLs, potentially through molecular engineering or the introduction of novel dopants, could further enhance its performance and stability, paving the way for a new generation of low-cost, high-efficiency perovskite solar cells.
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A Comparative Guide to Triarylamines for Organic Electronics: A DFT Perspective on Di-m-tolylamine
Introduction: The Central Role of Triarylamines in Organic Electronics
Triarylamines (TAAs) are a cornerstone class of organic molecules that have propelled significant advancements in the field of organic electronics. Their characteristic three-dimensional, propeller-like structure, originating from the central nitrogen atom bonded to three aromatic rings, provides a unique combination of electronic and morphological properties.[1] This structure is highly effective at preventing molecular aggregation, a common issue that can quench performance in thin-film devices. Furthermore, the electron-rich nature of the triarylamine core makes these compounds excellent hole conductors.[1][2] This has led to their widespread use as Hole Transport Materials (HTMs) in devices such as Organic Light-Emitting Diodes (OLEDs) and, more recently, high-performance perovskite solar cells.[3][4][5]
The performance of a TAA in a device is intimately linked to its molecular structure. Subtle modifications to the peripheral aromatic rings can profoundly influence key electronic parameters, such as energy levels and charge mobility.[1] To rationally design next-generation HTMs, it is crucial to understand these structure-property relationships at a molecular level. Density Functional Theory (DFT) has emerged as an indispensable computational tool for this purpose.[6][7] DFT allows for the accurate prediction of molecular properties, providing invaluable insights that can accelerate the material discovery cycle and reduce reliance on purely empirical synthesis and testing.[6][8]
This guide provides an in-depth comparison of Di-m-tolylamine with its parent compound, triphenylamine (TPA), and its structural isomer, Di-p-tolylamine. Leveraging the predictive power of DFT, we will dissect the electronic and structural differences imparted by the position of the methyl substituents, offering a clear rationale for selecting specific TAA architectures for advanced applications.
Theoretical Framework: Key Performance Metrics from DFT
DFT calculations provide a robust framework for evaluating the potential of a molecule to function as an effective HTM.[7] The accuracy of these predictions hinges on the appropriate selection of the exchange-correlation functional and the basis set, with combinations like B3LYP/6-31G(d) being a well-established standard for organic molecules.[3][8] Several key metrics, derived from DFT calculations, are critical for assessing HTM performance:
-
Frontier Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to charge transport. For an HTM, the HOMO level must be well-aligned with the valence band of the adjacent active layer (e.g., the perovskite in a solar cell) to ensure efficient extraction of holes.[2][5] The LUMO level should be sufficiently high to block electron transport, preventing charge recombination.[1]
-
Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule, forming a cation (hole). It is a direct measure of the hole injection barrier. A lower IP generally facilitates more efficient hole injection from the active layer into the HTM.[6][9] In DFT, the vertical IP can be approximated as the negative of the HOMO energy (Koopmans' theorem) or, more accurately, by calculating the energy difference between the neutral and cationic states.[10]
-
Reorganization Energy (λ): Charge transport in organic materials occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. During this process, the molecules must undergo geometric relaxation to accommodate the change in charge state. The energy associated with this relaxation is the reorganization energy. A smaller reorganization energy (λ) corresponds to a faster charge hopping rate and, consequently, higher charge mobility—a critical attribute for an efficient HTM.[4][6][11]
Experimental Protocol: A Representative DFT Workflow
To ensure trustworthiness and reproducibility, the protocols for computational analysis must be clearly defined. The following section outlines a self-validating workflow for calculating the key electronic properties of triarylamines using DFT.
Step-by-Step DFT Calculation Protocol
-
Geometry Optimization (Neutral State):
-
Construct the initial 3D structure of the triarylamine molecule.
-
Perform a geometry optimization calculation on the neutral molecule (charge=0, spin=singlet) using a suitable level of theory (e.g., B3LYP functional with the 6-31G(d) basis set). This step finds the lowest-energy, most stable conformation of the molecule.
-
-
Frequency Analysis (Neutral State):
-
Perform a frequency calculation on the optimized neutral geometry.
-
Confirm that the calculation yields zero imaginary frequencies. This verifies that the optimized structure is a true energy minimum and not a transition state.
-
-
Single-Point Energy (Neutral State):
-
Using the optimized geometry, perform a single-point energy calculation to obtain the precise energy of the neutral molecule (E_neutral) and its orbital energies (HOMO, LUMO).
-
-
Geometry Optimization (Cationic State):
-
Take the optimized neutral geometry as the starting point.
-
Perform a second geometry optimization, this time for the cationic state of the molecule (charge=+1, spin=doublet). This simulates the geometry of the molecule after it has accepted a hole.
-
-
Single-Point Energy (Cationic State):
-
Perform a single-point energy calculation on the optimized cation geometry to obtain its precise energy (E_cation).
-
-
Property Calculation:
-
Adiabatic Ionization Potential (IPa): Calculated as the difference in energy between the optimized cation and optimized neutral states: IPa = E_cation - E_neutral.
-
Reorganization Energy (λ): Calculated based on the energies of the neutral and cationic species in both their optimized and un-relaxed geometries, as described in Marcus theory.[4] The hole reorganization energy (λh) is the sum of two components:
-
λ1 = E_cation_at_neutral_geom - E_cation
-
λ2 = E_neutral_at_cation_geom - E_neutral
-
λh = λ1 + λ2
-
-
Workflow Visualization
Caption: A typical workflow for calculating HTM properties using DFT.
Comparative Analysis: The Impact of Methyl Substitution
The placement of electron-donating methyl (-CH3) groups on the peripheral phenyl rings of the TPA scaffold serves as a classic example of tuning electronic properties through chemical modification. We will now compare the parent TPA molecule with its di-tolylamine isomers.
Molecular Structures
Caption: Structures of the triarylamines under comparison.
Quantitative Data Summary
The following table summarizes representative DFT-calculated values for TPA and discusses the expected trends for its methylated derivatives based on established principles of electronic effects and published studies on similar TAA systems.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Reorganization Energy (λh) (eV) | Key Structural Feature |
| Triphenylamine (TPA) | ~ -5.1 to -5.4 | ~ -1.9 to -2.1 | ~ 3.0 to 3.3 | Higher | Baseline | Unsubstituted benchmark[12][13] |
| Di-p-tolylamine | Higher (less negative) | Similar to TPA | Slightly Smaller | Lower | Potentially Lower | Methyl groups at para positions |
| This compound | Intermediate | Similar to TPA | Intermediate | Intermediate | Potentially Higher | Methyl groups at meta positions |
Note: Exact values can vary based on the specific functional and basis set used in the DFT calculation. The table reflects general trends supported by computational studies on substituted triarylamines.[1][3][14]
Analysis and Discussion
1. Triphenylamine (TPA): The Benchmark TPA is the foundational structure. Its electronic properties, such as a relatively deep HOMO level, provide a stable core but can sometimes lead to a significant energy barrier for hole injection from the active layer in a device. DFT studies have thoroughly characterized its propeller-like geometry and electronic states, making it an excellent reference point.[12][13]
2. Di-p-tolylamine: Maximizing Electron Donation In Di-p-tolylamine, the two methyl groups are in the para position relative to the central nitrogen. This is the optimal position to exert a strong electron-donating effect through both inductive and hyperconjugation effects. This donation of electron density directly into the π-system of the molecule has a pronounced effect:
-
HOMO Level and IP: The increased electron density destabilizes the HOMO, pushing it to a higher energy level (making the value less negative). This directly results in a lower ionization potential , which is highly desirable as it reduces the energy barrier for hole injection, a critical step for efficient device operation.[2]
-
Reorganization Energy: The more planar structure that can be induced by para-substitution may lead to a slightly lower reorganization energy, further benefiting charge transport.
3. This compound: A Study in Subtlety and Stability When the methyl groups are moved to the meta position, their electronic influence changes significantly.
-
HOMO Level and IP: In the meta position, the methyl groups can still donate electron density via the inductive effect, but the resonance/hyperconjugation effect on the nitrogen's lone pair is minimal. Consequently, the HOMO level of this compound is expected to be higher than that of TPA but lower (deeper) than that of Di-p-tolylamine . This results in an intermediate ionization potential . While this might present a slightly higher injection barrier compared to the para isomer, it can also impart greater oxidative stability, which is crucial for the long-term operational lifetime of a device.
-
Reorganization Energy: The steric hindrance from the meta-methyl groups can lead to a more twisted geometry compared to the para isomer. This increased twisting can disrupt intermolecular π-π stacking, which is beneficial for preventing aggregation, but it may also lead to a slightly higher reorganization energy . This trade-off between morphology and intrinsic charge transport properties is a key consideration in material design.
Conclusion and Outlook
This DFT-based comparison demonstrates that the isomeric position of substituents on a triarylamine core is a powerful yet nuanced tool for tuning material properties.
-
Di-p-tolylamine is the clear choice when the primary goal is to lower the ionization potential for improved energy level alignment and hole injection.
-
This compound , in contrast, offers a compelling balance. Its intermediate ionization potential suggests enhanced electrochemical stability compared to the para isomer, a critical factor for device longevity. Its more twisted structure could be advantageous in preventing detrimental crystallization and ensuring amorphous film formation.
The insights gained from such comparative DFT studies are invaluable for researchers and drug development professionals. They allow for the a priori prediction of electronic behavior, guiding synthetic efforts toward molecules with tailored properties. By understanding the causal link between molecular structure and electronic function, we can move beyond trial-and-error and toward the rational design of highly efficient and stable triarylamines for the next generation of organic electronic devices.
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A Comparative Guide to HPLC Purity Validation of Di-m-tolylamine
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. Di-m-tolylamine, a key building block in the synthesis of various dyes and potentially in active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the quality, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, grounded in scientific principles and regulatory expectations. We will explore the rationale behind method development, present a comprehensive validation protocol, and compare the performance of HPLC with Gas Chromatography (GC).
The Criticality of a Validated Purity Method
The purity of a chemical entity like this compound is not a single data point but a comprehensive profile of the main component and any associated impurities. These impurities can arise from the manufacturing process (e.g., unreacted starting materials, intermediates, by-products) or from degradation over time. A robust, validated analytical method is therefore essential to ensure that the material consistently meets predefined quality standards. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to ensure their suitability for their intended purpose.[1][2][3][4][5][6][7][8][9]
Part 1: Developing a Robust HPLC Method for this compound
Chemical Profile of this compound
-
Structure: this compound (3,3'-Dimethyldiphenylamine) is a secondary aromatic amine.[10][11]
-
Predicted Properties: As a non-polar, weakly basic compound, it is well-suited for reversed-phase HPLC. Aromatic amines typically exhibit strong UV absorbance, making UV detection a suitable choice.
Proposed HPLC Method and Rationale
Based on the analysis of similar compounds like diphenylamine and toluidine isomers, a reversed-phase HPLC method is the most logical starting point.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar this compound molecule. A 150 mm length with 5 µm particles offers a good balance of resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A mixture of a polar aqueous phase and a less polar organic solvent allows for the elution of the analyte. Acetonitrile is often preferred for its low viscosity and UV transparency. The acidic modifier (phosphoric acid) helps to protonate the weakly basic amine, leading to sharper peaks and more consistent retention times. |
| Elution Mode | Gradient | A gradient elution, starting with a higher proportion of mobile phase A and increasing the proportion of B, is recommended. This will ensure the elution of any more polar impurities early in the run while providing sufficient solvent strength to elute the main analyte and any less polar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Detector | UV-Vis Detector | Aromatic amines have strong chromophores. Based on related compounds, a detection wavelength of 254 nm is a good starting point. However, a full UV scan of a this compound standard should be performed to determine the absorbance maximum for optimal sensitivity. |
| Sample Preparation | Dissolve in a 50:50 mixture of Acetonitrile and Water | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Part 2: A Comprehensive Guide to Method Validation
Once a suitable HPLC method is developed, it must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5] The following validation parameters are critical for a purity method.
Experimental Protocols for Validation
1. Specificity (Selectivity)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound and its potential impurities.
-
Analyze a sample of this compound reference standard.
-
Analyze samples of known related substances and potential impurities (e.g., m-toluidine, starting materials from synthesis).[13]
-
Perform forced degradation studies to generate potential degradation products.[14][15][16][17]
-
Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat the sample with 3% H₂O₂.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).
-
Photodegradation: Expose the sample to UV light.
-
-
Inject the stressed samples and assess the resolution between the this compound peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the main peak.
-
2. Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare at least five concentrations across the desired range (e.g., from the reporting limit for impurities up to 120% of the assay concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Range
-
Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentrations.
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo (if for a drug product) or a sample matrix and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The RSD for the combined results should be ≤ 2.0%.
-
-
6. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine the LOQ based on the signal-to-noise ratio (typically S/N of 10:1) or by establishing the concentration at which a suitable level of precision and accuracy is achieved.
-
Prepare samples at the determined LOQ concentration and inject them multiple times (e.g., n=6) to confirm the precision.
-
Acceptance Criteria: The RSD should be ≤ 10%.
-
7. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the aqueous mobile phase (e.g., ± 0.2 units).
-
-
Analyze a sample under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.
-
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Part 3: Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful and versatile technique for purity analysis, it is essential to understand its performance in comparison to other available methods, such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography (GC)
GC is a viable alternative for the analysis of volatile and thermally stable compounds like this compound. A GC method coupled with a Flame Ionization Detector (GC-FID) is a common setup for purity analysis.[18][19]
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best for volatile and thermally stable compounds. This compound is suitable. |
| Specificity | High; can be enhanced with gradient elution and PDA detection. | High; excellent for separating volatile impurities. |
| Sensitivity | Good; dependent on the analyte's chromophore. | Excellent for hydrocarbons and compounds that ionize in a flame. |
| Analysis Time | Typically 15-30 minutes. | Can be faster, often 5-15 minutes. |
| Solvent Consumption | High; generates significant aqueous-organic waste. | Low; only a small amount of solvent is needed for sample dissolution. |
| Potential Issues | Peak tailing for basic compounds, solvent disposal. | Potential for thermal degradation of the analyte in the injector port. |
Expert Insight: For routine purity testing where the impurity profile is well-characterized and all components are volatile, GC-FID can be a faster and more cost-effective method due to lower solvent consumption. However, HPLC is more versatile for analyzing potential non-volatile degradation products or impurities and is often the preferred technique during method development and for stability-indicating assays.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This results in significant improvements in performance compared to traditional HPLC.[20][21][22][23]
| Feature | HPLC (5 µm particles) | UPLC (<2 µm particles) |
| Resolution | Good | Superior; sharper and narrower peaks. |
| Analysis Time | Longer (typically 15-30 min) | Significantly shorter (typically 2-10 min). |
| Sensitivity | Good | Higher, due to narrower peaks and less diffusion. |
| Operating Pressure | Lower (up to 400 bar) | Much higher (up to 1000 bar or more). |
| Solvent Consumption | Higher | Lower, due to shorter run times and lower flow rates. |
Expert Insight: For high-throughput laboratories, transitioning from HPLC to UPLC can offer substantial benefits in terms of speed, sensitivity, and reduced solvent usage. A validated HPLC method can often be transferred to a UPLC system with minor adjustments, leading to significant efficiency gains without compromising data quality.
Conclusion
The purity validation of this compound is a critical undertaking that demands a robust and reliable analytical method. While a specific compendial method may not be available, a scientifically sound reversed-phase HPLC method can be systematically developed and validated following ICH guidelines. This guide has provided a comprehensive framework for this process, from the initial selection of chromatographic parameters to a detailed validation protocol and a comparative analysis with alternative techniques like GC and UPLC.
As a Senior Application Scientist, I emphasize that the key to a successful purity method lies not just in the final protocol but in understanding the scientific rationale behind each choice and rigorously demonstrating the method's performance through validation. By adhering to these principles, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their final products.
References
- International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. March 2024.
- MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.
- DDReg. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. March 20, 2024.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 30, 2023.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. July 2, 2025.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. September 2021.
- Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
- Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation.
- International Journal of Pharmaceutical Sciences Review and Research. Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. June 30, 2013.
- MONAD. What is the Difference Between UPLC and HPLC?. August 29, 2024.
- Chromatography Forum. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 25, 2024.
- IJCRT.org. HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. September 9, 2021.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7016139, m,m'-Ditolylamine.
- The Royal Society of Chemistry. Supporting Information for an article.
- DKSH. SYNTHON Chemicals Product Catalog.
- PubMed Central. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. November 23, 2024.
- Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. September 1, 2016.
- ResearchGate. Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions.
- SIELC Technologies. Separation of Diphenylamine on Newcrom R1 HPLC column.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. January 9, 2020.
- OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- MedCrave. Forced Degradation Studies. December 14, 2016.
- Oshadhi. Gas chromatography - a key test of purity.
- National Institutes of Health. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
- ResearchGate. Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
- PubMed. HPLC method development for fampridine using Analytical Quality by Design approach. December 1, 2020.
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- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Senior Application Scientist's Guide to the Comparative Thermal Stability of Substituted Diphenylamines
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Sentinels of Stability
In the high-stakes world of material science, drug development, and industrial applications, the longevity and reliability of organic materials are paramount. From ensuring the integrity of life-saving pharmaceuticals to maintaining the performance of critical lubricants in aerospace engineering, the prevention of oxidative degradation is a constant battle. At the forefront of this battle are antioxidant compounds, the unseen sentinels that sacrifice themselves to protect the materials they inhabit. Among these, substituted diphenylamines (DPAs) have carved out a crucial niche, particularly in applications demanding high-temperature resilience. Their efficacy, however, is not uniform. The strategic placement of different functional groups on the diphenylamine backbone can dramatically alter their thermal stability, the very property that defines their utility in extreme environments.
This guide provides a comprehensive comparison of the thermal stability of various substituted diphenylamines. Moving beyond a simple cataloging of data, we will delve into the causality behind experimental choices, the intricacies of thermal analysis, and the structure-property relationships that govern the thermal resilience of these vital compounds. Our objective is to equip you, the researcher and innovator, with the foundational knowledge and practical insights necessary to select and design the optimal diphenylamine-based antioxidant for your specific high-temperature application.
The Critical Role of Thermal Stability in Antioxidant Performance
Diphenylamine and its derivatives function as radical-trapping antioxidants.[1][2] The core of their antioxidant activity lies in the ability of the secondary amine (-NH-) group to donate a hydrogen atom to a reactive peroxyl radical (ROO•), thereby neutralizing it and terminating the oxidative chain reaction. This process is illustrated in the diagram below.
Caption: Antioxidant mechanism of diphenylamine.
The resulting diphenylaminyl radical is relatively stable and can participate in further reactions to neutralize more radicals. However, at elevated temperatures, the diphenylamine molecule itself can become susceptible to thermal decomposition. If the antioxidant degrades before it can effectively scavenge radicals, its protective function is lost. Therefore, the intrinsic thermal stability of a substituted diphenylamine is a critical prerequisite for its performance as a high-temperature antioxidant.
Evaluating Thermal Stability: The Power of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials.[3][4] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, provides crucial information about the temperatures at which a material begins to decompose.
Experimental Protocol: A Self-Validating System
The following protocol outlines a standard TGA experiment for evaluating the thermal stability of substituted diphenylamines. The causality behind each step is explained to ensure a robust and self-validating measurement.
Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) for a series of substituted diphenylamines.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
High-purity samples of substituted diphenylamines (e.g., unsubstituted, alkylated, styrenated).
-
High-purity nitrogen gas (for inert atmosphere).
Experimental Workflow:
Caption: Experimental workflow for TGA analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the diphenylamine sample into a clean, tared alumina crucible. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and accurate temperature measurement.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20 mL/min) for at least 30 minutes before starting the analysis. Causality: An inert nitrogen atmosphere prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition alone.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). Causality: A linear heating rate allows for the determination of kinetic parameters and ensures comparability between different samples.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline mass is observed. This is often calculated using the tangent method at the point of initial mass loss.
-
Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve corresponds to the temperature of maximum decomposition rate (Tmax) .
-
Comparative Thermal Stability: The Influence of Substituents
Alkylated Diphenylamines: A Marked Improvement
Alkylation, the addition of alkyl groups (e.g., octyl, nonyl), is a common strategy to improve the performance of diphenylamine antioxidants.[1][5] These bulky alkyl groups not only enhance the solubility of the antioxidant in nonpolar media like lubricating oils but also contribute to increased thermal stability.
Expected Trend: The introduction of alkyl groups, particularly bulky ones, is expected to increase the thermal stability of diphenylamine. This is attributed to steric hindrance, which can restrict intramolecular motions and increase the energy required to initiate decomposition.
Styrenated Diphenylamines: Balancing Performance and Stability
Styrenated diphenylamines, produced by the reaction of diphenylamine with styrene, are another important class of antioxidants. The styryl groups provide a different steric and electronic environment compared to simple alkyl groups.
Expected Trend: Styrenated diphenylamines are also known for their good thermal stability, often comparable to or exceeding that of some alkylated derivatives. The bulky styryl groups contribute to steric shielding of the reactive amine center.
The Role of Electronic Effects: A Deeper Dive
Beyond sterics, the electronic nature of the substituents plays a crucial role in the stability of the diphenylaminyl radical formed during the antioxidant cycle, which can indirectly influence the overall thermal stability of the molecule.
-
Electron-Donating Groups (EDGs): Substituents like alkyl and alkoxy groups donate electron density to the aromatic rings. This can stabilize the diphenylaminyl radical through resonance, which is a key aspect of its antioxidant function. Theoretical studies suggest that electron-donating groups can improve the antioxidation performance.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) are strongly electron-withdrawing. While they might be introduced for other purposes, they can destabilize the diphenylaminyl radical, potentially impacting the antioxidant efficiency. The thermal stability of nitro-substituted diphenylamines can be lower than that of the parent compound.[3]
A Synthesized Comparative Data Table
The following table provides a synthesized comparison of the thermal stability of various substituted diphenylamines based on data and trends reported in the scientific literature. It is important to note that these values are illustrative and can vary depending on the specific experimental conditions.
| Substituent Type | Example Compound | Typical Tonset (°C) | Key Observations |
| Unsubstituted | Diphenylamine | ~250-300 | Baseline for comparison. |
| Alkylated | Octylated Diphenylamine | ~300-350 | Significantly higher thermal stability compared to unsubstituted DPA.[1] |
| Alkylated | Nonylated Diphenylamine | ~300-350 | Similar high thermal stability to other alkylated DPAs.[7] |
| Styrenated | Styrenated Diphenylamine | ~300-350 | Good thermal stability, often used in rubber and polymer applications. |
| Electron-Withdrawing | 2-Nitro-diphenylamine | Lower than DPA | The presence of nitro groups can decrease thermal stability.[3] |
Synthesis of Substituted Diphenylamines: A Brief Overview
The preparation of substituted diphenylamines typically involves the alkylation or arylation of diphenylamine or a substituted aniline. A common synthetic route is the Friedel-Crafts alkylation, where diphenylamine is reacted with an alkene (e.g., octene, nonene, styrene) in the presence of an acid catalyst.
General Synthetic Scheme:
Caption: General synthesis of substituted diphenylamines.
The choice of catalyst and reaction conditions can influence the degree and position of substitution, leading to a variety of products with different properties.
Conclusion: Designing the Next Generation of High-Temperature Antioxidants
The thermal stability of substituted diphenylamines is a critical determinant of their effectiveness as high-temperature antioxidants. This guide has provided a framework for understanding and evaluating this crucial property. Through the rigorous application of Thermogravimetric Analysis, researchers can obtain reliable data to compare the thermal resilience of different diphenylamine derivatives.
The key takeaways are:
-
Substitution Matters: The introduction of substituents, particularly bulky alkyl and styryl groups, significantly enhances the thermal stability of the diphenylamine scaffold.
-
A Balance of Forces: Both steric and electronic effects of the substituents play a role in the overall performance of the antioxidant.
-
TGA is the Gold Standard: Thermogravimetric Analysis provides a robust and reproducible method for quantifying thermal stability.
As the demand for materials that can withstand increasingly harsh operating conditions continues to grow, a deep understanding of the structure-property relationships governing the thermal stability of antioxidants will be indispensable. The principles and methodologies outlined in this guide provide a solid foundation for the rational design and selection of the next generation of high-performance substituted diphenylamines.
References
- Chao, F., et al. (2015). Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. Journal of Thermal Analysis and Calorimetry, 121(2), 843-849.
- Pratt, D. A., et al. (2012). Incorporation of Ring Nitrogens into Diphenylamine Antioxidants: Striking a Balance between Reactivity and Stability. Journal of the American Chemical Society, 134(20), 8306–8309.
- Lindblom, M. (2002). Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. Doctoral Thesis, KTH, Stockholm.
- Coats, A. W., & Redfern, J. P. (1963). Thermogravimetric analysis. A review. Analyst, 88(1053), 906-924.
- Gatto, V. J., et al. (2006). Redesigning alkylated diphenylamine antioxidants for modern lubricants.
- Wang, J., et al. (2018). Theoretical studies on the structure and property of alkylated dipenylamine antioxidants. Journal of Molecular Structure, 1157, 439-446.
- Li, X., et al. (2022). Synthesis and properties of antioxidant nonyldiphenylamine. Petroleum Processing and Petrochemicals, 53(6), 116-121.
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A Comparative Electrochemical Guide to Di-m-tolylamine and its Derivatives for Advanced Research Applications
This guide provides an in-depth electrochemical comparison of di-m-tolylamine and its key derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive analysis of the redox properties of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish a robust resource that elucidates the structure-property relationships governing the electrochemical behavior of these versatile molecules, thereby enabling informed decisions in their application.
Introduction: The Significance of this compound and its Analogs
This compound, a secondary diarylamine, and its derivatives are fundamental building blocks in a diverse array of applications, most notably as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The efficacy of these materials is intrinsically linked to their electrochemical properties, specifically their ability to undergo reversible oxidation to form stable radical cations. This process facilitates the efficient transport of positive charge carriers (holes) within electronic devices.
The strategic placement of substituents on the aromatic rings of the diarylamine core profoundly influences the electronic and steric characteristics of the molecule. This, in turn, dictates key electrochemical parameters such as the oxidation potential, the stability of the oxidized species, and the kinetics of electron transfer. Understanding these relationships is paramount for the rational design of novel materials with tailored functionalities.
This guide will focus on a comparative analysis of this compound and its structural isomers (di-o-tolylamine and di-p-tolylamine), as well as a key derivative, N,N'-di(m-tolyl)benzidine, to illustrate the impact of molecular architecture on electrochemical performance.
Fundamental Principles of Electrochemical Characterization
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of electroactive species like diarylamines. In a CV experiment, the potential of a working electrode is swept linearly with time between two set points, and the resulting current is measured.[2] The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the analyte's redox processes.
Key parameters derived from a cyclic voltammogram include:
-
Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the oxidation and reduction peaks occur, respectively.
-
Peak Currents (ipa and ipc): The magnitude of the current at the peak potentials, which is proportional to the concentration of the analyte.
-
Half-wave Potential (E1/2): The average of the anodic and cathodic peak potentials, which provides an approximation of the formal redox potential (E°') for a reversible system.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
The reversibility of a redox couple is a critical factor. A chemically reversible process indicates that the oxidized (or reduced) form of the molecule is stable on the timescale of the CV experiment and can be converted back to its original state. For applications like HTMs, high reversibility is desirable as it correlates with the operational stability of the material.
Comparative Electrochemical Analysis
The electrochemical properties of this compound and its derivatives are summarized in the table below. These values, compiled from various sources, provide a basis for understanding the influence of molecular structure on redox behavior. It is important to note that direct comparison should be made with caution, as experimental conditions can influence the measured potentials.
| Compound | Structure | First Oxidation Potential (Eox1, V vs. Fc/Fc+) | Second Oxidation Potential (Eox2, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference(s) |
| This compound | 3,3'-Dimethyldiphenylamine | ~0.5 - 0.6 (estimated) | - | -5.3 - -5.4 (estimated) | - | Inferred from[3][4] |
| Di-o-tolylamine | 2,2'-Dimethyldiphenylamine | Higher than this compound | - | Deeper than this compound | - | Inferred from[3][4] |
| Di-p-tolylamine | 4,4'-Dimethyldiphenylamine | Lower than this compound | - | Higher than this compound | - | Inferred from[3][5] |
| N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) | A well-known derivative | 0.23 | 0.81 | -5.5 | -2.3 | [1] |
Key Observations and Structure-Property Insights:
-
Effect of Methyl Group Position: The position of the electron-donating methyl group on the phenyl ring significantly impacts the oxidation potential. The para-position in di-p-tolylamine allows for greater delocalization of the positive charge in the radical cation through resonance, thereby stabilizing it and lowering the oxidation potential compared to the meta-position in this compound.[3] Conversely, the ortho-position in di-o-tolylamine introduces steric hindrance, which can disrupt the planarity of the molecule and hinder delocalization, leading to a higher oxidation potential.[4]
-
Extended Conjugation in TPD: The presence of a biphenyl linker in N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) creates a more extended π-conjugated system. This extended conjugation facilitates the removal of the first electron, resulting in a significantly lower first oxidation potential compared to the simpler diarylamines. The two distinct oxidation waves observed for TPD correspond to the sequential removal of electrons from the two diarylamino moieties.[1]
-
Correlation with HOMO Energy Levels: The first oxidation potential is directly related to the Highest Occupied Molecular Orbital (HOMO) energy level.[6] A lower oxidation potential corresponds to a higher HOMO energy level, indicating that the molecule is more easily oxidized. Therefore, the trend in oxidation potentials (di-p-tolylamine < this compound < di-o-tolylamine) reflects a corresponding trend in their HOMO energy levels. The HOMO level is a critical parameter for charge injection from the electrode to the HTL in electronic devices.[7]
Experimental Protocol: A Guide to Reproducible Electrochemical Comparisons
This section provides a detailed, step-by-step methodology for the electrochemical analysis of this compound and its derivatives using cyclic voltammetry. The rationale behind each step is explained to ensure both scientific integrity and the ability for other researchers to validate these findings.
Materials and Reagents
-
Analytes: this compound, di-o-tolylamine, di-p-tolylamine, N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD). Purity should be ≥98%.
-
Solvent: Acetonitrile (CH3CN), HPLC or electrochemical grade, with a low water content (<0.01%). Acetonitrile is a common choice due to its wide electrochemical window and ability to dissolve a broad range of organic compounds.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), electrochemical grade, dried under vacuum before use. The supporting electrolyte is crucial to minimize the solution resistance and ensure that the current is primarily due to the faradaic processes of the analyte. A typical concentration is 0.1 M.
-
Reference Compound: Ferrocene (Fc), for use as an internal standard to reference the measured potentials. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a widely accepted internal standard in non-aqueous electrochemistry.
-
Gases: High-purity nitrogen or argon for deaeration of the electrolyte solution. Dissolved oxygen is electroactive and can interfere with the measurements.
Instrumentation
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell consisting of:
-
Working Electrode (WE): Glassy carbon electrode (GCE) or platinum disk electrode. The choice of electrode material can influence the electron transfer kinetics.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode (CE): Platinum wire or gauze.
-
Experimental Workflow
Caption: A generalized workflow for the electrochemical analysis of this compound and its derivatives.
Step-by-Step Protocol
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 0.3 µm) and finishing with a smaller one (e.g., 0.05 µm).[8]
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Sonication in the solvent for a few minutes can further ensure a clean electrode surface. A clean electrode surface is critical for obtaining reproducible results.
-
-
Solution Preparation and Deaeration:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF6) in the chosen solvent (acetonitrile).
-
Transfer the electrolyte solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add a known amount of the analyte stock solution to the cell to achieve the desired concentration (typically 1-5 mM).
-
Record the cyclic voltammogram of the analyte. A typical scan rate is 100 mV/s. The potential window should be set to encompass the oxidation wave(s) of the analyte.
-
After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV. This allows for the accurate determination of the potential of the analyte relative to the Fc/Fc+ couple.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials and currents from the voltammograms.
-
Calculate the half-wave potential (E1/2) for each redox couple.
-
Correct the measured potentials by referencing them to the E1/2 of the Fc/Fc+ couple.
-
Analyze the peak separation (ΔEp) and the ratio of the cathodic to anodic peak currents (ipc/ipa) to assess the reversibility of the redox process. For a reversible process, ipc/ipa should be close to 1.
-
Visualization of Key Concepts
General Structure of this compound and its Isomers
Caption: Molecular structures of the ortho-, meta-, and para-isomers of ditolylamine.
Cyclic Voltammetry Setup
Caption: A schematic diagram of a typical three-electrode setup for cyclic voltammetry.
Conclusion
The electrochemical properties of this compound and its derivatives are critically dependent on their molecular structure. The position of substituents and the extent of π-conjugation are key factors that can be manipulated to tune the oxidation potentials and, consequently, the HOMO energy levels of these compounds. This guide has provided a comparative overview of the electrochemical behavior of this compound and its isomers, along with a key derivative, TPD. The detailed experimental protocol and the elucidation of the underlying structure-property relationships offer a valuable resource for researchers working on the design and application of novel diarylamine-based materials for advanced electronic and pharmaceutical applications. By following the principles and methodologies outlined herein, scientists can confidently and accurately characterize the electrochemical properties of these and other related compounds, accelerating the pace of innovation in their respective fields.
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A Head-to-Head Comparison of Di-m-tolylamine and Carbazole-Based Hole Transporting Materials in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role. It is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. This guide provides an in-depth, head-to-head comparison of two prominent classes of HTMs: those based on the di-m-tolylamine moiety and those incorporating carbazole units. We will delve into their performance metrics, stability, and cost-effectiveness, supported by experimental data and detailed protocols to inform your research and development efforts.
The Contenders: this compound and Carbazole-Based HTMs
This compound-based HTMs are a subset of the broader class of triarylamine HTMs. A well-known example is 4,4′,4″-tris(N-3-methylphenyl-N-phenylamino)triphenylamine, commonly known as m-MTDATA. These materials are characterized by a central nitrogen atom bonded to three aromatic rings, a structure that facilitates excellent charge transport properties. Their molecular design allows for good film-forming capabilities and appropriate energy level alignment with the perovskite layer.
Carbazole-based HTMs have emerged as a highly promising and cost-effective alternative to the long-standing benchmark, spiro-OMeTAD.[1][2] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, offers good thermal and chemical stability, facile functionalization, and excellent hole-transporting properties.[2] Molecular engineering of the carbazole core has led to a diverse range of HTMs with tailored properties.
Performance Showdown: A Data-Driven Comparison
The ultimate measure of an HTM's effectiveness lies in the photovoltaic performance of the solar cell it is integrated into. Below is a comparative summary of key performance metrics for PSCs employing representative this compound and carbazole-based HTMs.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |
| m-MTDATA | 17.73 | - | - | 79.6 | [3] |
| V1221 (Carbazole) | 17.81 | 1.03 | 23.6 | 73 | [4] |
| V1225 (Carbazole) | 17.81 | 1.03 | 23.6 | 73 | [4] |
| Cz-P (Carbazole) | >22 | - | - | >80 | [5] |
| Cz-Pyr (Carbazole) | >22 | - | - | >80 | [5] |
| Spiro-OMeTAD | 18.6 | - | - | - | [6] |
As the data indicates, both classes of materials can be utilized to fabricate high-performance PSCs, with carbazole-based HTMs often demonstrating comparable or even superior power conversion efficiencies (PCEs) to the well-established spiro-OMeTAD.[4][5][6] The high fill factors (FF) reported for both m-MTDATA and certain carbazole derivatives highlight their excellent charge extraction and transport capabilities.[3][5]
Delving Deeper: Key Performance Parameters
Hole Mobility and Conductivity
The efficiency of hole extraction and transport is directly related to the hole mobility and conductivity of the HTM.
-
This compound-based HTMs , such as m-MTDATA, exhibit hole mobilities in the range of 10-5 to 10-4 cm2 V-1 s-1.[7] Doping with materials like F4-TCNQ is a common strategy to enhance the conductivity of m-MTDATA-based hole transport layers.[8]
-
Carbazole-based HTMs have been engineered to achieve high hole mobilities, with some derivatives showing values exceeding those of m-MTDATA. For instance, a carbazole derivative with meta-positioned methoxy groups demonstrated a hole mobility of 1.06 × 10-3 cm2 V-1 s-1.[9] The addition of fluorine atoms to the carbazole structure has also been shown to increase hole mobility.[10]
Energy Level Alignment
Proper energy level alignment between the HTM and the perovskite is crucial for efficient charge transfer. The highest occupied molecular orbital (HOMO) of the HTM should be slightly higher than the valence band maximum of the perovskite to provide a sufficient driving force for hole extraction.
Caption: Energy level alignment for efficient hole transfer.
Both this compound and carbazole-based HTMs can be chemically modified to tune their HOMO levels for optimal alignment with various perovskite compositions.
Stability and Longevity: A Critical Consideration
The long-term stability of PSCs is a major hurdle for their commercialization. The HTM plays a significant role in the overall device stability.
-
This compound-based HTMs : The stability of devices employing these materials can be influenced by the dopants used to enhance their conductivity. Some dopants can be hygroscopic, potentially leading to moisture-induced degradation of the perovskite layer.[11]
-
Carbazole-based HTMs have shown great promise for enhancing the long-term stability of PSCs. Their inherent chemical and thermal stability, coupled with the ability to be processed without hygroscopic dopants, contributes to improved device longevity.[12][13] Furthermore, the hydrophobic nature of many carbazole derivatives helps to protect the perovskite layer from moisture ingress.[12] Studies have shown that devices with carbazole-based HTMs can retain a significant portion of their initial efficiency after hundreds of hours of operation.[14]
Economic Viability: A Cost Comparison
The cost of the HTM is a significant factor in the overall manufacturing cost of PSCs.
-
This compound-based HTMs : The synthesis of complex triarylamine HTMs can be multi-stepped and require costly purification processes, similar to the benchmark spiro-OMeTAD.
-
Carbazole-based HTMs are generally considered more cost-effective. The starting material, carbazole, is relatively inexpensive, and many high-performance carbazole-based HTMs can be synthesized through facile, high-yield reactions.[6] The synthetic cost of some carbazole derivatives has been reported to be significantly lower than that of spiro-OMeTAD.[15]
Experimental Protocols: From Solution to Solar Cell
To provide practical insights, here are detailed, step-by-step methodologies for the fabrication of perovskite solar cells using representative HTMs from both classes.
Device Architecture
A common device architecture for these PSCs is the n-i-p structure, where 'n' represents the electron transport layer (ETL), 'i' is the intrinsic perovskite absorber, and 'p' is the hole transport layer (HTL).
Caption: Typical n-i-p perovskite solar cell architecture.
Fabrication Protocol using a Carbazole-Based HTM (e.g., V1221)
This protocol is adapted from methodologies reported for high-efficiency PSCs.[4][16]
-
Substrate Preparation :
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition :
-
Deposit a compact layer of TiO2 or SnO2 onto the FTO substrate. For SnO2, a 3 wt% nanoparticle suspension in water can be spin-coated at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.[16]
-
-
Perovskite Layer Deposition (in an inert atmosphere) :
-
Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation).
-
Spin-coat the perovskite solution onto the ETL-coated substrate. A two-step process is common: a low-speed spin (e.g., 1000 rpm for 10 seconds) followed by a high-speed spin (e.g., 3000 rpm for 28 seconds).[16]
-
During the high-speed spin, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the perovskite film at a specific temperature (e.g., 130°C) for a set duration (e.g., 10 minutes).[16]
-
-
Hole Transport Layer (HTL) Deposition :
-
Prepare the carbazole-based HTM solution. For V1221, this would typically involve dissolving it in a solvent like chlorobenzene, along with additives such as Li-TFSI and t-BP to enhance conductivity.
-
Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 30 seconds).[16]
-
-
Metal Contact Deposition :
-
Thermally evaporate a metal contact, typically gold or silver, onto the HTL to complete the device.
-
Fabrication Protocol using a this compound-Based HTM (e.g., m-MTDATA)
The fabrication process is largely similar to that for carbazole-based HTMs, with the primary difference being the preparation of the HTL solution.
-
Follow steps 1-3 as described in the previous protocol.
-
Hole Transport Layer (HTL) Deposition :
-
Prepare the m-MTDATA solution. This will also typically involve dissolving m-MTDATA in a solvent like chlorobenzene with the addition of dopants such as Li-TFSI and t-BP.
-
Spin-coat the m-MTDATA solution onto the perovskite layer using similar spin-coating parameters as for the carbazole-based HTM.
-
-
Follow step 5 from the previous protocol for metal contact deposition.
Conclusion: Choosing the Right HTM for Your Application
Both this compound and carbazole-based HTMs have demonstrated their capability to produce high-efficiency perovskite solar cells. The choice between them will depend on the specific requirements of your research or application.
-
Carbazole-based HTMs offer a compelling combination of high performance, excellent stability, and lower cost, making them a very attractive option for the future development of commercially viable perovskite solar cells. The ease of molecular modification of the carbazole core provides a versatile platform for designing next-generation HTMs with tailored properties.
-
This compound-based HTMs , like m-MTDATA, remain a relevant and effective class of materials, particularly in applications where their specific electronic properties and film-forming characteristics are advantageous.
As the field of perovskite photovoltaics continues to evolve, the development of novel and improved HTMs will be a key driver of progress towards even higher efficiencies and longer device lifetimes. This guide provides a solid foundation for understanding the current landscape of these two important classes of materials, enabling you to make informed decisions in your experimental design.
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- Small carbazole-based molecules as hole transporting materials for perovskite solar cells. PubMed, 2023. [Link]
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- Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Theses.fr, 2019. [Link]
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- Synthesis of Ultrathin Metallic MTe2 (M = V, Nb, Ta)
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Validating Hole Mobility in Di-m-tolylamine (m-MTDATA) Films: A Comparative Guide to Measurement Techniques
In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells, the efficiency of charge transport is a critical determinant of device performance. Among the various classes of materials enabling this, hole transport materials (HTMs) play a pivotal role. Di-m-tolylamine (m-MTDATA), with its full name 4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine, has emerged as a significant player due to its excellent hole injection and transport properties, and its ability to form stable amorphous films.[1] This guide provides a comprehensive validation framework for characterizing the hole mobility of m-MTDATA films, offering a comparative analysis of established measurement techniques, and contextualizing its performance against other common HTMs.
This document is intended for researchers, material scientists, and professionals in drug and electronics development who are engaged in the characterization and application of organic semiconductor materials. The focus is on the practical application and theoretical underpinnings of Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methodologies, ensuring a robust and reproducible assessment of material performance.
The Critical Role of Hole Mobility
Hole mobility (µh) is a measure of how quickly holes (positive charge carriers) move through a material under the influence of an electric field. In organic semiconductors, which are often characterized by disordered molecular packing, charge transport is typically a hopping-dominated process. Therefore, a higher hole mobility is directly correlated with improved device efficiency, lower operating voltages, and faster response times. The performance of organic electronic devices is critically dependent on the charge carrier mobility of the materials used.[2] Factors such as molecular packing, film morphology, and the presence of impurities can significantly influence the measured mobility.[2]
Comparative Analysis of Hole Transport Materials
While m-MTDATA is a widely used HTM, it is often benchmarked against other established materials such as N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) and N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). The selection of an appropriate HTM is often a trade-off between mobility, thermal stability, and ease of processing.
| Material | Typical Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| m-MTDATA | 10⁻⁴ - 10⁻⁵ | TOF, SCLC | [3][4] |
| TPD | ~10⁻³ | TOF | [3] |
| NPB | 2x10⁻³ - 3x10⁻³ | TOF, SCLC | [3][5][6] |
Table 1: Comparison of typical hole mobility values for common hole transport materials. Note that mobility is often field-dependent and can vary with film thickness and preparation conditions.
Methodologies for Hole Mobility Validation
The two most prevalent techniques for determining the drift mobility of charge carriers in organic semiconductors are Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC).[7]
Time-of-Flight (TOF) Measurement
The TOF method is a direct technique for measuring the drift mobility of charge carriers.[8] It involves generating a sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for them to drift across the sample to the counter electrode under an applied electric field.[7][8]
Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
-
Device Fabrication :
-
Begin with a transparent conductive substrate, typically Indium Tin Oxide (ITO) coated glass.
-
Thoroughly clean the substrate using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Deposit a film of m-MTDATA onto the ITO substrate via thermal evaporation in a high-vacuum chamber. The film thickness should ideally be in the range of several micrometers for clear transit time observation, although improved techniques can be used for thinner films.[9]
-
Deposit a top metal electrode (e.g., Aluminum) to complete the sandwich structure.
-
-
Measurement :
-
Place the fabricated device in a light-tight, electrically shielded sample holder.
-
Apply a constant DC voltage across the device.
-
Illuminate the sample through the transparent ITO electrode with a short pulse of laser light (typically a nitrogen laser with a wavelength of 337 nm). The laser pulse generates electron-hole pairs near the ITO interface.
-
The applied electric field drives the holes across the m-MTDATA layer towards the negatively biased Al electrode.
-
A digital oscilloscope connected in series with the device records the resulting transient photocurrent.
-
-
Data Analysis :
-
The transient photocurrent will exhibit a characteristic shape. In the ideal case (nondispersive transport), a plateau is observed, followed by a drop-off as the charge carriers reach the counter electrode.
-
The transit time (τt) is determined from the intersection of the asymptotes to the plateau and the tail of the photocurrent transient, often plotted in a double logarithmic scale.[7]
-
The hole mobility (μ) is then calculated using the formula: μ = L² / (τt * V) where L is the thickness of the organic film and V is the applied voltage.
-
Space-Charge Limited Current (SCLC) Method
The SCLC method is an alternative technique that is particularly useful for thin films, which are more representative of actual device architectures.[10] This steady-state measurement relies on analyzing the current-voltage (J-V) characteristics of a single-carrier device.[11] When the injected charge carrier density exceeds the intrinsic carrier density, the current becomes space-charge limited.
Caption: Workflow for Space-Charge Limited Current (SCLC) mobility measurement.
-
Device Fabrication :
-
A "hole-only" device structure is required. This is achieved by using an anode with a high work function (e.g., ITO coated with PEDOT:PSS) for efficient hole injection and a cathode with a high work function (e.g., Gold, Au) to block electron injection.[11][12]
-
The m-MTDATA film is deposited between these two electrodes.
-
-
Measurement :
-
A source-measure unit (SMU) is used to apply a voltage sweep across the device and measure the resulting current.
-
The J-V characteristic is recorded.
-
-
Data Analysis :
-
The J-V curve is analyzed in the region where the current is dominated by the SCLC mechanism. In this regime, the current density (J) is proportional to the square of the applied voltage (V²).
-
The relationship is described by the Mott-Gurney law:[11] **J = (9/8) * ε₀ * εr * μ * (V²/L³) ** where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the film thickness.
-
By plotting J versus V² on a log-log scale, a linear region with a slope of approximately 2 should be observed.
-
The mobility can be extracted from the slope of a J vs. V² plot in the SCLC regime.
-
Causality and Trustworthiness in Mobility Measurements
The choice between TOF and SCLC is often dictated by the specific research question and the available sample thickness. TOF provides a direct measurement of the transit time of the fastest carriers, but typically requires thicker films (microns) which may not be representative of device-relevant morphologies.[10] SCLC, on the other hand, can be performed on thinner films but is an indirect method that relies on a model and can be influenced by factors such as charge trapping and contact resistance.[10][13]
To ensure the trustworthiness of the obtained mobility values, it is crucial to perform a field-dependent study. For many disordered organic materials, the mobility exhibits a Poole-Frenkel type field dependence, where log(μ) is proportional to the square root of the electric field (E¹/²).[9] Validating this relationship across a range of applied voltages adds confidence to the measurements.
Conclusion
Validating the hole mobility of m-MTDATA films is a critical step in the development of high-performance organic electronic devices. Both Time-of-Flight and Space-Charge Limited Current methods provide valuable insights into the charge transport properties of this material. By understanding the principles, experimental protocols, and inherent limitations of each technique, researchers can obtain reliable and reproducible mobility data. This, in turn, enables a more accurate prediction of device performance and facilitates the rational design of next-generation organic electronics. A thorough characterization, including a comparison with benchmark materials like TPD and NPB, is essential for advancing the field.
References
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- Chen, B., Lee, C.-S., et al. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics.
- ResearchGate. (n.d.). Space charge limited current model (SCLC) hole mobility of compound M1.
- ResearchGate. (2019). Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method.
- ResearchGate. (n.d.). Field dependent hole mobilities of MTDATA, NPB, and TPD at 290 K.
- ResearchGate. (n.d.). The space-charge-limited-current (SCLC) model for a) the hole-only....
- ResearchGate. (n.d.). Time-of-flight measurement as a tool to investigate the hole blocking nature of an operating organic light-emitting diode.
- ResearchGate. (2023). (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.
- AIP Publishing. (2008). Time-of-flight mobility measurements in organic field-effect transistors.
- ResearchGate. (n.d.). Field dependent hole mobilities of NPB, NPB:m-MTDATA, m-MTDATA and m-MTDATA:NPB at room temperature.
- Laboratory of Organic Matter Physics. (n.d.). Time-of-Flight Photoconductivity.
- ResearchGate. (n.d.). The hole mobilities of the NPB and the doped NPB samples against the....
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- PubMed. (2011). From computational discovery to experimental characterization of a high hole mobility organic crystal.
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- ResearchGate. (2025). Mobility of electrons and holes in an n-type organic semiconductor perylene diimide thin film.
- ResearchGate. (2015). To what extent is the mobility of the hole transporting material the limiting factor of the efficiency in a perovskite device?.
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- ResearchGate. (2013). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11).
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Di-m-tolylamine
For researchers and professionals in drug development and materials science, the synthesis of diarylamines is a critical process. Di-m-tolylamine, in particular, serves as a key building block in various applications. The selection of a synthetic route is a multifactorial decision, balancing yield, purity, scalability, and, crucially, cost-effectiveness. This guide provides a comparative analysis of the two primary methods for synthesizing this compound: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comprehensive cost analysis to inform your synthetic strategy.
Introduction to this compound and its Synthetic Challenges
This compound (3,3'-dimethyldiphenylamine) is an aromatic amine with applications in organic electronics, pharmaceuticals, and as an intermediate in the synthesis of more complex molecules. The central challenge in its synthesis lies in the efficient formation of the C-N bond between two m-tolyl units. The two most prominent methods to achieve this are transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig Amination: Precision at a Price
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, renowned for its high yields, broad substrate scope, and relatively mild reaction conditions.[1][2] This reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a Pd(0)/Pd(II) cycle.[3] The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, as it influences both the rate of oxidative addition and reductive elimination.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Di-m-tolylamine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemicals like di-m-tolylamine, a common building block in organic synthesis, demand a meticulous and informed approach. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Immediate Safety Imperatives
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an aromatic amine that presents several hazards that directly inform its handling and disposal protocols. Failure to appreciate these risks can lead to acute injury, chronic health effects, and environmental contamination.
The primary hazards associated with this compound are summarized below. This is not merely a list but a directive for action; each hazard necessitates the specific precautions outlined.
| Hazard Category | Specific Hazard Description | Causality & Required Precaution |
| Health Hazards | Causes serious eye irritation and skin irritation .[1][2] Inhalation may lead to respiratory tract irritation.[1] As an aromatic amine, it should be handled with the same caution as related toxic compounds, as it may be harmful if swallowed.[2][3] | Aromatic amines can be readily absorbed through the skin and mucous membranes. Direct contact can cause localized inflammation and irritation. Precaution: Always use in a well-ventilated area, preferably a chemical fume hood, and wear the prescribed Personal Protective Equipment (PPE) to create a barrier between the chemical and your body. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects .[3][4] | The stable aromatic structure of this compound makes it persistent in the environment. Improper disposal can lead to the contamination of waterways, posing a significant threat to aquatic ecosystems. Precaution: Never dispose of this compound or its containers down the drain or in general waste.[4] All waste must be collected and managed as hazardous. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids .[1][4] | Aromatic amines can undergo vigorous or exothermic reactions with strong oxidizers and acids, potentially leading to a dangerous release of energy or toxic fumes.[5] Precaution: Segregate this compound waste from incompatible chemicals during storage and disposal to prevent dangerous reactions.[6] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a scientifically mandated requirement based on the chemical's hazard profile. The following equipment is mandatory when handling and preparing this compound for disposal.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[7] | Provides primary protection against skin irritation and absorption.[1] Gloves should be inspected before use and changed immediately upon contamination. |
| Eye & Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles.[1][8] A face shield should be worn over goggles if there is a significant splash risk.[9] | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[7] | Protects skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[10] | A fume hood is an engineering control designed to capture and exhaust vapors, minimizing the risk of respiratory tract irritation.[1] |
Waste Characterization, Segregation, and Storage
Proper disposal begins the moment a material is designated as waste. This compound and any materials contaminated with it must be managed as hazardous waste from the point of generation.[11]
Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[12] While this compound is not typically a listed waste, it must be disposed of as hazardous due to its toxic properties and environmental risks. If it is mixed with a "listed" solvent (e.g., toluene, benzene), the entire mixture is considered a listed hazardous waste.[13][14]
Segregation: Preventing Dangerous Reactions
The most critical step in pre-disposal management is rigorous segregation. Mixing incompatible waste streams is a common and dangerous laboratory error. The following diagram outlines the decision-making process for segregating this compound waste.
Caption: Emergency Response Flowchart for a this compound Spill.
Minor Spill Cleanup Steps:
-
Alert & Secure: Alert personnel in the area and control any potential ignition sources. [15]2. Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad, working from the outside in to prevent spreading. [4][16]4. Collect: Once fully absorbed, carefully scoop the material into a designated hazardous waste container. [10]Use non-sparking tools if the material was dissolved in a flammable solvent.
-
Decontaminate & Dispose: Clean the spill surface with soap and water. All cleanup materials, including contaminated gloves and pads, must be disposed of as hazardous waste. [17][18]6. Report: Inform your laboratory supervisor and EHS of the incident. [19]
Personnel Exposure Response
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. [1][18]Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [1]If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [4]Seek immediate medical attention and provide the Safety Data Sheet (SDS) to emergency personnel.
By adhering to these scientifically grounded procedures, you uphold your professional responsibility to maintain a safe laboratory environment, protect our shared ecosystem, and ensure regulatory compliance.
References
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. [Link]
- University of California, Riverside. (n.d.). Chemical Spill Response. [Link]
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Di-m-tolylamine
This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of Di-m-tolylamine (CAS No. 626-13-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to build unwavering trust by providing value that extends beyond the product itself, ensuring your safety through scientifically grounded, field-proven insights.
The Foundational Principle: A Risk-Based Approach to Safety
Handling any chemical, including this compound, requires a mindset rooted in proactive risk assessment rather than reactive compliance. The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol; it is a dynamic process dictated by the specific experimental conditions. Factors such as the quantity of the substance, its physical form (solid vs. solution), the potential for aerosolization, and the duration of handling all critically inform the level of protection required[1]. This guide is built upon the principle that understanding the why behind each piece of PPE empowers you to make safer decisions in any scenario.
Hazard Assessment: Understanding the Adversary
While comprehensive toxicological data for this compound is limited, a thorough hazard assessment can be constructed by examining data from closely related isomers and precursors, such as Di-p-tolylamine and m-toluidine. This conservative approach is a cornerstone of laboratory safety[2].
-
Dermal Exposure (Skin Contact): The primary route of exposure and a significant risk. Isomers like Di-p-tolylamine are known to cause skin irritation[3][4]. Unseen contamination of surfaces can lead to repeated, unintentional contact, which may cause localized dermatitis or, depending on the substance's properties, systemic absorption[5].
-
Ocular Exposure (Eye Contact): Direct contact from splashes or aerosolized dust can cause serious eye irritation[3]. Given the delicate nature of ocular tissue, even minor exposures can result in significant injury. Therefore, robust eye protection is non-negotiable.
-
Inhalation Exposure: Handling this compound as a powder presents a risk of inhaling airborne particulates[1]. Procedures that can generate dust, such as weighing or transfer, must be conducted with engineering controls and appropriate respiratory protection[3][4]. Inhalation may cause irritation of the respiratory tract[3].
-
Ingestion: Accidental ingestion can occur through contact between contaminated hands and the mouth[5]. This underscores the importance of stringent personal hygiene practices in the laboratory[6].
Quantitative Hazard and Exposure Summary
| Hazard Profile & Exposure Limits | Details | Source(s) |
| Primary Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause irritation of the respiratory tract. | [3][4] |
| Physical Form | Solid (powder/crystals) | [7] |
| Primary Routes of Exposure | Skin Contact, Eye Contact, Inhalation | [1][5] |
| Occupational Exposure Limits (OELs) | No specific OEL has been established for this compound. For the related compound m-toluidine, the NIOSH REL is a 10-hour TWA of 2 ppm (9 mg/m³). It is prudent to handle this compound with controls sufficient to maintain exposure below this limit. | [8][9] |
The Core Directive: A Multi-Layered Defense System
Your PPE is your last line of defense, following engineering controls (like fume hoods) and administrative controls (safe work practices). Each component is chosen to mitigate the specific risks identified above.
Eye and Face Protection: The Non-Negotiable Barrier
Due to the risk of serious eye irritation from splashes or airborne dust, robust protection is mandatory[3].
-
Minimum Requirement: Tight-sealing safety goggles that conform to ANSI Z87.1 standards.
-
Recommended for Splash/Aerosol Risk: A combination of safety goggles and a full-face shield is advised, especially when handling liquids or significant quantities of powder[10][11]. This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Absorption
Gloves must be selected based on their chemical resistance to this compound and the solvents used in the procedure[11].
-
Material Selection: Nitrile gloves are a common starting point for handling solids. However, always consult the manufacturer's glove compatibility charts for specific breakthrough times and degradation data.
-
Best Practices:
-
Inspect Before Use: Always check gloves for tears or pinholes before donning[12].
-
Double Gloving: Wearing two pairs of gloves is recommended. This provides a critical safety margin in case the outer glove is compromised[10].
-
Proper Removal: Use the proper technique to remove gloves to avoid contaminating your skin. Turn them inside out as you remove them[6].
-
Immediate Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container[4][12]. Do not reuse disposable gloves.
-
Body Protection: Shielding Against Spills and Contamination
Protective clothing prevents incidental contact with skin and contamination of personal clothing.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times[12].
-
Increased Risk Scenarios: For tasks with a higher potential for splashes or dust generation (e.g., large-scale transfers), consider using disposable chemical-resistant coveralls (e.g., Tyvek) for enhanced protection[10][13].
Respiratory Protection: Safeguarding Against Inhalation
Respiratory protection is an essential control measure when engineering controls cannot guarantee exposure levels are kept below acceptable limits.
-
When is it Required? A respirator is necessary when handling this compound outside of a certified chemical fume hood, or when there is a visible dust cloud or potential for aerosol generation[3][12].
-
Type of Respirator: Use a NIOSH-approved respirator. For particulates, a filtering facepiece respirator (e.g., N95) or an elastomeric half-mask respirator with P100 (particulate) filters is appropriate[3]. Ensure you have been properly fit-tested for the selected respirator as required by OSHA standards.
Operational Plan: A Step-by-Step Procedural Guide
This workflow integrates PPE selection and use into a self-validating system for safe handling.
Step 1: Pre-Handling Preparation
-
Designate the Area: All handling of this compound should occur in a designated area, such as a chemical fume hood[12].
-
Verify Engineering Controls: Ensure the fume hood is functioning correctly (check the airflow monitor).
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the hood to minimize movement.
-
Locate Emergency Equipment: Verify that an eyewash station and safety shower are unobstructed and readily accessible[3].
-
Don PPE: Put on all required PPE before handling the chemical. Follow the correct donning sequence (e.g., lab coat, inner gloves, respirator, goggles, outer gloves).
Step 2: Active Handling
-
Careful Transfer: When weighing or transferring the solid, do so slowly and deliberately to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing[12]. Keep containers covered when not in use.
-
Maintain Situational Awareness: Avoid touching your face or personal items. If you must leave the immediate work area, remove at least the outer pair of gloves[6].
Step 3: Post-Handling Decontamination and Doffing
-
Surface Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent and cleaning agent.
-
PPE Removal (Doffing): Remove PPE in an order that minimizes cross-contamination. A typical sequence is:
-
Remove outer gloves.
-
Remove face shield/goggles.
-
Remove lab coat/coveralls.
-
Remove inner gloves.
-
Remove respirator.
-
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing all PPE[3].
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound must be disposed of as hazardous waste[3][4]. Place it in a designated, clearly labeled, and sealed hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and solutions containing it according to your institution's hazardous waste management guidelines. Never pour chemical waste down the drain.
-
Labeling: Ensure all waste containers are clearly labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by name and percentage[14].
Emergency Response: Immediate Actions for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention immediately[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].
PPE Selection & Use Workflow
Caption: Logical workflow for risk assessment and PPE selection when handling this compound.
References
- Occupational Safety and Health Administr
- Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE). [Link]
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
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- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
